DL-alpha-Tocopherol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJHHUAWPYXKBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O2 | |
| Record name | ALPHA-TOCOPHEROL | |
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DSSTOX Substance ID |
DTXSID8021355 | |
| Record name | alpha-Tocopherol | |
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Molecular Weight |
430.7 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Slightly yellow to amber, nearly odourless, clear, viscous oil which oxidises and darkens on exposure to air or light, Pale yellow liquid; Darkened gradually by light; [Merck Index] | |
| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)- | |
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| Record name | ALPHA-TOCOPHEROL | |
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| Record name | dl-alpha-Tocopherol | |
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Boiling Point |
Decomposes, BP: 200-220 °C at 0.1 mmHg | |
| Record name | Tocopherol | |
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Solubility |
Insoluble, Insoluble in water, freely soluble in ethanol, miscible in ether, Practically insoluble in water; freely soluble in oils, fats, acetone, alcohol, chloroform, ether, other fat solvents | |
| Record name | Tocopherol | |
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| Record name | ALPHA-TOCOPHEROL | |
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Density |
0.950 at 25 °C/4 °C | |
| Record name | dl-alpha-Tocopherol | |
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Impurities |
The main impurities resulting from the synthesis consist of tocopherol-related products (impurity A: all-rac-trans-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity B: all-rac-cis-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity C: 4-methoxy-2,3,6-trimethyl-5-[(all-RS,E)-3,7,11,15-tetramethylhexadec-2-enyl]phenol; impurity D: (all-RS, all-E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-12,14,18-triene). On average from five batches,they amount to approximately 1.7 %. | |
| Record name | dl-alpha-Tocopherol | |
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Color/Form |
Slightly viscous, pale yellow oil | |
CAS No. |
10191-41-0, 113085-06-6, 1406-66-2, 59-02-9, 2074-53-5, 1406-18-4 | |
| Record name | DL-α-Tocopherol | |
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| Record name | alpha-tochopherol | |
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| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)- | |
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| Record name | .ALPHA.-TOCOPHEROL, DL- | |
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Melting Point |
2.5-3.5 °C | |
| Record name | dl-alpha-Tocopherol | |
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Foundational & Exploratory
Synthesis of DL-alpha-Tocopherol for Laboratory Use: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the laboratory-scale synthesis of DL-alpha-Tocopherol (all-rac-α-Tocopherol), the most biologically active form of Vitamin E. The synthesis primarily involves the acid-catalyzed condensation of trimethylhydroquinone (TMHQ) with isophytol. This document outlines the fundamental reaction, detailed experimental protocols, and methods for purification and characterization, presenting quantitative data in a clear, tabular format for comparative analysis.
Introduction
This compound is a vital fat-soluble antioxidant, playing a crucial role in protecting cell membranes from oxidative damage. Its synthesis is a cornerstone in the production of vitamin supplements and fortified foods. The industrial production of synthetic Vitamin E is dominated by the condensation of trimethylhydroquinone (TMHQ) and isophytol.[1] This guide focuses on translating these industrial principles into a practical laboratory-scale procedure. The core of the synthesis is a Friedel-Crafts alkylation, where the aromatic ring of TMHQ is alkylated by isophytol in the presence of an acid catalyst.
The Core Reaction: Acid-Catalyzed Condensation
The fundamental reaction for the synthesis of this compound is the condensation of trimethylhydroquinone (TMHQ) with isophytol. This reaction is typically catalyzed by a Lewis acid, such as zinc chloride, often in combination with a Brønsted acid like hydrochloric acid, or by a Brønsted acid alone, such as p-toluenesulfonic acid or trifluoromethanesulfonimide.[2][3][4]
The overall chemical transformation is as follows:
Trimethylhydroquinone (TMHQ) + Isophytol --(Acid Catalyst)--> this compound + H₂O
The reaction proceeds through the formation of a carbocation from isophytol under acidic conditions, which then electrophilically attacks the electron-rich aromatic ring of TMHQ, leading to cyclization to form the chromanol ring characteristic of tocopherols.
Experimental Protocols
Several effective protocols for the synthesis of this compound have been reported. Below are detailed methodologies for three distinct catalyst systems.
Protocol 1: Zinc Chloride and Hydrochloric Acid Catalysis in a Mixed Solvent System
This protocol utilizes a classic and robust catalyst system for the condensation reaction.
Materials:
-
2,3,5-Trimethylhydroquinone (TMHQ)
-
Isophytol (purity: 98.3%)
-
Zinc chloride (ZnCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl carbonate
-
Toluene
-
Deionized water
Procedure:
-
To a reaction flask, add 23.3 g (0.153 mol) of 2,3,5-trimethylhydroquinone, 17.5 g (0.128 mol) of zinc chloride, 50 mL of diethyl carbonate, and 2.5 g of concentrated hydrochloric acid.[5]
-
Stir the mixture at 30-40 °C.
-
Over a period of 3 hours, add 46.1 g (0.153 mol) of isophytol dropwise to the stirred mixture.[5]
-
Maintain the reaction temperature at 30-40 °C and continue stirring for an additional 2 hours after the addition is complete.[5]
-
After the reaction, wash the mixture with 10 mL of water.[5]
-
Distill off the solvent.
-
Add 100 mL of toluene to the residue to dissolve the product.[5] This solution can then be further purified.
Protocol 2: p-Toluenesulfonic Acid Catalysis in Ethylene Carbonate
This method employs a Brønsted acid catalyst in a polar aprotic solvent.
Materials:
-
2,3,5-Trimethylhydroquinone (98% pure)
-
Isophytol (96%)
-
p-Toluenesulfonic acid
-
Ethylene carbonate
-
Hexane
Procedure:
-
In a flask equipped with a reflux condenser, water collector, and mechanical stirrer, dissolve 23.3 g (150 mmol) of 2,3,5-trimethylhydroquinone and 0.1 g of p-toluenesulfonic acid in 80 ml of ethylene carbonate.[2]
-
Heat the mixture to approximately 100°C.
-
Add a solution of 36.55 ml (100 mmol) of isophytol in 100 ml of hexane over 30 minutes while heating.[2]
-
Continue heating for 30 minutes, removing the hexane by distillation.[2]
-
Increase the temperature to 135°C and heat for an additional 30 minutes.[2]
-
Cool the reaction mixture to 80°C. A two-phase system will form.
-
Add 100 ml of hexane and separate the two phases. The lower carbonate layer can be re-used.[2]
-
Concentrate the upper hexane layer under reduced pressure to yield crude this compound.[2]
Protocol 3: Scandium (III) Triflate Catalysis in Toluene
This protocol utilizes a highly efficient and reusable Lewis acid catalyst.
Materials:
-
Trimethylhydroquinone
-
Isophytol
-
Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate
-
Silica gel
-
Hexane-Ethyl Acetate mixture (for chromatography)
Procedure:
-
To a suspension of 1.0 g (6.6 mmol) of trimethylhydroquinone in 2.0 ml of toluene, add 32 mg (0.066 mmol) of scandium(III) trifluoromethanesulfonate.[6]
-
Heat the mixture to reflux for 10 minutes.[6]
-
Add a solution of 2.0 g (6.7 mmol) of isophytol in 2.0 ml of toluene dropwise to the suspension over 30 minutes while maintaining reflux.[6]
-
Continue heating at reflux for 3 hours.[6]
-
After cooling, pour the resulting mixture into 20 ml of deionized water and extract the product with 10 ml of toluene.[6]
-
Wash the combined organic layer twice with 20 ml of deionized water, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[6]
-
Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate eluent to obtain pure this compound.[6]
Purification and Characterization
The crude this compound obtained from the synthesis can be purified by vacuum distillation or column chromatography on silica gel.[1] Flash chromatography is a rapid and effective method for purification.[7]
Characterization:
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.[8][9]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[10][11]
Data Presentation
The following table summarizes the quantitative data from the described experimental protocols for easy comparison.
| Parameter | Protocol 1 (ZnCl₂/HCl) | Protocol 2 (p-Toluenesulfonic Acid) | Protocol 3 (Sc(OTf)₃) |
| TMHQ | 23.3 g (0.153 mol) | 23.3 g (150 mmol) | 1.0 g (6.6 mmol) |
| Isophytol | 46.1 g (0.153 mol) | 36.55 ml (100 mmol) | 2.0 g (6.7 mmol) |
| Catalyst | 17.5 g ZnCl₂ (0.128 mol) / 2.5 g conc. HCl | 0.1 g p-Toluenesulfonic acid | 32 mg Sc(OTf)₃ (0.066 mmol) |
| Solvent | 50 mL Diethyl carbonate | 80 ml Ethylene carbonate / 100 ml Hexane | 4.0 ml Toluene |
| Temperature | 30-40 °C | 100 °C, then 135 °C | Reflux (approx. 111 °C) |
| Reaction Time | 5 hours | 1 hour | 3.5 hours |
| Yield (Purity) | High (not specified) | 92.3% (87.0% purity)[2] | 96% (95% purity)[6] |
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the laboratory synthesis of this compound.
This comprehensive guide provides researchers and scientists with the necessary information to successfully synthesize, purify, and characterize this compound in a laboratory setting. The detailed protocols and comparative data offer a solid foundation for practical application and further research in the field of vitamin synthesis and drug development.
References
- 1. Understanding the Production Process of Vitamin E: Processes, Raw Materials, and Innovations [chemanalyst.com]
- 2. US6066745A - Process for the synthesis of vitamin E - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EP0694541A1 - Process for the preparation of alpha-tocopherol - Google Patents [patents.google.com]
- 6. academic.oup.com [academic.oup.com]
- 7. teledynelabs.com [teledynelabs.com]
- 8. DL-α-Tocopherol(10191-41-0) 1H NMR [m.chemicalbook.com]
- 9. One-dimensional and two-dimensional 1H- and 13C-nuclear magnetic resonance (NMR) analysis of vitamin E raw materials or analytical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. core.ac.uk [core.ac.uk]
- 11. Separation of alpha-tocopherol and its oxidation products by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Free Radical Scavenging Pathways of DL-alpha-Tocopherol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanisms of DL-alpha-tocopherol as a potent free radical scavenger. It provides a comprehensive overview of its antioxidant pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a deeper understanding for research and development applications.
Core Free Radical Scavenging Mechanisms
This compound (α-TOH), the most biologically active form of Vitamin E, is a lipid-soluble antioxidant that plays a crucial role in protecting biological membranes from oxidative damage.[1][2] Its primary antioxidant function lies in its ability to donate a hydrogen atom from the hydroxyl (-OH) group on its chromanol ring to neutralize highly reactive free radicals.[1][3] This process interrupts the chain reaction of lipid peroxidation, a key driver of cellular damage.
The fundamental scavenging reaction can be summarized as follows:
α-TOH + L-OO• → α-TO• + L-OOH
Here, α-TOH reacts with a lipid peroxyl radical (L-OO•), a common type of free radical in biological systems, to form a relatively stable tocopheroxyl radical (α-TO•) and a lipid hydroperoxide (L-OOH).[4] The resonance-stabilized structure of the tocopheroxyl radical makes it significantly less reactive than the initial peroxyl radical, thus effectively terminating the oxidative chain.[4]
Fate of the Tocopheroxyl Radical
The tocopheroxyl radical is not an inert endpoint. It can undergo several subsequent reactions:
-
Regeneration: The most critical pathway for maintaining the antioxidant capacity of Vitamin E is the regeneration of α-tocopherol from the tocopheroxyl radical. This is primarily achieved by water-soluble antioxidants, most notably ascorbic acid (Vitamin C), which donates a hydrogen atom to the tocopheroxyl radical.[5][6][7] Other endogenous antioxidants like ubiquinol can also contribute to this recycling process.[5]
-
Reaction with other radicals: The tocopheroxyl radical can react with another lipid peroxyl radical to form non-radical adducts, such as 8a-(lipid-dioxy)-α-tocopherones, which can be further hydrolyzed to α-tocopherylquinone.[8][9]
-
Dimerization and Trimerization: Under conditions of high α-tocopherol concentration, tocopheroxyl radicals can react with each other to form dimers and trimers.[8][9]
The following diagram illustrates the primary free radical scavenging and regeneration pathways of alpha-tocopherol.
Quantitative Data on Antioxidant Activity
The antioxidant efficacy of this compound has been quantified using various in vitro assays. The following tables summarize key quantitative data, providing a comparative perspective on its activity.
Table 1: Reaction Rate Constants of alpha-Tocopherol with Various Radicals
| Radical Species | Rate Constant (M⁻¹s⁻¹) | Reference |
| Peroxyl Radicals (ROO•) | ~3 x 10⁶ | [10] |
| Aroxyl Radical (ArO•) | 1.21 x 10⁵ (undissociated form) | [11] |
| Aroxyl Radical (ArO•) | 1.04 x 10⁶ (monoanion form) | [11] |
| Bimolecular self-reaction (dismutation) | ~10⁵ | [1] |
Table 2: IC50 Values of alpha-Tocopherol in DPPH and ABTS Assays
| Assay | IC50 Value (µg/mL) | Reference |
| DPPH | Varies (e.g., 14.31 - 296.66 depending on extract) | [12] |
| ABTS | Varies (e.g., 2.10 - 31.04 depending on extract) | [12] |
Note: IC50 values can vary significantly depending on the specific experimental conditions and the matrix in which the antioxidant is tested.
Table 3: Oxygen Radical Absorbance Capacity (ORAC) Values
| Vitamin E Formulation | ORAC Value (µmol Trolox equivalent/g) | Reference |
| d-alpha-tocopherol (87%) | 1,293 | [2][13] |
| Mixed tocopherols (70%) | 1,948 | [2][13] |
| Tocotrienols (30%) | 1,229 | [2][13] |
Detailed Experimental Protocols
Standardized assays are crucial for the comparative evaluation of antioxidant activity. Below are detailed protocols for three widely used methods: DPPH, ABTS, and ORAC.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine by an antioxidant.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (spectrophotometric grade)
-
Test sample (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[8][14]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). From this stock, prepare a series of dilutions to determine the IC50 value.
-
Reaction: In a 96-well plate, add a specific volume of the sample dilutions to the wells. Then, add an equal volume of the DPPH working solution to each well.[8] A blank containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4][15]
-
Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[14][15]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Ethanol or phosphate buffer
-
Test sample (this compound)
-
Positive control (e.g., Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[16][17]
-
Preparation of ABTS•+ working solution: Dilute the stock solution with ethanol or phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[18][19]
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.
-
Reaction: Add a small volume of the sample dilutions to a 96-well plate, followed by a larger volume of the ABTS•+ working solution.[18][19]
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.[4]
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard
-
Phosphate buffer (75 mM, pH 7.4)
-
Test sample (this compound)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a fluorescein working solution in phosphate buffer.
-
Prepare a fresh AAPH solution in phosphate buffer just before use.
-
Prepare a series of Trolox standards.[20]
-
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in phosphate buffer.
-
Assay Setup: To each well of a black 96-well plate, add the sample or Trolox standard, followed by the fluorescein working solution.[21][22]
-
Incubation: Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).[21][22]
-
Reaction Initiation: Initiate the reaction by adding the AAPH solution to all wells.
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence decay kinetically over a period of time (e.g., 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[23][24]
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then expressed as Trolox equivalents.
Conclusion
This compound is a cornerstone of the body's antioxidant defense system, effectively neutralizing free radicals and mitigating oxidative stress. A thorough understanding of its scavenging pathways, supported by robust quantitative data and standardized experimental protocols, is essential for researchers and professionals in drug development and related scientific fields. This guide provides a foundational resource for further investigation and application of this compound's potent antioxidant properties.
References
- 1. Reaction rates of α-tocopheroxyl radicals confined in micelles and in human plasma lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant activities of natural vitamin E formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Study of Aroxyl-Radical-Scavenging and α-Tocopherol-Regeneration Rates of Five Catecholamines in Solution: Synergistic Effect of α-Tocopherol and Catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant-independent activities of alpha-tocopherol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship of the free-radical-scavenging reaction by vitamin E (alpha-, beta-, gamma-, delta-Tocopherols) and ubiquinol-10: pH dependence of the reaction rates. | Semantic Scholar [semanticscholar.org]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. researchgate.net [researchgate.net]
- 14. DPPH Radical Scavenging Assay [mdpi.com]
- 15. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. cosmobiousa.com [cosmobiousa.com]
- 20. agilent.com [agilent.com]
- 21. kamiyabiomedical.com [kamiyabiomedical.com]
- 22. cellbiolabs.com [cellbiolabs.com]
- 23. scribd.com [scribd.com]
- 24. mdpi.com [mdpi.com]
Beyond the Antioxidant: A Technical Guide to the Non-canonical Biological Functions of DL-alpha-Tocopherol
For Researchers, Scientists, and Drug Development Professionals
Introduction
While DL-alpha-tocopherol, a prominent member of the vitamin E family, is widely recognized for its potent antioxidant properties, a growing body of evidence reveals a sophisticated repertoire of biological activities that extend far beyond radical scavenging. These non-antioxidant functions involve the specific modulation of signal transduction pathways, the regulation of gene expression, and the control of cellular processes such as proliferation and immune responses. This technical guide provides an in-depth exploration of these crucial, non-canonical roles of this compound, offering valuable insights for researchers and professionals in the fields of biology and drug development. We will delve into the molecular mechanisms, present quantitative data from key studies, detail relevant experimental protocols, and visualize the intricate signaling networks involved.
Modulation of Signal Transduction: The Protein Kinase C Nexus
A cornerstone of this compound's non-antioxidant activity is its ability to inhibit Protein Kinase C (PKC), a key enzyme in cellular signal transduction. This inhibition is specific to the alpha-tocopherol isoform and is not a general feature of all antioxidants.[1][2] The interaction of this compound with PKC has profound implications for a variety of cellular functions.
Quantitative Analysis of PKC Inhibition
The inhibitory effect of this compound on PKC has been quantified in various studies. The half-inhibitory concentration (IC50) provides a measure of its potency.
| Parameter | Value | Cell/System | Reference |
| IC50 for PKC activity | 450 µM | In vitro (brain) | [3] |
| IC50 for platelet aggregation (PKC-dependent) | ~450 µmol/L | In vitro (platelets) | [4] |
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of this compound on the Protein Kinase C signaling pathway.
Experimental Protocol: In Vitro Protein Kinase C Activity Assay
A common method to determine PKC activity involves measuring the phosphorylation of a specific substrate in the presence and absence of the inhibitor.
Objective: To quantify the inhibitory effect of this compound on PKC activity.
Materials:
-
Purified Protein Kinase C
-
PKC substrate (e.g., myelin basic protein or a specific peptide)
-
[γ-³²P]ATP
-
This compound
-
Phosphatidylserine and diacylglycerol (PKC activators)
-
Tris-HCl buffer
-
Magnesium acetate
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, magnesium acetate, phosphatidylserine, and diacylglycerol.
-
Add varying concentrations of this compound (dissolved in an appropriate solvent, e.g., ethanol) or vehicle control to the reaction mixture.
-
Initiate the reaction by adding the PKC enzyme and [γ-³²P]ATP.
-
Incubate the mixture at 30°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of PKC inhibition for each this compound concentration and determine the IC50 value.[3][5]
Regulation of Gene Expression
This compound has been shown to modulate the expression of a variety of genes, influencing processes ranging from lipid metabolism to extracellular matrix remodeling.[6][7][8] This regulation occurs at the transcriptional level and is often independent of its antioxidant function.
Key Genes Regulated by this compound
| Gene | Function | Effect of this compound | Reference |
| CD36 | Scavenger receptor for oxidized LDL | Downregulation | [9][10] |
| Collagenase (MMP-1) | Extracellular matrix degradation | Downregulation | [11][12][13] |
| Interleukin-6 (IL-6) | Pro-inflammatory cytokine | Downregulation | [14] |
| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory cytokine | Downregulation | [15] |
Logical Relationship Diagram
This diagram illustrates the regulatory effect of this compound on the expression of key genes.
Experimental Protocol: Gene Expression Analysis by Quantitative PCR (qPCR)
Objective: To measure the change in mRNA expression of a target gene in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., human fibroblasts, macrophages)
-
Cell culture medium and supplements
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix with SYBR Green
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression, normalized to the housekeeping gene.[16]
Control of Cell Proliferation
This compound exhibits anti-proliferative effects on various cell types, including smooth muscle cells and certain cancer cell lines.[1][2][17] This effect is often linked to its inhibition of PKC and subsequent downstream signaling events that regulate the cell cycle.
Quantitative Data on Cell Proliferation Inhibition
| Cell Line | Concentration of α-Tocopherol | Effect | Reference |
| Vascular Smooth Muscle Cells (A7r5) | Physiologically relevant concentrations | Inhibition | [1] |
| Fetal calf serum-stimulated smooth muscle cells | Not specified | 50% inhibition | [1] |
| Spermatogonial stem cells (C18-4) | 32 to 128 µg/mL | Promoted proliferation | [18] |
| Induced pluripotent stem cell-derived neural progenitor cells | 25, 50, and 100 µM (24h) | Increased proliferation | [19] |
It is important to note that the effect of this compound on cell proliferation can be cell-type specific, with some studies showing an increase in proliferation.
Experimental Workflow Diagram
The following diagram outlines the workflow for assessing the effect of this compound on cell proliferation.
Experimental Protocol: MTT Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of a given cell line.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the EC50 value if applicable.[19]
Immunomodulatory Functions
This compound plays a significant role in modulating the immune system, influencing both innate and adaptive immune responses.[20] These effects are particularly relevant in the context of aging and inflammation.
Effects on Cytokine Production
This compound has been shown to decrease the production of pro-inflammatory cytokines while in some cases increasing anti-inflammatory cytokines.
| Cytokine | Effect of α-Tocopherol | Cell/System | Reference |
| IFN-γ | Decreased production | Mouse splenocytes | [20] |
| TNF-α | Decreased production | Coculture of adipocytes and macrophages | [21] |
| IL-6 | Decreased production | Coculture of adipocytes and macrophages | [21] |
| IL-10 | Increased production (not statistically significant) | Mouse splenocytes | [20] |
Experimental Protocol: Measurement of Cytokine Production by ELISA
Objective: To quantify the levels of specific cytokines secreted by immune cells following treatment with this compound.
Materials:
-
Isolated immune cells (e.g., splenocytes, peripheral blood mononuclear cells)
-
Cell culture medium and supplements
-
This compound
-
Stimulating agent (e.g., lipopolysaccharide [LPS], concanavalin A [ConA])
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
Microplate reader
Procedure:
-
Isolate immune cells from a relevant source (e.g., mouse spleen, human blood).
-
Culture the cells in the presence of various concentrations of this compound or vehicle control.
-
Stimulate the cells with an appropriate agent (e.g., LPS for macrophages, ConA for T cells) to induce cytokine production.
-
Incubate for a suitable period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions to measure the concentration of the target cytokine in the supernatant.
-
Analyze the data to determine the effect of this compound on cytokine production.[20][21]
Conclusion
The biological functions of this compound are multifaceted and extend well beyond its established role as a lipid-soluble antioxidant. Its ability to specifically modulate key signaling molecules like Protein Kinase C, regulate the expression of critical genes, control cell proliferation, and influence immune responses underscores its importance in maintaining cellular homeostasis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the non-canonical properties of this essential micronutrient. A deeper understanding of these mechanisms will undoubtedly open new avenues for therapeutic interventions in a range of diseases characterized by aberrant signaling, gene expression, and cellular growth.
References
- 1. Inhibition of cell proliferation by alpha-tocopherol. Role of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-alpha-tocopherol control of cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin E inhibits protein kinase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Vitamin E isoforms directly bind PKCα and differentially regulate activation of PKCα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Regulation of cell signalling by vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of gene expression by alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha-tocopherol decreases CD36 expression in human monocyte-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CD36 overexpression in ritonavir-treated THP-1 cells is reversed by alpha-tocopherol. [unige.iris.cineca.it]
- 11. Age-dependent increase of collagenase expression can be reduced by alpha-tocopherol via protein kinase C inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. d-alpha-tocopherol inhibits collagen alpha 1(I) gene expression in cultured human fibroblasts. Modulation of constitutive collagen gene expression by lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. α-Tocopherol attenuates NF-κB activation and pro-inflammatory cytokine IL-6 secretion in cancer-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alpha-Tocopherol Alters Transcription Activities that Modulates Tumor Necrosis Factor Alpha (TNF-α) Induced Inflammatory Response in Bovine Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gene-Regulatory Activity of α-Tocopherol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of smooth muscle cell proliferation and protein kinase C activity by tocopherols and tocotrienols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Alpha-tocopherol enhances spermatogonial stem cell proliferation and restores mouse spermatogenesis by up-regulating BMI1 [frontiersin.org]
- 19. ppj.phypha.ir [ppj.phypha.ir]
- 20. Alpha-tocopherol ameliorates experimental autoimmune encephalomyelitis through the regulation of Th1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. α-Tocopherol and γ-tocopherol decrease inflammatory response and insulin resistance during the interaction of adipocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Stereoisomers of Alpha-Tocopherol: A Deep Dive into Their Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin E, a crucial lipid-soluble antioxidant, exists in eight different forms, with alpha-tocopherol being the most biologically active and the only one that meets human requirements.[1] Alpha-tocopherol is a chiral molecule with three stereocenters, giving rise to eight possible stereoisomers.[2] Naturally occurring alpha-tocopherol is exclusively the RRR-α-tocopherol stereoisomer. In contrast, synthetic alpha-tocopherol, commonly found in fortified foods and supplements, is an equal mixture of all eight stereoisomers, referred to as all-rac-α-tocopherol.[3][4] This guide provides a comprehensive technical overview of the stereoisomers of alpha-tocopherol, their distinct biological activities, the experimental methods used to assess them, and the key molecular pathways they influence.
The Stereoisomers of Alpha-Tocopherol
The eight stereoisomers of alpha-tocopherol are a result of the different spatial arrangements at the 2, 4', and 8' positions on the molecule. The synthetic all-rac-α-tocopherol is a mixture of the following stereoisomers in equal parts: RRR, RRS, RSR, RSS, SRR, SRS, SSR, and SSS.[5] The configuration at the 2-position is of paramount importance for biological activity, as the human body preferentially recognizes and utilizes the 2R-forms (RRR, RRS, RSR, and RSS).[4][6]
Biological Activity and Biopotency
The biological activity of the different alpha-tocopherol stereoisomers is not equivalent. This disparity is primarily due to the stereospecificity of the hepatic alpha-tocopherol transfer protein (α-TTP), which is responsible for incorporating alpha-tocopherol into very-low-density lipoproteins (VLDLs) for transport to other tissues.[7][8]
The Role of Alpha-Tocopherol Transfer Protein (α-TTP)
The α-TTP has a strong binding preference for 2R-stereoisomers, particularly RRR-α-tocopherol.[8] The 2S-stereoisomers (SRR, SRS, SSR, and SSS) have a much lower affinity for α-TTP and are therefore largely metabolized and excreted.[8] This selective process leads to the enrichment of RRR-α-tocopherol in the plasma and tissues.
Biopotency Ratios
The differing biological activities of the stereoisomers have led to the establishment of biopotency ratios. Historically, the ratio of biological activity between natural (RRR) and synthetic (all-rac) alpha-tocopherol was determined to be 1.36:1, based on the rat fetal resorption-gestation test.[5][9] However, more recent studies in humans using deuterated isotopes have suggested a ratio of approximately 2:1.[8] This has led to a revision in the labeling of vitamin E, where 1 mg of alpha-tocopherol is now defined as 1 mg of RRR-α-tocopherol or 2 mg of all-rac-α-tocopherol.
Quantitative Data on Biological Activity
The following tables summarize the quantitative data on the biopotency and bioavailability of alpha-tocopherol stereoisomers.
| Stereoisomer/Mixture | Relative Biopotency (Rat Fetal Resorption Test) | Reference |
| RRR-α-tocopheryl acetate | 1.48 - 1.50 (vs. all-rac-α-TA) | [5] |
| 2-ambo-α-tocopheryl acetate | 1.32 - 1.36 (vs. RRR-α-TA) | [5] |
| all-rac-α-tocopheryl acetate | 1.00 (Reference) | [5] |
| d-α-tocopherol | 80% (vs. d,l-α-tocopheryl acetate) | [10] |
| d,l-α-tocopherol | 59% (vs. d,l-α-tocopheryl acetate) | [10] |
| d-α-tocopheryl acetate | 136% (vs. d,l-α-tocopheryl acetate) | [10] |
Table 1: Relative Biopotency of Alpha-Tocopherol Stereoisomers and Derivatives.
| Study Type | Stereoisomers Compared | Bioavailability Ratio (RRR : all-rac) | Species | Reference |
| Single Oral Dose | RRR-α-tocopherol vs. all-rac-α-tocopherol | Significantly greater AUC for RRR in plasma and red blood cells | Human | [11] |
| Deuterated Isotope Study | RRR-α-tocopheryl acetate vs. all-rac-α-tocopheryl acetate | ~2:1 in plasma | Human | [8] |
| Dietary Supplementation | RRR-α-tocopheryl acetate vs. all-rac-α-tocopheryl acetate | 1.36:1 (based on serum levels at equivalent IU doses) | Human | [3] |
| Dose-Response Study | RRR-α-tocopherol vs. all-rac-α-tocopherol | No significant difference in plasma levels at equivalent IU doses | Human | [12] |
| Urinary Metabolite Excretion | Deuterated RRR-α-TA vs. all-rac-α-TA | ~1:2.7 for α-CEHC excretion (RRR : all-rac) | Human | [9] |
Table 2: Comparative Bioavailability of RRR- and all-rac-Alpha-Tocopherol.
Experimental Protocols
Rat Fetal Resorption-Gestation Test
This bioassay is the classical method for determining the biological potency of vitamin E compounds.[9]
Methodology:
-
Animal Model: Female rats are depleted of vitamin E by feeding them a vitamin E-deficient diet.
-
Mating: The vitamin E-deficient female rats are mated with healthy male rats.
-
Supplementation: During gestation, the pregnant rats are administered graded doses of the test and reference forms of alpha-tocopherol.
-
Evaluation: At a specific point during gestation (e.g., day 18), the rats are euthanized, and the uteruses are examined.[2] The number of live fetuses, dead fetuses, and resorption sites are counted.[2]
-
Biopotency Calculation: The dose of each alpha-tocopherol form required to prevent fetal resorption in 50% of the rats (ED50) is determined. The relative biopotency is then calculated by comparing the ED50 of the test compound to the ED50 of the reference standard (all-rac-α-tocopheryl acetate).[5]
Red Blood Cell Hemolysis Assay
This in vitro assay assesses the antioxidant activity of alpha-tocopherol by measuring its ability to protect red blood cells from oxidative damage.[13]
Methodology:
-
Erythrocyte Preparation: Red blood cells are isolated from blood samples and washed.
-
Oxidative Stress Induction: A free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to a suspension of the red blood cells to induce oxidative stress and subsequent hemolysis.[13]
-
Antioxidant Treatment: The red blood cell suspension is incubated with different concentrations of the alpha-tocopherol stereoisomers being tested.
-
Hemolysis Measurement: The extent of hemolysis is quantified by measuring the amount of hemoglobin released into the supernatant using a spectrophotometer.[14]
-
Activity Assessment: The concentration of each stereoisomer that inhibits hemolysis by 50% (IC50) is determined, providing a measure of its antioxidant activity.
Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation
This analytical technique is used to separate and quantify the individual stereoisomers of alpha-tocopherol in biological samples.[15][16]
Methodology:
-
Sample Preparation: Alpha-tocopherol is extracted from the biological matrix (e.g., plasma, tissue homogenate).
-
Chromatographic Separation: The extract is injected into an HPLC system equipped with a chiral stationary phase column.[16] A mobile phase, typically a mixture of organic solvents, is used to elute the stereoisomers at different rates based on their differential interactions with the chiral stationary phase.
-
Detection: The separated stereoisomers are detected using a suitable detector, such as a UV or fluorescence detector.
-
Quantification: The concentration of each stereoisomer is determined by comparing its peak area to that of a known standard.
Signaling Pathways and Molecular Interactions
The biological activity of alpha-tocopherol is not solely attributed to its antioxidant properties. It also modulates the expression of various genes and influences cellular signaling pathways.
Alpha-Tocopherol Transfer Protein (α-TTP) Gene Regulation
The expression of the gene encoding α-TTP (TTPA) is regulated by several factors, including nuclear receptors and cellular stress signals.
Figure 1: Simplified diagram of the transcriptional regulation of the alpha-tocopherol transfer protein (TTPA) gene.
This pathway illustrates that the nuclear receptors Liver X Receptor (LXR) and Peroxisome Proliferator-Activated Receptor alpha (PPARα), in heterodimerization with Retinoid X Receptor (RXR), can bind to their respective response elements on the TTPA gene promoter to regulate its transcription.[6][17] Additionally, cellular signals like oxidative stress and cyclic AMP (cAMP) can activate the transcription factor CREB, which in turn promotes TTPA gene expression.[1]
Intracellular Transport of Alpha-Tocopherol by α-TTP
The α-TTP plays a central role in the selective distribution of alpha-tocopherol from the liver to other tissues.
Figure 2: Workflow of the selective transport of RRR-α-tocopherol mediated by α-TTP.
This workflow demonstrates the central role of the liver and α-TTP in discriminating between the different stereoisomers of alpha-tocopherol. After absorption, all stereoisomers are transported to the liver via chylomicrons.[7] Within the hepatocytes, α-TTP preferentially binds to RRR-α-tocopherol and facilitates its incorporation into nascent VLDLs.[7] These VLDLs are then secreted into the plasma, delivering RRR-α-tocopherol to peripheral tissues. The other stereoisomers are largely metabolized and excreted.[8]
Conclusion
The stereochemistry of alpha-tocopherol plays a critical role in its biological activity. The selective recognition and transport of RRR-α-tocopherol by the hepatic alpha-tocopherol transfer protein results in its higher biopotency compared to other stereoisomers present in synthetic all-rac-α-tocopherol. Understanding these differences is essential for researchers, scientists, and drug development professionals in accurately assessing vitamin E status and designing effective therapeutic strategies. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding of the key methodologies and molecular mechanisms governing the biological activity of alpha-tocopherol stereoisomers. Continued research in this area will further elucidate the nuanced roles of each stereoisomer in human health and disease.
References
- 1. Expression of the Alpha Tocopherol Transfer Protein gene is regulated by Oxidative Stress and Common Single Nucleotide Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aensiweb.com [aensiweb.com]
- 3. Relative bioavailabilities of natural and synthetic vitamin E formulations containing mixed tocopherols in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodiscrimination of the eight alpha-tocopherol stereoisomers results in preferential accumulation of the four 2R forms in tissues and plasma of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoisomers of alpha-tocopheryl acetate--characterization of the samples by physico-chemical methods and determination of biological activities in the rat resorption-gestation test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liver X receptor up-regulates α-tocopherol transfer protein expression and α-tocopherol status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-Tocopherol Transfer Protein (α-TTP): Insights from Alpha-Tocopherol Transfer Protein Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Bioavailability and potency of natural-source and all-racemic alpha-tocopherol in the human: a dispute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological activity of vitamin E compounds and natural materials by the resorption-gestation test, and chemical determination of the vitamin E activity in foods and feeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and bioavailability of the RRR and all racemic stereoisomers of alpha-tocopherol in humans after single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. A method for simultaneous determination of plasma and erythrocyte antioxidant status. Evaluation of the antioxidant activity of vitamin E in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. haemoscan.com [haemoscan.com]
- 15. Determination of alpha-tocopherol stereoisomers in biological specimens using chiral phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chromatographic Separation of Vitamin E Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LXR and PPAR as integrators of lipid homeostasis and immunity - PMC [pmc.ncbi.nlm.nih.gov]
DL-alpha-Tocopherol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Core Chemical and Physical Properties
DL-alpha-Tocopherol, a synthetic form of Vitamin E, is a vital lipid-soluble antioxidant. Its fundamental properties are pivotal for its biological function and application in research.
| Property | Value | References |
| CAS Number | 10191-41-0 | |
| Molecular Weight | 430.71 g/mol | |
| Molecular Formula | C29H50O2 |
In-Depth Analysis of Biological Activity
This compound is renowned for its potent antioxidant capabilities, primarily protecting cell membranes from the deleterious effects of lipid peroxidation. Beyond this critical function, it exhibits significant non-antioxidant activities, including the modulation of key signaling pathways and gene expression, which are of profound interest in drug development and disease research.
Antioxidant Mechanism
The primary role of this compound is to act as a radical scavenger, effectively terminating chain reactions of lipid peroxidation in cellular membranes. This is achieved by donating a hydrogen atom from its chromanol ring to lipid peroxyl radicals, thus neutralizing them and preventing further propagation of oxidative damage.
Modulation of Cellular Signaling: Inhibition of Protein Kinase C
A significant non-antioxidant function of this compound is its ability to inhibit Protein Kinase C (PKC) activity. This inhibition is not a result of direct antioxidant action but rather a more specific interaction with the enzyme, which can lead to the dephosphorylation and subsequent deactivation of PKCα.[1][2] This modulation of PKC activity has downstream effects on cellular proliferation and differentiation, making it a key area of investigation in cancer research and inflammatory diseases.
Regulation of Gene Expression
This compound has been shown to modulate the expression of various genes involved in cellular processes such as cell cycle regulation, inflammation, and lipid metabolism. This regulation can occur through interactions with transcription factors and modulation of their activity. For instance, α-tocopherol has been observed to down-regulate genes associated with inflammation and up-regulate genes involved in lipid metabolism.[3][4]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol outlines the methodology to assess the in vitro antioxidant activity of this compound.
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound concentration. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Proliferation Assay
This protocol details the procedure to evaluate the effect of this compound on the proliferation of a cancer cell line.
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours. Include untreated cells as a control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control.
Quantitative Data Summary
The following table summarizes key quantitative data from various studies on this compound, providing a reference for experimental design.
| Parameter | Cell Line/Model | Concentration/Dosage | Effect | References |
| IC50 (MTT Assay) | Caco-2 (Colon Cancer) | 50-200 µM (48h, 72h) | Significant decrease in cell viability | [5] |
| Antioxidant Activity (DPPH) | In vitro | Varies | Dose-dependent radical scavenging | |
| PKC Inhibition | Vascular Smooth Muscle Cells | Physiological concentrations | Inhibition of cell proliferation | [2] |
| Clinical Trial Dosage | Alzheimer's Disease Patients | 2,000 IU/day | Investigated for slowing disease progression | [3] |
| Clinical Trial Dosage | Atherosclerosis Prevention | 400 IU/day | Studied for reducing atherosclerosis progression | [3] |
This technical guide provides a comprehensive overview of this compound, from its fundamental properties to its complex biological activities and practical experimental applications. The information presented is intended to support researchers and professionals in the fields of drug development and biomedical science in their ongoing and future work with this multifaceted compound.
References
- 1. alpha-Tocopherol specifically inactivates cellular protein kinase C alpha by changing its phosphorylation state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-alpha-tocopherol inhibition of vascular smooth muscle cell proliferation occurs at physiological concentrations, correlates with protein kinase C inhibition, and is independent of its antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene-Regulatory Activity of α-Tocopherol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of gene expression by alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of Tocopherol-α on the Cell Viability in Caco-2 Cell Line [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vitro Antioxidant Capacity of DL-alpha-Tocopherol using DPPH and FRAP Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the in vitro antioxidant capacity of DL-alpha-Tocopherol using two common assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.
Introduction to this compound and its Antioxidant Properties
This compound is a synthetic form of Vitamin E, a fat-soluble vitamin renowned for its antioxidant properties. It acts as a potent free radical scavenger, protecting cells from oxidative damage caused by reactive oxygen species (ROS). This protective mechanism is crucial in preventing various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. The antioxidant activity of this compound is primarily attributed to the hydroxyl group on its chromanol ring, which can donate a hydrogen atom to neutralize free radicals, thereby terminating the chain reactions of lipid peroxidation in cellular membranes.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable DPPH radical, which is a violet-colored solution, to the non-radical form, DPPH-H, which is a pale yellow-colored solution. The degree of discoloration indicates the scavenging potential of the antioxidant.
Quantitative Data Summary
| Parameter | Value | Reference Compound | Source |
| IC50 | 39.4 ± 0.2 µg/mL | - | Fereidounpour et al., 2022 |
| IC50 | ~40 µg/mL | Vitamin E | Kim et al., 2012 |
| Potency Comparison | Comparable to Butylated Hydroxytoluene (BHT) and Trolox | BHT, Trolox | Sheu et al., 1999[1] |
Experimental Protocol: DPPH Assay
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or Ethanol)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Positive control (e.g., Ascorbic acid, Trolox, or BHT)
Procedure:
-
Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in a dark, amber-colored bottle to prevent degradation from light.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Serial Dilutions: From the stock solution, prepare a series of dilutions of this compound in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 75, 100 µg/mL).
-
Assay Procedure:
-
Add 100 µL of the DPPH working solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of this compound solution to the respective wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
For the positive control, use a known antioxidant like ascorbic acid at the same concentrations as the sample.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control = Absorbance of the DPPH solution without the sample.
-
A_sample = Absorbance of the DPPH solution with the sample.
-
-
Determination of IC50: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of this compound.
DPPH Assay Workflow
References
Application Notes and Protocols: In Vivo Studies of DL-alpha-Tocopherol in Mouse Models of Neurodegeneration
Audience: Researchers, scientists, and drug development professionals.
Introduction
DL-alpha-Tocopherol, a synthetic form of Vitamin E, is a potent lipid-soluble antioxidant that has been extensively investigated for its neuroprotective potential in various neurodegenerative diseases. Its ability to scavenge free radicals and reduce oxidative stress makes it a compelling candidate for therapeutic intervention in pathologies where oxidative damage is a key contributor, such as Alzheimer's disease (AD), Parkinson's disease (PD), Amyotrophic Lateral Sclerosis (ALS), and Huntington's disease (HD). These application notes provide a comprehensive overview of in vivo studies using this compound in mouse models of these disorders, summarizing key quantitative findings and detailing relevant experimental protocols.
Data Presentation: Summary of Quantitative Data
The following tables summarize the key quantitative findings from in vivo studies of this compound in various mouse models of neurodegeneration.
Table 1: Effects of this compound on Cognitive and Motor Performance
| Mouse Model | Neurodegenerative Disease | Treatment Regimen | Behavioral Test | Key Findings |
| APPsw Transgenic | Alzheimer's Disease | Dietary supplementation | Morris Water Maze | Ameliorated cognitive dysfunction[1]. |
| Ttpa-/-APPsw double-mutant | Alzheimer's Disease | α-Tocopherol-deficient diet followed by supplementation | Morris Water Maze, Novel Object Recognition, Contextual Fear Conditioning | Deficient diet led to earlier and more severe cognitive dysfunction, which was ameliorated by α-Tocopherol supplementation[1][2]. |
| 3xTg-AD | Alzheimer's Disease | 1.342 mg/kg α-Tocopherol for 6 months | Not Specified | Improved cognitive function[3]. |
| Aβ1–40 injected | Alzheimer's Disease | 250 mg/kg α-Tocopherol with 25 mg/kg folic acid, or 500 mg/kg α-Tocopherol with 50 mg/kg folic acid | Not Specified | Significant improvement in spatial learning deficits[2]. |
| SOD1 G93A | Amyotrophic Lateral Sclerosis | Dietary supplementation from an early age | Not Specified | Delayed disease onset but did not improve survival[4]. |
| Haloperidol-induced | Parkinson's Disease | 5, 10, 20, and 40 mg/kg tocopherol orally for 23 days | Not Specified | Increased levels of antioxidant enzymes and neurotransmitters, decreased inflammatory cytokines and α-synuclein mRNA expression[3]. |
| Xpg-/- | Premature Aging | High vitamin E diet | Not Specified | Delayed onset of age-related body weight decline and tremors[5]. |
| Tau Transgenic | Tauopathy | α-Tocopherol supplementation | Not Specified | Suppressed/delayed development of tau pathology, improved health, and attenuated motor weakness[6]. |
Table 2: Effects of this compound on Neuropathology and Biomarkers
| Mouse Model | Neurodegenerative Disease | Treatment Regimen | Biomarker/Pathology | Key Findings |
| Ttpa-/-APPsw double-mutant | Alzheimer's Disease | α-Tocopherol supplementation | Amyloid β (Aβ) deposits | Increased Aβ deposits with deficiency, which were ameliorated with supplementation[1][7]. |
| Ttpa-/- | Alzheimer's Disease | α-Tocopherol-deficient diet | Aβ clearance | Impaired Aβ clearances from the brain and blood[7]. |
| Transgenic AD mice | Alzheimer's Disease | Dietary α-Tocopherol supplementation | GSH, GSSG, TBARS | Mitigated the reduction of GSH levels and the increase of GSSG and TBARS[2]. |
| Ttpa-/- | Vitamin E Deficiency | Dietary vitamin E supplementation | Protein nitrosylation in cerebellum | Prevented the increase in cerebellar oxidative stress[2]. |
| Xpg-/- | Premature Aging | High vitamin E diet | p53-positive cells in the brain | Significantly reduced percentage of p53-positive cells[5]. |
| Tau Transgenic | Tauopathy | α-Tocopherol supplementation | Tau pathology | Suppressed and/or delayed the development of tau pathology[6]. |
| Haloperidol-induced | Parkinson's Disease | 5, 10, 20, and 40 mg/kg tocopherol orally for 23 days | Inflammatory cytokines, α-synuclein mRNA expression | Decreased levels[3]. |
Experimental Protocols
Detailed methodologies for key experiments cited in the in vivo studies of this compound are provided below.
Behavioral Assays
-
Apparatus: A circular pool (typically 120-150 cm in diameter) filled with opaque water (20-22°C). A hidden platform (10-15 cm in diameter) is submerged 1-2 cm below the water surface. Visual cues are placed around the pool.
-
Procedure:
-
Acclimation: Allow mice to swim freely in the pool for 60 seconds without the platform on the day before training.
-
Training: Conduct 4 trials per day for 5-7 consecutive days. For each trial, gently place the mouse into the water facing the pool wall from one of four predetermined start locations. The mouse is allowed to search for the hidden platform for a maximum of 60-90 seconds. If the mouse finds the platform, it is allowed to remain there for 15-30 seconds. If it fails to find the platform within the time limit, it is gently guided to the platform and allowed to stay for the same duration.
-
Probe Trial: 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim for 60 seconds.
-
-
Data Analysis: Record the escape latency (time to find the platform), path length, and swimming speed during training. In the probe trial, measure the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.
-
Apparatus: An open-field arena (e.g., 40x40x40 cm). Two sets of different objects that are of similar size but differ in shape and texture.
-
Procedure:
-
Habituation: On day 1, allow each mouse to explore the empty arena for 5-10 minutes.
-
Familiarization Phase: On day 2, place two identical objects in the arena and allow the mouse to explore for 5-10 minutes.
-
Test Phase: After a retention interval (e.g., 1 hour or 24 hours), replace one of the familiar objects with a novel object and allow the mouse to explore for 5 minutes.
-
-
Data Analysis: Record the time spent exploring each object. The discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.
Biochemical Assays
-
Principle: Measures malondialdehyde (MDA), a product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.
-
Procedure:
-
Homogenization: Homogenize brain tissue in ice-cold buffer (e.g., 1.15% KCl).
-
Reaction: Add a solution containing TBA, acetic acid, and sodium dodecyl sulfate to the homogenate.
-
Incubation: Heat the mixture at 95-100°C for 60 minutes.
-
Extraction: After cooling, add n-butanol-pyridine mixture and centrifuge to separate the organic layer.
-
Measurement: Measure the absorbance of the organic layer at 532 nm.
-
-
Data Analysis: Quantify MDA concentration using a standard curve generated with a known concentration of MDA.
-
Principle: This assay measures the total glutathione and GSSG levels. GSH is then calculated by subtracting GSSG from the total glutathione.
-
Procedure:
-
Homogenization: Homogenize brain tissue in a deproteinizing buffer (e.g., metaphosphoric acid).
-
Total Glutathione Measurement: In a microplate, add the supernatant to a reaction mixture containing NADPH, DTNB (Ellman's reagent), and glutathione reductase. The rate of color change at 412 nm is proportional to the total glutathione concentration.
-
GSSG Measurement: Prior to the reaction, treat the supernatant with a reagent that blocks GSH (e.g., 2-vinylpyridine) to specifically measure GSSG.
-
-
Data Analysis: Calculate concentrations based on a standard curve. The GSH/GSSG ratio is a key indicator of oxidative stress.
Histological and Molecular Assays
-
Procedure:
-
Tissue Preparation: Perfuse mice with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA and then cryoprotect in sucrose solution. Section the brain using a cryostat or vibratome.
-
Antigen Retrieval: Treat sections with formic acid to expose Aβ epitopes.
-
Blocking: Incubate sections in a blocking solution (e.g., containing normal serum and Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with a primary antibody specific for Aβ (e.g., 6E10 or 4G8) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex (ABC) reagent.
-
Visualization: Develop the signal using a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Imaging: Mount sections on slides and image using a microscope.
-
-
Data Analysis: Quantify the Aβ plaque load by measuring the percentage of the stained area in specific brain regions (e.g., cortex and hippocampus) using image analysis software.
-
Procedure:
-
Protein Extraction: Homogenize liver tissue in RIPA buffer with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution containing non-fat milk or bovine serum albumin (BSA).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against LRP-1.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Pathways and Workflows
Signaling Pathway of this compound in Neuroprotection
Caption: this compound's neuroprotective mechanism.
Experimental Workflow for In Vivo Study
References
- 1. HPLC Neurotransmitter Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Object Recognition for Studying Memory in Mice [en.bio-protocol.org]
- 4. HPLC Neurotransmitter Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. mmpc.org [mmpc.org]
- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 7. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of DL-alpha-Tocopherol in Plasma using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitamin E, a critical fat-soluble antioxidant, exists in several forms, with alpha-tocopherol being the most biologically active and abundant in human plasma. Its quantification is crucial in clinical diagnostics, nutritional studies, and drug development to assess nutritional status and investigate its role in diseases associated with oxidative stress. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the reliable determination of DL-alpha-tocopherol in plasma samples. The described protocol employs a straightforward liquid-liquid extraction for sample preparation and a reversed-phase HPLC system with UV detection for analysis.
Experimental Protocol
This protocol outlines a method for the quantification of this compound in plasma, adapted from established procedures.[1][2]
Materials and Reagents
-
This compound standard (e.g., SUPELCO 4-7783)
-
Methanol (HPLC grade)
-
Petroleum ether (40-60°C, analytical grade)
-
Sodium Chloride (NaCl, analytical grade)
-
Ethanol (absolute)
-
Hexane (HPLC grade)
-
Water (HPLC grade)
-
Nitrogen gas
Equipment
-
HPLC system equipped with a UV-Vis detector
-
Reversed-phase C18 column (e.g., Supelcosil C18, 25 cm x 4.6 mm, 5 µm)[1]
-
Centrifuge
-
Vortex mixer
-
Rotary evaporator or nitrogen evaporator
-
Ultrasonic bath
-
Micropipettes
-
Amber glass vials
Standard Solution Preparation
-
Stock Solution (1000 mg/L): Dissolve 100 mg of this compound in 100 mL of methanol.[1] Store at -20°C in an amber vial.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.5 to 30 µg/mL.[3] These solutions are used to construct the calibration curve.
Sample Preparation (Liquid-Liquid Extraction)
This procedure should be performed in dim light and under a stream of nitrogen to minimize oxidation of alpha-tocopherol.[3]
-
Thaw frozen plasma samples at 37°C for 1 hour.
-
Vortex the plasma sample for approximately 30 seconds and then centrifuge at 4000 rpm for 5 minutes.[1]
-
Transfer 1 mL of the plasma supernatant to a Teflon centrifuge tube.[1]
-
Add 1 mL of methanol to the plasma, vortex for 30 seconds to denature the lipoproteins.[1]
-
Add 8 mL of petroleum ether and approximately 1 g of NaCl to the mixture.[1]
-
Vortex for 30 seconds, followed by sonication for 5 minutes in an ultrasonic bath.[1]
-
Centrifuge the mixture for 5 minutes at 4000 rpm to separate the layers.[1]
-
Carefully transfer the upper organic (petroleum ether) layer to a clean round-bottom flask.[1]
-
Evaporate the solvent to dryness using a rotary evaporator at 45°C or under a gentle stream of nitrogen.[1][4]
-
Reconstitute the dried residue in 200 µL of methanol.[3]
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an amber HPLC vial for analysis.
HPLC Conditions
-
Column: Supelcosil C18, 25 cm x 4.6 mm, 5 µm[1]
-
Mobile Phase: Methanol[1]
-
Flow Rate: 1.5 mL/min[2]
-
Injection Volume: 20 µL[1]
-
Run Time: Approximately 9 minutes[2]
Data Presentation
The following tables summarize the quantitative data derived from method validation studies for the determination of alpha-tocopherol in plasma.
Table 1: Method Validation Parameters
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 0.5 - 30 µg/mL | [3] |
| Correlation Coefficient (r) | > 0.999 | [1] |
| Limit of Quantification (LOQ) | 0.10 mg/L | [1] |
| Limit of Detection (LOD) | 0.03 mg/L | [1] |
| Mean Recovery | 100% |[1][2] |
Table 2: Precision Data
| Parameter | Coefficient of Variation (CV%) | Reference |
|---|---|---|
| Intra-analysis Repeatability | 2.41% | [1][2] |
| Inter-analysis Repeatability | 1.64% |[1][2] |
Visualization
Experimental Workflow
Caption: Workflow for plasma sample preparation and HPLC analysis.
Conclusion
The HPLC method detailed in this application note provides a robust, sensitive, and reproducible approach for the quantification of this compound in plasma. The simple liquid-liquid extraction procedure and isocratic HPLC separation make it suitable for routine analysis in a variety of research and clinical settings. The presented validation data demonstrates the method's reliability for accurate determination of plasma alpha-tocopherol levels.
References
Application Notes and Protocols: Utilizing DL-alpha-Tocopherol to Mitigate Oxidative Damage in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective use of DL-alpha-Tocopherol (a synthetic form of Vitamin E) in cell culture systems to counteract oxidative damage. The following sections detail the mechanism of action, experimental protocols, and relevant data to facilitate the design and execution of robust in vitro studies.
Introduction to this compound and Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense mechanisms, is a key contributor to cellular damage and has been implicated in a wide range of diseases.[1][2] A primary consequence of oxidative stress is lipid peroxidation, a process that can degrade cell membranes and lead to cell death. This compound, a potent lipid-soluble antioxidant, is a vital tool for researchers studying the effects of oxidative stress. It functions by donating a hydrogen atom to lipid peroxyl radicals, thereby terminating the lipid peroxidation chain reaction and protecting the integrity of cellular membranes. Beyond its direct antioxidant activity, alpha-tocopherol has also been shown to modulate various signaling pathways and gene expression involved in cellular responses to stress.[3][4]
Mechanism of Action of this compound
This compound's primary role in preventing oxidative damage is through its direct scavenging of lipid peroxyl radicals within cellular membranes. This action interrupts the chain reaction of lipid peroxidation, a major cause of cell injury.
Furthermore, alpha-tocopherol can influence cellular signaling pathways. For instance, it has been shown to modulate the activity of protein kinase C (PKC), a key regulator of cell proliferation and differentiation.[5][6] Studies have also indicated its involvement in the regulation of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), which are crucial components of the endogenous antioxidant defense system.[1][7][8]
Below is a diagram illustrating the primary antioxidant mechanism of this compound.
Caption: Antioxidant mechanism of alpha-Tocopherol in preventing lipid peroxidation.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the protective effects of this compound against oxidative stress in different cell lines.
Table 1: Effect of alpha-Tocopherol on Cell Viability under Oxidative Stress
| Cell Line | Oxidative Stressor | alpha-Tocopherol Concentration | Incubation Time | % Increase in Cell Viability (Compared to Stressed Control) | Reference |
| MDPC-23 (dental pulp cells) | 0.018% H₂O₂ | 1 mM | 60 min pre-treatment | 15.5% | [9][10] |
| MDPC-23 (dental pulp cells) | 0.018% H₂O₂ | 3 mM | 60 min pre-treatment | 26.5% | [9][10] |
| MDPC-23 (dental pulp cells) | 0.018% H₂O₂ | 5 mM | 60 min pre-treatment | 33.5% | [9][10] |
| MDPC-23 (dental pulp cells) | 0.018% H₂O₂ | 10 mM | 60 min pre-treatment | 31.0% | [9][10] |
| PC12 (neuronal cells) | 0.2 mM H₂O₂ | 100 nM | 18 h pre-incubation | Significant protection (qualitative) | [11] |
| Human Skin Fibroblasts | H₂O₂ | Not specified | Pre- and post-treatment | Protected against DNA damage | [12] |
| 1321N1 (astrocytic cells) | 500 µM Paraquat | 1 µM | 3 h pre-treatment | Viability rescued up to 40% at 72h | [13] |
Table 2: Effect of alpha-Tocopherol on Markers of Oxidative Damage
| Cell/Tissue Type | Parameter Measured | alpha-Tocopherol Treatment | Result | Reference |
| Rainbow Trout Erythrocytes | Malondialdehyde (MDA) Levels | In vivo injection | Significantly decreased | [7] |
| Dog Retina Homogenates | Thiobarbituric Acid Reactive Substances (TBARS) | 1 µmol/mg protein | Decreased from 20.46 to 2.62 nmol/mg protein | [14] |
| H4IIE Liver Cells | Lipid Peroxidation (cis-parinaric acid fluorescence) | Overnight incubation | Decreased lipid peroxidation | [15] |
| Fibrosarcoma Bearing Rats | Lipid Peroxides | 400 mg/kg body weight | Significantly decreased | [16] |
Table 3: Effect of alpha-Tocopherol on Antioxidant Enzyme Activity
| Cell/Tissue Type | Enzyme | alpha-Tocopherol Concentration | Result | Reference |
| Rainbow Trout | Catalase (CAT) | In vivo injection | Significantly activated | [7] |
| Rainbow Trout | Peroxidase (POD) | In vivo injection | Significantly activated | [7] |
| Rainbow Trout | Glutathione Reductase (GSSG-Rx) | In vivo injection | Significantly activated | [7] |
| Human Fibroblast Cultures | Superoxide Dismutase (SOD) | 0.2 - 50 µg/ml | Inversely correlated with cellular alpha-tocopherol | [8] |
| Human Fibroblast Cultures | Glutathione Peroxidase (GPx) | 0.2 - 50 µg/ml | Correlated with cellular alpha-tocopherol | [8] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is practically insoluble in water, necessitating the use of a solvent for preparing a stock solution for cell culture applications.[17]
Materials:
-
This compound (powder or oil)
-
Ethanol (100%, cell culture grade) or DMSO
-
Sterile, light-protected microcentrifuge tubes or vials
Protocol:
-
In a sterile, light-protected tube, dissolve this compound in 100% ethanol or DMSO to prepare a concentrated stock solution (e.g., 50-100 mM).[18]
-
Vortex thoroughly until the solution is clear and homogenous.
-
Store the stock solution at -20°C, protected from light. Solutions can be stable for several months under these conditions.[17]
-
When preparing working solutions, dilute the stock solution in cell culture medium to the desired final concentration. Ensure the final concentration of the solvent (e.g., ethanol or DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.1-0.5%).
Induction of Oxidative Stress and Treatment with this compound
This protocol provides a general framework for inducing oxidative stress in cultured cells and assessing the protective effects of this compound.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (tBHP), paraquat)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Protocol:
-
Seed cells in a multi-well plate at a density that allows for optimal growth during the experiment.
-
Allow cells to adhere and grow for 24-48 hours.
-
Pre-treatment: Remove the culture medium and add fresh medium containing the desired concentration of this compound. A vehicle control (medium with the same concentration of solvent used for the tocopherol stock) should be included.
-
Incubate the cells with this compound for a predetermined period (e.g., 1, 3, 18, or 24 hours).[9][10][11][13]
-
Induction of Oxidative Stress: After the pre-treatment period, remove the medium and add fresh medium containing the oxidative stress-inducing agent at a pre-determined toxic, but not acutely lethal, concentration.
-
Incubate for the desired period to induce oxidative damage.
-
Post-treatment (optional): In some experimental designs, this compound can be added concurrently with or after the oxidative stressor.[12]
-
After the incubation period, proceed with assays to measure cell viability, oxidative damage, or other relevant endpoints.
The following diagram outlines a typical experimental workflow for these studies.
Caption: A generalized experimental workflow for assessing the protective effects of this compound.
Assessment of Oxidative Damage
Several assays can be employed to quantify the extent of oxidative damage in cell cultures.
This assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation.
Protocol Outline:
-
Harvest cells and prepare cell lysates.
-
Add thiobarbituric acid (TBA) reagent to the lysates.
-
Incubate at high temperature (e.g., 95°C) to allow the reaction between MDA and TBA to form a colored product.
-
Measure the absorbance or fluorescence of the product.
-
Quantify MDA levels using a standard curve.
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.
Protocol Outline:
-
Embed single cells in a low-melting-point agarose gel on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the DNA.
-
Subject the DNA to electrophoresis. Damaged DNA (with strand breaks) will migrate out of the nucleus, forming a "comet tail."
-
Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
Fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA), can be used to measure intracellular ROS levels.
Protocol Outline:
-
Load cells with H₂DCF-DA. The diacetate group is cleaved by intracellular esterases, trapping the probe inside the cells.
-
In the presence of ROS, the non-fluorescent H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer.
Signaling Pathway Modulation
This compound can influence key signaling pathways involved in the cellular response to oxidative stress. One such pathway is the Nrf2 pathway, a master regulator of the antioxidant response.
Caption: Simplified diagram of alpha-Tocopherol's influence on the Nrf2 signaling pathway.[19]
Conclusion and Best Practices
This compound is a valuable tool for studying and mitigating oxidative damage in cell culture. For optimal and reproducible results, researchers should:
-
Optimize Concentration: The effective concentration of this compound can vary significantly between cell types and the nature of the oxidative insult. It is crucial to perform dose-response experiments to determine the optimal concentration for each specific experimental system.
-
Consider Timing: The timing of this compound administration (pre-treatment, co-treatment, or post-treatment) can influence its protective effects.[12]
-
Vehicle Controls: Always include appropriate vehicle controls to account for any effects of the solvent used to dissolve this compound.
-
Protect from Light and Oxidation: this compound is sensitive to light and oxidation.[17][20] Stock solutions and treatment media should be protected from light and prepared fresh when possible.
-
Use Multiple Assays: To obtain a comprehensive understanding of the effects of this compound, it is recommended to use a combination of assays to measure different aspects of oxidative damage and cellular response.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant Supplementation in Oxidative Stress-Related Diseases: What Have We Learned from Studies on Alpha-Tocopherol? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-tocopherol: roles in prevention and therapy of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Mechanisms Underlying the Therapeutic Role of Vitamin E in Age-Related Macular Degeneration [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Alpha-tocopherol: looking beyond an antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of alpha-tocopherol on antioxidant enzyme activities and lipid peroxidation in rainbow trout (Oncorhynchus mykiss) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protective Effect of Alpha-Tocopherol Isomer from Vitamin E against the H2O2 Induced Toxicity on Dental Pulp Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. α-Tocopherol at nanomolar concentration protects PC12 cells from hydrogen peroxide-induced death and modulates protein kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alpha-tocopherol modulates hydrogen peroxide-induced DNA damage and telomere shortening of human skin fibroblasts derived from differently aged individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective Actions of α-Tocopherol on Cell Membrane Lipids of Paraquat-Stressed Human Astrocytes Using Microarray Technology, MALDI-MS and Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ascorbic acid spares alpha-tocopherol and prevents lipid peroxidation in cultured H4IIE liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of alpha-tocopherol on lipid peroxidation and antioxidant system in fibrosarcoma bearing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. pnas.org [pnas.org]
- 19. Frontiers | Differential Mechanisms of Action and Efficacy of Vitamin E Components in Antioxidant Cytoprotection of Human Retinal Pigment Epithelium [frontiersin.org]
- 20. Vitamin E, Tocopherol, in Cell Culture [sigmaaldrich.com]
Application Notes and Protocols for Topical Delivery of DL-alpha-Tocopherol in Skin Research
Introduction
DL-alpha-Tocopherol, a synthetic form of Vitamin E, is a potent lipophilic antioxidant extensively utilized in dermatological and cosmetic formulations for its protective effects against oxidative stress induced by environmental factors such as UV radiation. Its role in mitigating lipid peroxidation, providing anti-inflammatory benefits, and stabilizing the skin barrier makes it a valuable active ingredient for skin health research.[1][2] However, its high lipophilicity and instability present significant challenges for effective topical delivery.[3][4]
These application notes provide a comprehensive overview of formulation strategies to enhance the topical delivery of this compound. Detailed protocols for formulation preparation, in vitro skin permeation studies, and analytical quantification are provided to guide researchers, scientists, and drug development professionals in their work.
Formulation Strategies for Enhanced Topical Delivery
The effective delivery of this compound to the skin is highly dependent on the vehicle. Various formulation approaches have been investigated to improve its solubility, stability, and skin penetration. These include simple solutions, gels, emulsions, microemulsions, and liposomal systems.[5][6] For instance, a microemulsion containing isopropyl myristate has been shown to be a superior delivery system compared to solutions, gels, and conventional emulsions.[5][6] Liposomal encapsulation has also been demonstrated to enhance the penetration of this compound and its derivatives.[1][7]
The stability of the formulation is another critical factor. Tocopherol is susceptible to oxidation, and its acetate or succinate esters are often used to improve stability.[8][9][10] Studies have shown that this compound acetate (TA) formulations exhibit greater stability compared to those containing the free form (T), especially at higher temperatures.[8][10] Encapsulation techniques, such as using fungal chitosan and gum Arabic, have also been shown to improve the thermal stability and shelf-life of α-tocopherol.[4]
Data Presentation: Quantitative Analysis of Formulation Performance
The following tables summarize quantitative data from various studies on the topical delivery of this compound and its acetate ester.
Table 1: Permeability of 5% (w/w) this compound Acetate in Various Vehicles [11]
| Vehicle | Permeability Coefficient (cm/h) |
| Ethanol Solution | 1.0 x 10⁻⁴ |
| Isopropyl Myristate Solution | 1.1 x 10⁻² |
| Light Mineral Oil Solution | 1.4 x 10⁻⁴ |
| 1% Klucel Gel in Ethanol | 2.1 x 10⁻⁴ |
| 3% Klucel Gel in Ethanol | 4.7 x 10⁻⁴ |
Table 2: In Vivo Skin Penetration of this compound Acetate from Different Formulations [8][12]
| Formulation Type | Concentration of TA (%) | Penetration into Deeper Skin Layers (% of applied dose) |
| Commercial Product A | 0.12 | Not Detected |
| Commercial Product B | 0.68 | 10 - 12.5 |
| Commercial Product C | 0.53 | 10 - 12.5 |
| Commercial Product D | 0.49 | 10 - 12.5 |
| Experimental Formulation F1 (containing free Tocopherol) | - | 4.3 - 12.6 |
| Experimental Formulation F2 (containing Tocopherol Acetate) | - | 4.3 - 12.6 |
Table 3: Stability of this compound (T) and this compound Acetate (TA) in Experimental Cream Formulations [10]
| Formulation | Active Ingredient | Storage Condition | Remaining Concentration after 20 weeks (%) |
| F1 Cream | Tocopherol (T) | 37°C | ~20 |
| F2 Cream | Tocopherol Acetate (TA) | 37°C | ~90 |
Experimental Protocols
Protocol 1: Preparation of a this compound Microemulsion
This protocol describes the preparation of an oil-in-water (O/W) microemulsion for the topical delivery of this compound, adapted from various sources.[13][14][15]
Materials:
-
This compound
-
Isopropyl Myristate (Oil Phase)
-
Tween 80 (Surfactant)
-
Propylene Glycol (Co-surfactant)
-
Distilled Water (Aqueous Phase)
-
Magnetic stirrer
Procedure:
-
Prepare the surfactant blend by mixing Tween 80 and Propylene Glycol (e.g., in a 5:1 ratio).[13]
-
In a separate beaker, dissolve the desired concentration of this compound (e.g., 0.1% w/w) in the Isopropyl Myristate (oil phase) with gentle stirring.[13]
-
Add the surfactant blend to the oil phase and stir the mixture using a magnetic stirrer for 30 minutes.[13]
-
Slowly add distilled water to the oil-surfactant mixture while continuously stirring until a transparent and stable microemulsion is formed.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the methodology for assessing the skin permeation of this compound from a topical formulation using Franz diffusion cells.[11][16][17][18]
Materials:
-
Franz diffusion cells
-
Excised skin membrane (e.g., human cadaver skin, porcine skin, or synthetic membranes like Strat-M®)[11][16]
-
Receptor solution (e.g., phosphate-buffered saline - PBS, pH 7.4)[16]
-
Topical formulation of this compound
-
Magnetic stirrer
-
Water bath or temperature control system
-
HPLC system for analysis
Procedure:
-
Prepare the Franz diffusion cells by mounting the skin membrane between the donor and receptor chambers, ensuring the stratum corneum side faces the donor compartment.[17]
-
Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane.[17]
-
Maintain the temperature of the receptor solution at 32°C or 37°C to mimic physiological conditions.[11][17]
-
Apply a known amount of the this compound formulation to the surface of the skin in the donor chamber.
-
At predetermined time intervals (e.g., 2, 4, 6, 8, 12, 24 hours), withdraw aliquots of the receptor solution for analysis.[11]
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.[17]
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of this compound in samples from skin permeation studies.[19][20][21][22]
Materials:
-
HPLC system with a UV or diode-array detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)[22]
-
Mobile phase: Methanol/Water mixture (e.g., 97:3 v/v)[20] or 100% Methanol[22]
-
This compound standard
-
Samples from the in vitro permeation study
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare a series of standard solutions of this compound in the mobile phase to create a calibration curve.
-
Set the HPLC parameters:
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
Inject the standards and samples into the HPLC system.
-
Quantify the amount of this compound in the samples by comparing the peak areas with the calibration curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Vitamin E: A Review of Its Application and Methods of Detection When Combined with Implant Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Study finds improved method for formulating with vitamin E [cosmeticsdesign-europe.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of formulation on the topical delivery of alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of liposome size on penetration of dl-tocopherol acetate into skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. US8110600B2 - Formulation and delivery method to enhance antioxidant potency of vitamin E - Google Patents [patents.google.com]
- 10. i.agelyss.com [i.agelyss.com]
- 11. Permeation study of five formulations of alpha-tocopherol acetate through human cadaver skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo permeation of vitamin E and vitamin E acetate from cosmetic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microemulsion co-delivering vitamin A and vitamin E as a new platform for topical treatment of acute skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]
- 15. researchgate.net [researchgate.net]
- 16. 2.4. Transdermal Delivery In Vitro Using Franz-Type Diffusion Cells [bio-protocol.org]
- 17. alterlab.co.id [alterlab.co.id]
- 18. aurigaresearch.com [aurigaresearch.com]
- 19. HPLC MS Method for Analysis of Vitamin E ((±)-α-Tocopherol) and Vitamin E Acetate (α-Tocopheryl Acetate) on Lipak Column | SIELC Technologies [sielc.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Development and validation of HPLC method for the determination of alpha-tocopherol in human erythrocytes for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing DL-alpha-Tocopherol Bioavailability in Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Vitamin E is a critical fat-soluble antioxidant, with alpha-tocopherol being the most biologically active form. DL-alpha-tocopherol, a synthetic form of vitamin E, is widely used in supplements and fortified feeds for both human and animal nutrition. Assessing its bioavailability is crucial for determining appropriate dosage, ensuring efficacy, and understanding its physiological effects. These application notes provide detailed methodologies for conducting animal studies to evaluate the bioavailability of this compound, focusing on pharmacokinetic analysis, tissue distribution, and excretion.
I. Key Methodologies for Bioavailability Assessment
The bioavailability of this compound is typically assessed by measuring its concentration in biological matrices over time after administration. The primary methods include:
-
Pharmacokinetic Studies: These studies involve the analysis of alpha-tocopherol concentrations in plasma or serum at various time points after a single or multiple doses. Key parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC) are calculated to determine the rate and extent of absorption.
-
Tissue Distribution Studies: Determining the concentration of alpha-tocopherol in various tissues, particularly the liver, which is the primary storage organ, provides insight into its distribution and accumulation.[1] Other tissues of interest include adipose tissue, heart, lung, skeletal muscle, and brain.[1][2]
-
Excretion Studies: Analysis of feces for unmetabolized alpha-tocopherol and its metabolites helps to quantify the extent of absorption.[3]
II. Experimental Protocols
Protocol 1: Pharmacokinetic Study of this compound in Rats
This protocol outlines a typical pharmacokinetic study to assess the oral bioavailability of a this compound formulation in rats.
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats (250 ± 10 g).[4][5]
-
Housing: Housed at 24 ± 2 °C with a 12-hour light/dark cycle.[6]
-
Acclimation: Acclimatize animals for at least one week before the experiment.[4]
-
Diet: Provide a standard chow diet. For some studies, a vitamin E-deficient diet may be fed for a period to deplete baseline levels.[7]
2. Dosing:
-
Formulation: Prepare the this compound test formulation. A control group receiving the vehicle (e.g., corn oil) should be included.[5]
-
Administration: Administer a single oral dose of the formulation to fasted rats via gavage. A typical dose might range from 40 to 2000 mg/kg body weight.[4][5]
3. Blood Sampling:
-
Time Points: Collect blood samples from the jugular vein at 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, and 12 hours post-administration.[4]
-
Collection: Collect approximately 0.5 mL of blood into heparinized tubes.[4]
-
Processing: Centrifuge the blood at 4,000 rpm for 15 minutes to separate the plasma.[4]
-
Storage: Store plasma samples at -80°C until analysis.[6]
4. Sample Analysis (HPLC):
-
Extraction:
-
HPLC Conditions:
-
Quantification: Calculate alpha-tocopherol concentrations based on a standard curve.
5. Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data using appropriate software.
Protocol 2: Tissue Distribution Study in Rats
This protocol is designed to determine the concentration of alpha-tocopherol in various tissues following oral administration.
1. Animal Model and Dosing:
-
Follow the procedures outlined in Protocol 1 for animal selection, housing, and dosing.
2. Tissue Collection:
-
Time Points: Euthanize groups of rats at predetermined time points (e.g., 24, 48, 72, and 240 hours) after dosing.[2]
-
Tissues: Collect liver, adipose tissue, heart, lung, skeletal muscle, and brain.[1]
-
Processing: Rinse tissues with saline, blot dry, and weigh.
-
Storage: Flash-freeze tissues in liquid nitrogen and store at -80°C.
3. Sample Analysis (HPLC):
-
Homogenization: Homogenize a known weight of tissue (e.g., 50 mg) in a suitable buffer (e.g., 0.1% ascorbic acid).[9]
-
Extraction:
-
HPLC Conditions: Follow the HPLC conditions described in Protocol 1.
4. Data Presentation:
-
Express tissue concentrations as µg of alpha-tocopherol per gram of tissue.
Protocol 3: Fecal Excretion Analysis in Mice
This protocol describes the collection and analysis of feces to determine the amount of unabsorbed alpha-tocopherol.
1. Animal Model and Dosing:
-
Species: Male mice.
-
Housing: House mice in metabolic cages to allow for the separate collection of feces and urine.
-
Dosing: Administer a single oral dose of this compound as described in Protocol 1.
2. Fecal Collection:
-
Duration: Collect feces for 3 days post-dosing.
-
Storage: Store fecal samples at -20°C.[3]
3. Sample Analysis:
-
Homogenization: Homogenize a weighed amount of feces (e.g., 10 mg wet mass) in a mixture of 1% ascorbic acid and ethanol.[3]
-
Extraction:
-
HPLC Analysis: Analyze the extract using the HPLC method described in Protocol 1.
4. Data Calculation:
-
Calculate the total amount of alpha-tocopherol excreted in the feces and express it as a percentage of the administered dose.
III. Data Presentation
Quantitative data from bioavailability studies should be summarized in clear and concise tables to facilitate comparison between different formulations or animal models.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) |
| This compound Acetate (Oil) | 5000 IU | 4.07 ± 0.19 | 73.1 ± 14.1 | 465.4 ± 38.7 | 100 |
| This compound Acetate (Adsorbed on Silica) | 5000 IU | 3.90 ± 0.13 | 57.5 ± 7.8 | 503.3 ± 63 | 108 |
| This compound Acetate (Microencapsulated) | 5000 IU | 3.29 ± 0.13 | 76.8 ± 8.9 | 620.25 ± 108.5 | 133 |
| Natural Vitamin E (Nanoemulsion) | 40 | 1.6-fold higher than soft capsule | Shorter than soft capsule | 1.6-fold higher than soft capsule | 160 |
| Natural Vitamin E (Soft Capsule) | 40 | - | - | - | 100 |
Data adapted from studies in dairy cows and rats.[10][11]
Table 2: Tissue Distribution of Alpha-Tocopherol in Rats 24 Hours After a Single Oral Dose
| Tissue | Concentration (µg/g tissue) |
| Liver | High (rapid accumulation) |
| Adipose Tissue | Low (slow accumulation) |
| Heart | Moderate |
| Lung | Moderate |
| Skeletal Muscle | Low |
| Brain | Low |
| Adrenal Gland | High (rapid accumulation) |
Qualitative summary based on findings in rats and sheep.[2][12]
Table 3: Comparison of Bioavailability between RRR-alpha-Tocopherol and all-rac-alpha-Tocopherol
| Animal Model | Parameter | RRR-alpha-Tocopherol | all-rac-alpha-Tocopherol | Bioavailability Ratio (RRR:all-rac) |
| Rats | Red Blood Cell Concentration | 4-6 times higher | 1 | ~4-6:1 |
| Dairy Cows | Plasma Concentration | Higher | Lower | ~2:1 |
| Humans | Plasma AUC | Significantly Greater | Lower | >1 |
Data adapted from various studies.[7][13][14][15]
IV. Visualization of Pathways and Workflows
Signaling Pathways Modulated by Alpha-Tocopherol
Alpha-tocopherol is known to modulate cellular signaling pathways, primarily by inhibiting protein kinase C (PKC) and influencing gene expression.[16][17][18]
Caption: Alpha-tocopherol's modulation of key signaling pathways.
Experimental Workflow for Bioavailability Assessment
The following diagram illustrates the general workflow for an in vivo bioavailability study of this compound.
Caption: General experimental workflow for assessing bioavailability.
Logical Relationship of Bioavailability Assessment Components
This diagram shows the interconnectedness of the different components of a comprehensive bioavailability assessment.
Caption: Interrelationship of bioavailability assessment components.
References
- 1. Kinetics of tissue alpha-tocopherol uptake and depletion following administration of high levels of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin E levels in sheep tissues at various times after a single oral administration of d-alpha-tocopherol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Multiple Metabolites of Tocopherols and Tocotrienols in Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Excellent Delivery System for Improving the Oral Bioavailability of Natural Vitamin E in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thirteen-week toxicity study of d-alpha-tocopheryl acetate (vitamin E) in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Tissue discrimination between dietary RRR-alpha- and all-rac-alpha-tocopherols in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ata-journal.org [ata-journal.org]
- 9. Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An excellent delivery system for improving the oral bioavailability of natural vitamin E in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tissue distribution of α- and γ-tocotrienol and γ-tocopherol in rats and interference with their accumulation by α-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Relative bioavailability of all-rac and RRR vitamin E based on neutrophil function and total alpha-tocopherol and isomer concentrations in periparturient dairy cows and their calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and bioavailability of the RRR and all racemic stereoisomers of alpha-tocopherol in humans after single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vitamin E mediates cell signaling and regulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Regulation of gene expression by alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: DL-alpha-Tocopherol in Animal Diet Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
DL-alpha-tocopherol, a synthetic form of Vitamin E, is a vital fat-soluble antioxidant commonly incorporated into animal diets to enhance health and productivity. Its primary role is to protect cell membranes from oxidative damage by scavenging free radicals.[1] This function is crucial for maintaining tissue integrity, supporting immune function, ensuring proper energy metabolism, and promoting hormone synthesis.[1] Supplementation with this compound has been extensively studied in various animal models to evaluate its effects on growth, meat quality, antioxidant status, and immune response. These application notes provide a comprehensive overview of the use of this compound as a dietary supplement in animal studies, complete with experimental protocols and data summaries.
Data Presentation
The following tables summarize quantitative data from various studies on the effects of this compound supplementation in different animal species.
Table 1: Effects of this compound Acetate on Broiler Performance and Meat Quality
| Parameter | Control Group (Basal Diet) | This compound Acetate Group (20 IU/kg) | Reference |
| Growth Performance | |||
| Body Weight Gain (g) | No significant difference | No significant difference | [2][3] |
| Feed Conversion Ratio | No significant difference | No significant difference | [2][3] |
| Meat Quality | |||
| Breast Muscle α-tocopherol (mg/kg) | Lower concentration | Increased concentration (p<0.05) | [2][3] |
| Thigh Muscle α-tocopherol (mg/kg) | Lower concentration | Enhanced concentration | [2][3] |
| Breast Muscle MDA (malondialdehyde) content | Higher content | Decreased content (p<0.05) | [2][3] |
| Thigh Muscle Lightness (L*) | No significant difference | Decreased lightness (p<0.05) | [3] |
| Thigh Muscle Drip Loss (24h) | Higher drip loss | Reduced drip loss (p<0.05) | [3] |
Table 2: Effects of DL-alpha-Tocopheryl Acetate on Piglet and Sow Health
| Parameter | Control Group | DL-alpha-tocopheryl Acetate Group | Reference |
| Sows | |||
| Serum α-tocopherol | Lower concentration | Higher concentration | [1] |
| Colostrum α-tocopherol | Lower concentration | Higher concentration | [1] |
| Milk α-tocopherol | Lower concentration | Higher concentration | [1] |
| Piglets | |||
| Serum α-tocopherol (from supplemented sows) | Lower concentration | Higher concentration | [1] |
| Liver d-alpha-tocopherol (from supplemented sows) | Lower content | Higher content | [1] |
| Immune Response (Immunoglobulin levels) | No significant effect | No significant effect with 44 IU/kg during gestation and 220 IU/kg during lactation | [4] |
Table 3: Effects of alpha-Tocopherol on Gene Expression in Lambs
| Gene | Short-term Effect (10.7 days of 500 mg/kg concentrate) | Long-term Effect (32.3 days of 500 mg/kg concentrate) | Reference |
| Longissimus thoracis muscle | |||
| ABCA1, LPL, APOE, SREBP1 | Affected | - | [5] |
| PPARA | - | Highest mRNA levels | [5] |
| Subcutaneous fat | |||
| ABCA1, SCARB1, LPL, PPARG | Affected | - | [5] |
Experimental Protocols
Protocol 1: Evaluation of this compound Acetate Supplementation on Growth Performance and Meat Quality in Broilers
Objective: To assess the impact of dietary this compound acetate on broiler growth, meat quality, and oxidative status.
Materials:
-
1-day-old broiler chicks (e.g., Arbor Acres)
-
Basal diet (formulated to meet NRC requirements)
-
This compound acetate (50% purity)
-
Cages with feeders and waterers
-
Temperature-controlled room
Procedure:
-
Animal Allocation: Randomly allocate 144 one-day-old broiler chicks into three groups with six replicates of eight birds each (4 males and 4 females per cage).[2][3]
-
Dietary Treatments:
-
Experimental Period: The feeding trial lasts for 42 days.[2][3]
-
Housing and Management:
-
Data Collection:
-
Growth Performance: Weigh the birds at 21 and 42 days of age after a 12-hour feed deprivation period (water provided ad libitum) to determine body weight gain. Record feed intake to calculate the feed conversion ratio.[2]
-
Sample Collection: At the end of the 42-day period, euthanize a subset of birds from each group. Collect breast and thigh muscle samples.
-
-
Analysis:
-
α-tocopherol Concentration: Determine the concentration of α-tocopherol in the muscle tissue using High-Performance Liquid Chromatography (HPLC).
-
Meat Quality:
-
Measure meat color (lightness, redness, yellowness).
-
Determine drip loss at 24 and 48 hours post-mortem.
-
-
Oxidative Status: Measure the malondialdehyde (MDA) content in the muscle samples as an indicator of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.[2][3]
-
Protocol 2: Investigation of this compound's Effect on the Immune Response in Piglets
Objective: To determine the effect of dietary this compound supplementation on the immune response of weaned piglets.
Materials:
-
Weaned piglets (e.g., 4 weeks old)
-
Basal diet
-
DL-alpha-tocopheryl acetate
-
Blood collection supplies (syringes, tubes)
-
ELISA kits for immunoglobulin (e.g., IgG, IgM) determination
Procedure:
-
Animal Allocation: Randomly assign weaned piglets to different dietary treatment groups.
-
Dietary Treatments:
-
Control Group: Basal diet with a standard level of vitamin E (e.g., 11 IU/kg).
-
Treatment Groups: Basal diet supplemented with varying levels of DL-alpha-tocopheryl acetate (e.g., up to 550 IU/kg).[4]
-
-
Experimental Period: The duration of the study can vary, for example, several weeks post-weaning.
-
Blood Collection: Collect blood samples from the piglets at specified time points throughout the experiment.
-
Analysis:
-
Humoral Immunity: Measure the concentrations of immunoglobulins (e.g., IgG, IgM) in the serum using ELISA kits according to the manufacturer's instructions.
-
Cell-Mediated Immunity: Can be assessed through lymphocyte proliferation assays.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its effects through various cellular mechanisms, primarily centered around its antioxidant properties. However, it also influences gene expression and signaling pathways.
Antioxidant Defense Mechanism:
Vitamin E is a key component of the antioxidant defense system.[1] It protects cell membranes from lipid peroxidation by donating a hydrogen atom to lipid peroxyl radicals, thereby terminating the free radical chain reaction.
Caption: Antioxidant action of this compound.
Modulation of Gene Expression and Signaling Pathways:
Recent studies indicate that α-tocopherol can modulate gene expression and influence key signaling pathways involved in lipid metabolism and inflammation.[6][7][8]
-
PPARs (Peroxisome Proliferator-Activated Receptors): D-α-tocopherol supplementation in animal models fed a high-fat diet has been shown to increase the expression of hepatic PPAR-α and decrease the expression of PPAR-γ.[6] PPAR-α is involved in fatty acid oxidation, while PPAR-γ is a key regulator of adipogenesis. This suggests a role for α-tocopherol in regulating lipid metabolism.[6]
Caption: α-Tocopherol's influence on PPAR signaling.
-
MAPK-Nrf2 Pathway: The mitogen-activated protein kinases (MAPK)-nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway is a crucial regulator of the cellular antioxidant response.[7] While some studies suggest Vitamin E can modulate this pathway, research in broilers indicated that Vitamin E supplementation enhanced lipid oxidative stability primarily through increased retention in muscles rather than by altering the gene expression of the MAPK-Nrf2 signaling pathway.[7]
Experimental Workflow for Gene Expression Analysis:
Caption: Workflow for gene expression analysis.
References
- 1. admanimalnutrition.com [admanimalnutrition.com]
- 2. A Comparison of Natural (D-α-tocopherol) and Synthetic (DL-α-tocopherol Acetate) Vitamin E Supplementation on the Growth Performance, Meat Quality and Oxidative Status of Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of oral micellized natural vitamin E (d-α-tocopherol) v. synthetic vitamin E (dl-α-tocopherol) in feed on α-tocopherol levels, stereoisomer distribution, oxidative stress and the immune response in piglets | animal | Cambridge Core [cambridge.org]
- 5. Effect of finishing period length with α-tocopherol supplementation on the expression of vitamin E-related genes in the muscle and subcutaneous fat of light lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of d-α-tocopherol supplements on lipid metabolism in a high-fat diet-fed animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin E Supplementation Enhances Lipid Oxidative Stability via Increasing Vitamin E Retention, Rather Than Gene Expression of MAPK-Nrf2 Signaling Pathway in Muscles of Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene-Regulatory Activity of α-Tocopherol - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of DL-alpha-Tocopherol in Tissue Samples Using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the sensitive and accurate quantification of DL-alpha-Tocopherol (Vitamin E) in various tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Alpha-Tocopherol is a crucial lipid-soluble antioxidant that protects cell membranes from oxidative damage[1]. Its quantification in tissues is vital for nutritional studies, disease biomarker research, and drug development. The described method involves tissue homogenization, a robust extraction procedure, and a stable isotope dilution analysis for precise measurement.
Principle of the Method
The method employs a systematic workflow for the quantification of alpha-tocopherol. Tissue samples are first homogenized to ensure uniformity. To prevent the degradation of the light- and oxygen-sensitive analyte, antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) are added during sample processing[2][3]. A deuterated internal standard (e.g., d6-alpha-tocopherol) is introduced early in the process to correct for analyte loss during extraction and for matrix effects during ionization[4][5].
Lipids, including alpha-tocopherol, are extracted from the tissue homogenate using an organic solvent. For tissues with high-fat content, a saponification step may be necessary to remove excess fatty acids prior to extraction[2][6]. The extract is then concentrated and reconstituted in a suitable solvent for injection into the LC-MS/MS system.
Chromatographic separation is typically achieved on a C18 reversed-phase column, which separates alpha-tocopherol from other endogenous matrix components[3][7]. The analyte is then detected by a tandem mass spectrometer, often using positive mode Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[3][8]. Quantification is performed using Multiple Reaction Monitoring (MRM), which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard[3].
Materials and Reagents
-
Solvents: LC-MS grade Methanol, Acetonitrile, Water, Hexane, Ethanol, Isopropyl Alcohol[5][9].
-
Reagents: Formic Acid or Acetic Acid (LC-MS grade), Ascorbic Acid, Butylated Hydroxytoluene (BHT)[2][3].
-
Standards: this compound (analytical standard), Hexa-deuterated alpha-tocopherol (d6-α-Tocopherol) or other suitable deuterated analog as an internal standard (IS)[5][10].
-
Equipment:
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and d6-α-Tocopherol in methanol to prepare individual primary stock solutions. Store in amber vials at -20°C to protect from light[3].
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol. These will be used to construct the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the d6-α-Tocopherol primary stock with methanol to a final concentration of approximately 100-200 ng/mL. This concentration may need optimization based on instrument response.
Tissue Sample Preparation
Two common methods are presented below. The choice depends on the tissue's fat content. All steps should be performed under low light conditions.
Method A: Direct Hexane Extraction (Suitable for lower-fat tissues) [1]
-
Accurately weigh approximately 50 mg of frozen tissue.
-
Add 200 µL of 0.1% ascorbic acid in water and 250 µL of ethanol containing BHT (e.g., 10 mg/mL)[1][3].
-
Add a known amount of the IS working solution.
-
Homogenize the sample thoroughly using a bead ruptor or similar homogenizer.
-
Add 1 mL of hexane and vortex vigorously for 5 minutes to extract the lipids.
-
Centrifuge at ~10,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Repeat the extraction (steps 5-7) on the remaining aqueous layer and combine the hexane extracts.
-
Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100-200 µL of the mobile phase (e.g., 95:5 methanol:water) for LC-MS/MS analysis.
Method B: Saponification and Extraction (Suitable for high-fat tissues like liver) [6][11]
-
Accurately weigh up to 2 g of tissue.
-
Homogenize the tissue in an appropriate buffer.
-
Add the IS working solution.
-
For saponification, add 2 mL of 60% (w/v) potassium hydroxide (KOH) and 5 mL of ethanolic pyrogallol (6% w/v) as an antioxidant[6].
-
Incubate the mixture at 70°C for 45 minutes to hydrolyze fats[6].
-
Cool the tubes and add 15 mL of physiological saline.
-
Extract the non-saponifiable lipids by adding 15 mL of a hexane/ethyl acetate mixture (9:1, v/v) and vortexing[6].
-
Centrifuge to separate phases and collect the upper organic layer.
-
Evaporate the organic extract to dryness under nitrogen.
-
Reconstitute the residue in a known volume of mobile phase for analysis.
LC-MS/MS Analysis
The following are typical starting parameters and may require optimization for specific instruments.
| Parameter | Typical Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | Reversed-phase C18, e.g., ACQUITY BEH C18, 1.7 µm, 2.1 mm × 100 mm[3] |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% Acetic Acid[3][5] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid or 0.1% Acetic Acid[3][5] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | Start at 80-90% B, increase to 100% B over several minutes, hold, and re-equilibrate[3] |
| Column Temperature | 40 - 50°C[3] |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | ESI or APCI, Positive Ion Mode[3][12] |
| Capillary Voltage | ~3.0 - 4.0 kV |
| Source Temperature | ~150°C |
| Desolvation Temp. | ~350 - 450°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Quantification
A calibration curve is generated by plotting the peak area ratio of the alpha-tocopherol standard to the internal standard against the concentration of the standards. The concentration of alpha-tocopherol in the tissue samples is then determined from this curve using the measured peak area ratio. The final concentration is reported as µg or nmol of alpha-tocopherol per gram of tissue.
Data and Performance Characteristics
The performance of the LC-MS/MS method should be validated to ensure reliability. The following tables summarize typical parameters reported in the literature.
Table 1: MRM Transitions for Alpha-Tocopherol and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| α-Tocopherol | 431.3 | 165.0 | Characteristic fragment of the chromanol ring[4] |
| d6-α-Tocopherol (IS) | 437.3 | 171.0 | Deuterated analog for internal standardization[4] |
Table 2: Typical Method Validation Parameters
| Parameter | Typical Value Range | Reference(s) |
| Linearity (r²) | > 0.99 | [5][13] |
| Lower Limit of Quant. (LLOQ) | 0.05 mg/dL (in serum) to 0.2 µg/mL | [5][13] |
| Limit of Detection (LOD) | 8 - 330 pg/mL (in plasma); 0.025 mg/dL (in serum) | [3][5] |
| Recovery | 95% - 99.8% | [5][10][11] |
| Intra-day Precision (%CV) | < 10% (typically 4-6%) | [5][10] |
| Inter-day Precision (%CV) | < 15% (typically 5-7%) | [5][10] |
Visualized Workflows
The following diagrams illustrate the experimental and logical workflows for the quantification of alpha-tocopherol.
References
- 1. Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 16-vitamin-e-analysis-methods-for-animal-tissues - Ask this paper | Bohrium [bohrium.com]
- 3. Simultaneous quantification of vitamin E and vitamin E metabolites in equine plasma and serum using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCPSP | Journal of College of Physicians and Surgeons Pakistan [jcpsp.pk]
- 6. Vitamin E analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. Determination of alpha-tocopherol in tissues and plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin E delivery to human skin: studies using deuterated alpha-tocopherol measured by APCI LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Method of Analysis for Vitamin E or Tocopheryl Acetate | Pharmaguideline [pharmaguideline.com]
- 10. Highly Sensitive and Ultrafast Liquid Chromatography-tandem Mass Spectrometry Internal Standard Method for Determination of Alpha-Tocopherol in Serum and Application of Validated Method on Patient Serum Samples in Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of vitamins A and E in liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aocs.org [aocs.org]
- 13. Development and Validation of a Liquid Chromatography Mass Spectrometry Method for Simultaneous Measurement of 25(OH)D3, epi-25(OH)D3, 25(OH)D2, Vitamin A, α-Tocopherol, and γ-Tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of DL-alpha-Tocopherol in Lipid Peroxidation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-alpha-Tocopherol, a synthetic form of Vitamin E, is a potent lipid-soluble antioxidant widely utilized as a reference standard and protective agent in lipid peroxidation assays.[1][2][3] Its primary role is to inhibit the chain reaction of lipid peroxidation by scavenging peroxyl radicals, thereby protecting polyunsaturated fatty acids within cellular membranes and lipoproteins from oxidative damage.[4][5] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in common lipid peroxidation assays.
Mechanism of Action
This compound functions as a chain-breaking antioxidant.[5] The phenolic hydroxyl group on its chromanol ring donates a hydrogen atom to a lipid peroxyl radical (LOO•), converting it into a less reactive lipid hydroperoxide (LOOH). This process transforms alpha-tocopherol into the relatively stable alpha-tocopheroxyl radical (α-TO•), which can be regenerated back to its active form by other antioxidants like ascorbate (Vitamin C).[4][5]
Caption: Mechanism of lipid peroxidation and its inhibition by alpha-tocopherol.
Quantitative Data Summary
The antioxidant efficacy of this compound can be quantified in various lipid peroxidation assays. The following tables summarize data from studies using this compound.
Table 1: Effect of α-Tocopherol Supplementation on LDL Oxidation. [6]
| α-Tocopherol Dose (IU/day) | Change in Lag Phase (Conjugated Dienes) | Reduction in Oxidation Rate |
| 400 | +27.9% | Not significant (P=0.06) |
| 800 | +36.9% | Significant |
| 1200 | +62.9% | Significant |
Table 2: IC50 Values of α-Tocopherol Derivatives in Lipid Peroxidation Assays. [7]
| Compound | Assay | IC50 Value (µM) |
| PMC (α-Tocopherol derivative) | Iron-induced lipid peroxidation in rat brain homogenates | 0.21 ± 0.05 |
| α-Tocopherol | DPPH radical scavenging | ~12.1 ± 3.6 |
| PMC (α-Tocopherol derivative) | DPPH radical scavenging | ~12.1 ± 3.6 |
Experimental Protocols
Detailed methodologies for key lipid peroxidation assays using this compound are provided below.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.
Caption: Experimental workflow for the TBARS assay.
-
Standard Preparation: Prepare a stock solution of MDA bis(dimethyl acetal) (e.g., 550 µM) and create a standard curve by serial dilutions (e.g., 0-100 µM).
-
Sample Preparation: Homogenize tissue samples in a suitable buffer (e.g., RIPA buffer). For plasma samples, they can often be used directly.
-
Reaction Setup:
-
To 100 µL of sample or standard in a glass tube, add 200 µL of 8.1% SDS.
-
Add 1.5 mL of 3.5 M sodium acetate buffer (pH 4.0).
-
Add 1.5 mL of 0.8% (w/v) aqueous thiobarbituric acid (TBA) solution.
-
Adjust the final volume to 4.0 mL with deionized water.
-
-
Incubation: Tightly cap the tubes and incubate in a heating block or boiling water bath at 95°C for 60 minutes.
-
Cooling and Centrifugation: Cool the tubes on ice for 30 minutes to stop the reaction. Centrifuge at 1,500 x g for 10 minutes at 4°C to pellet any precipitate.
-
Measurement: Transfer the supernatant to a microplate or cuvette and measure the absorbance at 532 nm.
-
Calculation: Determine the concentration of TBARS in the samples by comparing their absorbance to the MDA standard curve.
Conjugated Diene Assay
This assay measures the formation of conjugated dienes, an early indicator of lipid peroxidation, by monitoring the increase in absorbance at 234 nm.[6][12]
References
- 1. Role of vitamin E as a lipid-soluble peroxyl radical scavenger: in vitro and in vivo evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for beneficial effects of vitamin E - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alpha-tocopherol: roles in prevention and therapy of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions between alpha-tocopherol, polyunsaturated fatty acids, and lipoxygenases during embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Comparison of the relative activities of alpha-tocopherol and PMC on platelet aggregation and antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 10. mmpc.org [mmpc.org]
- 11. A Simple Spectrophotometric Method for the Determination of Thiobarbituric Acid Reactive Substances in Fried Fast Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conjugated Diene Formation and α-Tocopherol Disappearance [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: DL-alpha-Tocopherol in Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of DL-alpha-Tocopherol in cell culture media. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution precipitating in the cell culture medium?
A1: this compound is a highly lipophilic molecule and is practically insoluble in aqueous solutions like cell culture media. Precipitation is a common issue and can be addressed by:
-
Using a suitable solvent: Initially dissolve this compound in a small volume of a biocompatible organic solvent such as ethanol or DMSO before further dilution in the culture medium. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5%).
-
Complexation with a carrier: Pre-complexing this compound with bovine serum albumin (BSA) or using cyclodextrins can enhance its solubility and stability in the medium.
-
Using a more stable, water-soluble derivative: Consider using this compound acetate, which is more stable to light and oxidation, although it also has poor water solubility and may require similar solubilization techniques.
Q2: I'm observing unexpected cytotoxicity after treating my cells with this compound. What could be the cause?
A2: While this compound is an antioxidant, cytotoxicity can arise from several factors:
-
Solvent toxicity: High concentrations of solvents like DMSO or ethanol used to dissolve the tocopherol can be toxic to cells. Always include a vehicle control (medium with the solvent at the same final concentration) in your experiments.
-
Oxidation products: this compound can degrade into cytotoxic products, such as α-tocopheryl quinone.[1] This degradation is accelerated by exposure to light, heat, and oxygen.
-
High concentrations: Even in the absence of degradation, excessively high concentrations of this compound can have cytotoxic effects. It's crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q3: How stable is this compound in my prepared cell culture medium?
A3: The stability of this compound in cell culture medium is influenced by several factors. It is sensitive to light, heat, and oxygen.[2] Degradation can be significant over time, especially under standard cell culture incubation conditions (37°C, ambient light). For instance, exposure to UV light can lead to substantial degradation.[3] It is recommended to prepare fresh solutions for each experiment and to minimize exposure to light.
Q4: Can I store stock solutions of this compound? If so, under what conditions?
A4: Yes, stock solutions of this compound, typically dissolved in ethanol or another suitable organic solvent, can be stored. To maximize stability, store them at -20°C or -80°C in amber, airtight containers to protect from light and oxidation.[4] Under these conditions, solutions can be stable for several months.[5] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms in media upon addition of this compound. | Poor aqueous solubility. | 1. Ensure complete initial dissolution in a minimal volume of a suitable solvent (e.g., ethanol, DMSO).2. Add the concentrated stock solution to pre-warmed (37°C) media while gently vortexing.3. Reduce the final concentration of this compound.4. Consider using a carrier molecule like BSA or a more soluble derivative. |
| Inconsistent experimental results between batches. | Degradation of this compound stock or in-media solution. | 1. Prepare fresh working solutions for each experiment from a properly stored stock.2. Protect all solutions from light by using amber tubes and wrapping plates in foil.3. Minimize the time between media preparation and its use in experiments. |
| Loss of antioxidant effect over time in a long-term experiment. | Degradation of this compound in the culture medium during incubation. | 1. Replenish the medium with freshly prepared this compound at regular intervals.2. Consider using a more stable derivative like this compound acetate for long-term studies. |
| Cells show signs of stress or death, even at low concentrations. | Presence of cytotoxic degradation products. | 1. Ensure proper storage and handling of this compound to minimize degradation.2. Prepare solutions immediately before use.3. Filter-sterilize the final medium after the addition of this compound. |
Quantitative Data on this compound Degradation
While specific quantitative data for degradation in cell culture media is limited, the following table summarizes the expected stability under different conditions based on available literature.
| Condition | Solvent/Medium | Temperature | Light Exposure | Observed Degradation | Reference |
| Heating | Free α-tocopherol (oil) | 180°C | N/A | Follows first-order kinetics with a significant degradation rate. | [3] |
| UV Exposure | α-tocopherol in hexane | Room Temperature | 6 hours UV | ~20% degradation | [3] |
| UV Exposure | α-tocopherol in methanol | Room Temperature | 6 hours UV | ~70% degradation | [3] |
| Storage | Non-encapsulated α-tocopherol | 28°C | N/A | Half-life of approximately 25 days. | [6] |
| Storage | Non-encapsulated α-tocopherol | 50°C | N/A | Half-life of approximately 23 days. | [6] |
| Storage | α-tocopherol in palm oil mesocarp extract | Room Temperature | N/A | Higher degradation rate compared to freezer storage. | [7] |
Experimental Protocols
Protocol 1: Solubilization of this compound for Cell Culture
-
Preparation of Stock Solution:
-
Weigh out the desired amount of this compound in a sterile, amber microcentrifuge tube.
-
Add a minimal volume of 100% ethanol or sterile DMSO to dissolve the tocopherol completely. For example, to make a 100 mM stock, dissolve 43.07 mg of this compound (MW: 430.7 g/mol ) in 1 mL of solvent.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of Working Solution in Cell Culture Medium:
-
Pre-warm the desired volume of cell culture medium to 37°C.
-
While gently vortexing the medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Ensure the final solvent concentration is below the cytotoxic threshold for your cell line (e.g., <0.5%).
-
Visually inspect the medium for any signs of precipitation.
-
Use the prepared medium immediately.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Medium by HPLC
-
Sample Preparation:
-
Prepare a solution of this compound in your cell culture medium of choice at the desired concentration.
-
Aliquot the solution into sterile, amber tubes.
-
Incubate the tubes under your experimental conditions (e.g., 37°C, 5% CO2) and protect from light.
-
At specified time points (e.g., 0, 6, 12, 24, 48 hours), remove an aliquot for analysis.
-
-
Extraction of this compound:
-
To 500 µL of the medium sample, add a suitable internal standard (e.g., α-tocopherol acetate).
-
Add 2.5 mL of n-hexane and vortex vigorously for 2 minutes.
-
Add 500 µL of cold ethanol to deproteinize the sample and vortex for another 5 minutes.
-
Centrifuge at 1600 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a new amber tube.
-
Evaporate the hexane under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., methanol).
-
-
HPLC Analysis:
-
Use a C18 reverse-phase column.[8]
-
Employ an isocratic mobile phase, for example, methanol:water (99:1 v/v).[5]
-
Set the flow rate to 1.0 mL/min.
-
Detect this compound using a photodiode array detector at 293 nm or a fluorescence detector with excitation at 295 nm and emission at 330 nm for higher sensitivity.[8]
-
Quantify the concentration by comparing the peak area to a standard curve of known this compound concentrations.
-
Visualizations
Caption: Simplified degradation pathway of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. Photostability of alpha-tocopherol ester derivatives in solutions and liposomes. Spectroscopic and LC-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protection of α-Tocopherol from UV-Induced Degradation by Encapsulation into Zein Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Stability of alpha-tocopherol: pre-analytical conditions in its determination in blood samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Retention of alpha Tocopherol and antioxidant activity of encapsulated palm mixed Vitamin E in formulated blends - MedCrave online [medcraveonline.com]
- 7. penerbit.uthm.edu.my [penerbit.uthm.edu.my]
- 8. Development and validation of a single HPLC method for determination of α-tocopherol in cell culture and in human or mouse biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Solubility of DL-alpha-Tocopherol in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of DL-alpha-Tocopherol (Vitamin E).
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in water?
A1: this compound is a highly lipophilic (fat-soluble) molecule. Its chemical structure includes a long, non-polar phytyl tail, which is hydrophobic and repels water. This makes it practically insoluble in aqueous solutions.[1][2][3][4][5][6][7][8]
Q2: What are the common challenges I might face when trying to dissolve this compound in an aqueous buffer?
A2: Common issues include:
-
The oily this compound will not disperse and will either float on the surface or stick to the sides of the container.
-
The solution may appear cloudy or as a suspension, indicating that the tocopherol is not truly dissolved.
-
Over time, the tocopherol may phase-separate from the aqueous solution.
Q3: Can I just heat the solution to improve solubility?
A3: While gentle heating can sometimes aid in the dispersion of substances, it is generally not an effective method for dissolving this compound in water due to its inherent non-polar nature. Excessive heat can also lead to the degradation of this temperature-sensitive vitamin.
Troubleshooting Guide
This guide provides a systematic approach to overcoming the poor aqueous solubility of this compound.
Problem: this compound is not dissolving in my aqueous solution.
Below is a troubleshooting workflow to guide you through the process of selecting an appropriate solubilization method.
Caption: Troubleshooting workflow for selecting a solubilization method.
Solubilization Methods and Experimental Protocols
Here are detailed protocols for the most common and effective methods to solubilize this compound in aqueous solutions.
Method 1: Co-solvent Solubilization
This method involves first dissolving this compound in a water-miscible organic solvent before diluting it into the aqueous buffer.
Quantitative Data:
| Co-solvent System | Achievable Concentration of this compound | Reference |
| 1:1 Ethanol:PBS (pH 7.2) | Approximately 0.5 mg/mL | [9] |
| 70% Ethanol in Water | 450-fold increase in solubility compared to pure water | [6] |
Experimental Protocol:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add a small volume of a water-miscible organic solvent such as ethanol or DMSO. A 1:1 to 1:10 ratio of tocopherol to solvent is a good starting point.
-
Vortex or sonicate the mixture until the this compound is completely dissolved and the solution is clear.
-
Slowly add the aqueous buffer dropwise to the tocopherol solution while continuously vortexing or stirring.
-
Bring the solution to the final desired volume with the aqueous buffer.
Note: The final concentration of the organic solvent should be tested for compatibility with your specific experimental system (e.g., cell culture).
Method 2: Surfactant-Mediated Solubilization
Surfactants form micelles in aqueous solutions that can encapsulate lipophilic molecules like this compound, effectively dispersing them in water.
Quantitative Data:
| Surfactant | Molar Ratio (Tocopherol:Surfactant) for Solubilization | Reference |
| Polysorbate 80 (Tween 80) | 1:19 | [10] |
| Polysorbate 20 (Tween 20) | 1:4 | [10] |
Experimental Protocol:
-
Prepare a stock solution of the chosen surfactant (e.g., 10% w/v Tween 80 in water).
-
In a separate tube, add the desired amount of this compound.
-
Add the surfactant stock solution to the tocopherol.
-
The mixture can be gently heated (e.g., to 40-50°C) and vortexed or sonicated until the tocopherol is fully dispersed, and the solution becomes clear.
-
This tocopherol-surfactant concentrate can then be diluted in the aqueous buffer to the final desired concentration.
Method 3: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate "guest" molecules like this compound, increasing their aqueous solubility.
Quantitative Data:
| Cyclodextrin | Molar Ratio (Tocopherol:Cyclodextrin) for Complexation | Resulting Solubility | Reference |
| β-Cyclodextrin | 1:2 | Forms a sparingly soluble complex | [1] |
| γ-Cyclodextrin | 1:2 | Forms a sparingly soluble complex | [1] |
| 2,6-di-O-methylated β-CD | 1:2 or 1:3 | Forms a water-soluble inclusion complex | |
| Large-Ring Cyclodextrin (CD26) | 1:1.5 | 0.22 mM (at 0.15 mM CD26) | [2] |
Experimental Protocol:
-
Prepare a solution of the chosen cyclodextrin in the aqueous buffer. The concentration will depend on the specific cyclodextrin and the desired tocopherol concentration.
-
Add this compound to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.
-
The resulting solution may need to be filtered to remove any uncomplexed tocopherol.
Method 4: Nanoemulsion Formulation
A nanoemulsion is a fine oil-in-water dispersion of this compound, stabilized by a surfactant, with droplet sizes typically in the range of 20-200 nm. This method is ideal for creating stable, long-term aqueous formulations.
Experimental Workflow:
Caption: Workflow for preparing a this compound nanoemulsion.
Experimental Protocol (using Microfluidization):
-
Prepare the Oil Phase: Dissolve the desired concentration of this compound in a suitable carrier oil (e.g., corn oil). Gently heat and stir until a homogenous solution is formed.[4]
-
Prepare the Aqueous Phase: Dissolve a surfactant (e.g., whey protein isolate or Tween 80) in deionized water or buffer.[4]
-
Create a Coarse Emulsion: While vigorously stirring, slowly add the oil phase to the aqueous phase. Homogenize the mixture using a high-speed homogenizer (e.g., Ultra-Turrax) at a high RPM for several minutes.[4]
-
Microfluidization: Pass the coarse emulsion through a microfluidizer. The pressure and number of passes will need to be optimized for your specific formulation but can range from 10 to 200 MPa for multiple cycles.[4][11]
-
Characterization: The resulting nanoemulsion should be characterized for particle size, polydispersity index (PDI), and zeta potential to ensure stability.
References
- 1. DE10200657B4 - 2: 1 complex of β- or γ-cyclodextrin and α-tocopherol - Google Patents [patents.google.com]
- 2. In Vitro and In Silico Study on the Molecular Encapsulation of α-Tocopherol in a Large-Ring Cyclodextrin | MDPI [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. The Effect of Microfluidization Pressure and Tocopherol Content on the Retention of Vitamin A in Oil-In-Water Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Solubility of Vitamin E (α-Tocopherol) and Vitamin K3 (Menadione) in Ethanol−Water Mixture | CoLab [colab.ws]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. US20040121043A1 - Tocopherol concentrates and method for producing same - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Preventing DL-alpha-Tocopherol oxidation during experimental procedures
Welcome to the technical support center for DL-alpha-Tocopherol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its oxidation during experimental procedures. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the oxidation of this compound?
A1: this compound is susceptible to degradation from several factors. The primary culprits are exposure to oxygen, light, and heat.[1][2] It can also be oxidized by reactive oxygen species (ROS), such as singlet oxygen, peroxy radicals, and superoxide anions.[3] The oxidation process can be accelerated by increased temperatures and certain pH conditions.[3][4]
Q2: How should I properly store this compound to minimize oxidation?
A2: To ensure its stability, this compound should be stored in a tightly sealed, light-proof container, preferably under an inert gas like argon or nitrogen.[2][5] Recommended storage temperatures are between 2-8°C.[5] For solutions, storage at 2-8°C while protected from light can maintain activity for several months.[6] For long-term storage of stock solutions, -20°C for up to a month or -80°C for up to six months is recommended, with protection from light.[7]
Q3: I've noticed my this compound solution turning a dark color. What does this indicate?
A3: The darkening of this compound is a visual indicator of oxidation.[1][2] This is a sign that the compound is degrading and may no longer be suitable for your experiment, as its antioxidant properties are compromised.
Q4: Can I use antioxidants to protect my this compound sample during an experiment?
A4: Yes, using other antioxidants can help protect this compound from oxidation. For instance, in analytical procedures, ascorbic acid or butylated hydroxytoluene (BHT) are often added to samples to prevent degradation during extraction and analysis.[5][8] The regeneration of alpha-tocopherol by ascorbate (vitamin C) is a known mechanism that enhances its antioxidant capacity.[9]
Q5: What are the common oxidation products of this compound?
A5: The primary oxidation product of alpha-tocopherol is alpha-tocopheryl quinone (α-TQQ).[3] Other identified oxidation products, especially at elevated temperatures, include 4a,5-epoxy-α-tocopherolquinone and 7,8-epoxy-α-tocopherolquinone.[10]
Troubleshooting Guides
Issue 1: Low or inconsistent results in cell-based antioxidant assays.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound in an appropriate solvent like ethanol.[6] Store aliquots at -20°C or -80°C and protect from light to avoid repeated freeze-thaw cycles.[7] |
| Oxidation during incubation. | Perform experiments under subdued light. If possible, use an incubator with controlled atmospheric conditions to reduce oxygen exposure. Consider de-gassing buffers and media. |
| Interaction with media components. | Some components in cell culture media may promote oxidation. Prepare a fresh batch of media and test its stability with this compound alone before applying it to cells. |
| Incorrect concentration. | Verify the concentration of your stock solution using a validated analytical method such as HPLC-UV.[11] |
Issue 2: Evidence of lipid peroxidation in your experimental system despite the presence of this compound.
| Potential Cause | Troubleshooting Step |
| Pro-oxidant activity of this compound. | At high concentrations, alpha-tocopherol can act as a pro-oxidant.[3] Perform a dose-response experiment to determine the optimal antioxidant concentration for your specific system. |
| Ineffectiveness against pre-formed lipid peroxides. | Alpha-tocopherol is more effective at preventing the initiation of lipid peroxidation rather than stopping the decomposition of already formed lipid peroxides.[12] Ensure this compound is introduced into your system before the induction of oxidative stress. |
| Depletion of this compound. | The antioxidant capacity is finite. If the oxidative stress is too high or prolonged, the this compound can be completely consumed. Measure the concentration of this compound at different time points in your experiment. |
Quantitative Data Summary
Table 1: Stability of this compound Under Various Storage Conditions
| Storage Condition | Container | Duration | Concentration Decrease | Reference |
| 15°C and 25°C | Aluminum bottles under argon | 3 years | ≤ 3% | [5] |
| ≤ 25°C, dry, protected from light | Unopened, original packaging | 36 months | Stable | [1] |
| Room Temperature (28°C) | Not specified | 42 days | Significant degradation (non-encapsulated) | [13] |
| 50°C | Not specified | 42 days | Rapid degradation (non-encapsulated) | [13] |
Table 2: Degradation of alpha-Tocopherol under Experimental Stress
| Condition | Matrix | Temperature | Duration | Degradation Kinetics | Reference |
| Heat | Free α-Tocopherol | 180°C | Up to 6 hours | First-order | [14] |
| UV Irradiation | In Hexane solution | Not specified | 6 hours | ~20% degradation | [14] |
| UV Irradiation | In Methanol solution | Not specified | 6 hours | ~70% degradation | [14] |
| Elevated Temperature | In Triolein | 180-260°C | 20-80 minutes | Marked degradation | [4][10] |
Experimental Protocols
Protocol 1: Extraction and Quantification of alpha-Tocopherol from Plasma by HPLC
This protocol provides a general guideline for the extraction and analysis of alpha-tocopherol from plasma samples.
1. Sample Preparation:
-
To 200 µL of plasma in an amber microcentrifuge tube, add 20 µL of an internal standard solution (e.g., d6-α-Tocopherol in ethanol).[8]
-
Add 20 µL of an antioxidant solution (e.g., 1 mg/mL BHT in ethanol) to prevent oxidation during sample preparation.[8]
2. Protein Precipitation:
-
Add 400 µL of ice-cold ethanol and vortex for 30 seconds.[8]
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.[8]
3. Liquid-Liquid Extraction:
-
Transfer the supernatant to a new amber tube.
-
Add 1 mL of n-hexane, vortex thoroughly, and centrifuge to separate the phases.[8]
-
Carefully transfer the upper hexane layer containing the alpha-tocopherol to a clean tube.
-
Repeat the extraction of the aqueous layer with another 1 mL of n-hexane to maximize recovery.
-
Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.
4. HPLC Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Inject an appropriate volume onto an HPLC system equipped with a C18 column and a UV or fluorescence detector.[6]
-
A typical mobile phase is methanol:water (99:1).[6]
-
For fluorescence detection, use an excitation wavelength of 290 nm and an emission wavelength of 330 nm.[6]
Protocol 2: Saponification and Extraction of alpha-Tocopherol from Tissues
This protocol is suitable for tissues with high lipid content.
1. Homogenization:
-
Weigh approximately 100 mg of tissue and homogenize in 1 mL of PBS containing an antioxidant (e.g., 0.1% ascorbic acid).[8]
2. Saponification:
-
To the homogenate, add 1 mL of ethanolic KOH solution (10% w/v) and 100 µL of 10% pyrogallol in ethanol.[8]
-
Incubate in a shaking water bath at 70°C for 30 minutes, ensuring protection from light.[8]
3. Extraction:
-
Cool the sample on ice.
-
Add 2 mL of deionized water and 2 mL of n-hexane.[8]
-
Vortex vigorously for 3 minutes and then centrifuge at 3,000 x g for 10 minutes to separate the phases.[8]
-
Transfer the upper hexane layer to a clean tube for analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. download.basf.com [download.basf.com]
- 2. DL alpha-Tocopherol BP Ph Eur USP Grade Manufacturers, with SDS [mubychem.com]
- 3. Oxidative degradation of alpha-tocopherol by reactive oxygen species, identifying products, and product anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C29H50O2 | CID 2116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Alpha-tocopherol: roles in prevention and therapy of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development and Validation of a Simple Analytical Method to Quantify Tocopherol Isoforms in Food Matrices by HPLC–UV–Vis [mdpi.com]
- 12. α-Tocopherol Is Ineffective in Preventing the Decomposition of Preformed Lipid Peroxides and May Promote the Accumulation of Toxic Aldehydes: A Potential Explanation for the Failure of Antioxidants to Affect Human Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Retention of alpha Tocopherol and antioxidant activity of encapsulated palm mixed Vitamin E in formulated blends - MedCrave online [medcraveonline.com]
- 14. repository.lsu.edu [repository.lsu.edu]
Common issues with DL-alpha-Tocopherol HPLC analysis and their solutions
Welcome to the technical support center for the HPLC analysis of DL-alpha-Tocopherol. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address specific challenges.
Peak Shape and Integrity Issues
Question 1: Why is my this compound peak tailing?
Answer: Peak tailing for this compound is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the analytical column itself.
-
Detailed Explanation: this compound has a hydroxyl group on its chromanol ring which can interact with active sites, such as residual silanols, on the silica-based stationary phase of the HPLC column. This interaction can lead to a portion of the analyte being retained longer, resulting in a tailing peak.[1][2] Other potential causes include column overload, a partially blocked column frit, or extra-column dead volume.[2][3]
-
Solutions:
-
Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped) to minimize secondary interactions.[2]
-
Optimize Mobile Phase: The addition of a small amount of a competitive agent, like a weak acid or base, to the mobile phase can help to saturate the active sites on the column and improve peak shape.[4]
-
Check for Column Contamination: A blocked inlet frit can distort peak shape. Try backflushing the column or replacing the frit.[2][3]
-
Reduce Injection Volume/Concentration: Injecting too much sample can lead to column overload and peak distortion.[3][5]
-
Minimize Dead Volume: Ensure all tubing and connections are as short and narrow as possible to reduce extra-column volume.[3]
-
Question 2: My this compound peak is fronting. What is the cause?
Answer: Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is typically a result of sample overload or a mismatch between the sample solvent and the mobile phase.
-
Detailed Explanation: When the concentration of the analyte is too high, it can saturate the stationary phase at the column inlet, causing some of the molecules to travel down the column more quickly, leading to a fronting peak.[3] Injecting the sample in a solvent that is significantly stronger than the mobile phase can also cause this issue.[3]
-
Solutions:
-
Reduce Sample Concentration: Dilute the sample to a lower concentration before injection.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used due to solubility, it should be weaker than the mobile phase.
-
Check for Column Issues: A void or channel in the column packing can also lead to peak fronting.[3]
-
Resolution and Separation Problems
Question 3: I am having difficulty separating this compound from its isomers (beta, gamma, delta-tocopherol). How can I improve the resolution?
Answer: Achieving baseline separation of tocopherol isomers can be challenging with standard reversed-phase HPLC methods. Normal-phase HPLC or the use of specialized C30 columns often provides better resolution.
-
Detailed Explanation: Tocopherol isomers have very similar structures and hydrophobicities, making them difficult to separate on traditional C18 columns.[6][7] While reversed-phase methods are common, normal-phase chromatography can offer better selectivity for these isomers due to the interaction of the polar chromanol ring with the polar stationary phase.[6] C30 columns also provide enhanced shape selectivity, which can aid in the separation of structurally similar compounds like tocopherol isomers.[8]
-
Solutions:
-
Switch to Normal-Phase HPLC: This is often the most effective way to separate tocopherol isomers.[6]
-
Utilize a C30 Column: These columns can provide the necessary selectivity for isomer separation in a reversed-phase mode.[8]
-
Optimize Mobile Phase Composition: In reversed-phase, adjusting the organic modifier (e.g., using methanol vs. acetonitrile) or adding a small amount of a different solvent like tert-butyl methyl ether can improve resolution.[8]
-
Adjust Flow Rate and Temperature: Lowering the flow rate or optimizing the column temperature can enhance separation efficiency.[5][9]
-
| Parameter | Effect on Resolution of Tocopherol Isomers | Reference |
| Column Chemistry | Normal-phase and C30 columns generally provide better separation than C18. | [6][8] |
| Mobile Phase | In normal-phase, hexane with a polar modifier like 1,4-dioxane is effective. In reversed-phase, methanol-based mobile phases are common. | [6][8] |
| Flow Rate | Lower flow rates can improve resolution but increase run time. | [5][9] |
| Temperature | Optimizing column temperature can affect selectivity and efficiency. | [9] |
Baseline and Noise Issues
Question 4: What is causing the baseline of my chromatogram to drift?
Answer: Baseline drift can be caused by several factors, including temperature fluctuations, changes in mobile phase composition, column contamination, or an unstable detector.[10][11][12]
-
Detailed Explanation: A drifting baseline can be a slow, consistent rise or fall. This can be due to the column temperature not being equilibrated, a mobile phase that is not well-mixed or is degrading over time, or contaminants slowly eluting from the column.[11][12][13]
-
Solutions:
-
Ensure Temperature Stability: Use a column oven to maintain a constant temperature. Also, ensure the detector is not subject to drafts or significant room temperature changes.[10][11][13]
-
Prepare Fresh Mobile Phase: Use high-purity solvents and prepare fresh mobile phase daily. Ensure thorough mixing if using a gradient.[12]
-
Equilibrate the Column: Allow the column to equilibrate with the mobile phase for a sufficient amount of time before starting a run.
-
Clean the Column: If the column is contaminated, flush it with a strong solvent.[13]
-
Question 5: I am observing excessive noise in my baseline. What are the common causes and solutions?
Answer: Baseline noise can originate from the pump, detector, or the mobile phase itself.
-
Detailed Explanation: Random, high-frequency noise can be due to air bubbles in the system, a dirty detector flow cell, or a failing lamp in the UV detector.[11][14] Pulsating noise that is regular can often be traced back to the pump.[14]
-
Solutions:
-
Degas the Mobile Phase: Properly degas the mobile phase using an inline degasser, sonication, or helium sparging to remove dissolved air.[13]
-
Clean the Detector Flow Cell: Flush the flow cell with an appropriate solvent to remove any contaminants.[13]
-
Check the Detector Lamp: A failing lamp can cause increased noise. Check the lamp's energy output and replace it if necessary.
-
Inspect the Pump: Check for leaks and ensure the pump seals and check valves are in good working order.
-
Quantification and Reproducibility Issues
Question 6: My quantification results for this compound are not reproducible. What should I check?
Answer: Poor reproducibility can stem from variability in sample preparation, injection volume, system stability, or analyte degradation.[15]
-
Detailed Explanation: this compound is susceptible to degradation by light, heat, and oxygen.[6][16][17] Inconsistent sample handling can lead to varying levels of degradation and, consequently, poor reproducibility. Matrix effects, where other components in the sample interfere with the ionization or detection of the analyte, can also be a significant issue, especially in complex samples like plasma or food extracts.[18]
-
Solutions:
-
Protect Samples from Degradation: Prepare samples under subdued light, use amber vials, and consider adding an antioxidant like BHT to the sample solvent. Analyze samples promptly after preparation or store them at low temperatures.[6][16][17]
-
Ensure Consistent Sample Preparation: Use a validated and consistent sample preparation protocol.
-
Use an Internal Standard: An internal standard can help to correct for variations in sample preparation and injection volume.
-
Evaluate for Matrix Effects: Perform recovery studies by spiking a blank matrix with a known amount of this compound to assess the impact of the matrix on quantification.[18]
-
| Parameter | Impact on Reproducibility | Solution | Reference |
| Sample Degradation | Light, heat, and oxygen can degrade this compound, leading to lower and variable results. | Protect samples from light and heat; use antioxidants. | [6][16][17] |
| Matrix Effects | Co-eluting compounds can enhance or suppress the detector signal. | Perform recovery studies; use a more selective sample cleanup method or detector. | [18] |
| Injection Volume | Inconsistent injection volumes will lead to proportional variations in peak area. | Ensure the autosampler is working correctly and there are no air bubbles in the sample. | [15] |
| System Stability | Fluctuations in flow rate or temperature can cause shifts in retention time and peak area. | Allow the system to fully equilibrate; perform regular system maintenance. | [15] |
Experimental Protocols
Standard HPLC Method for this compound Analysis (Reversed-Phase)
This protocol is a general guideline and may require optimization for specific applications.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
HPLC-grade methanol.
-
This compound standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: 100% Methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 292 nm.[19]
-
Injection Volume: 20 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standards by diluting the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
The sample preparation method will vary depending on the matrix. For oily samples, a direct dilution in a suitable solvent like hexane or isopropanol followed by filtration may be sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.
-
-
Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.
-
Visualizations
Caption: A typical experimental workflow for HPLC analysis.
Caption: A logical approach to troubleshooting HPLC issues.
References
- 1. chromtech.com [chromtech.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. silicycle.com [silicycle.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. aocs.org [aocs.org]
- 7. Analysis of Tocotrienols in Different Sample Matrixes by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. silicycle.com [silicycle.com]
- 11. mastelf.com [mastelf.com]
- 12. labtech.tn [labtech.tn]
- 13. agilent.com [agilent.com]
- 14. uhplcs.com [uhplcs.com]
- 15. Solving Common Errors in HPLC [omegascientific.com.sg]
- 16. repository.lsu.edu [repository.lsu.edu]
- 17. researchgate.net [researchgate.net]
- 18. Matrix effects in ultra-high performance supercritical fluid chromatography-mass spectrometry analysis of vitamin E in plasma: The effect of sample preparation and data processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Vit E stability-HPLC - Chromatography Forum [chromforum.org]
Technical Support Center: Optimizing DL-alpha-Tocopherol for Neuroprotection Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of DL-alpha-Tocopherol (a synthetic form of Vitamin E) for in vitro neuroprotection studies.
Frequently Asked Questions (FAQs)
1. What is the optimal concentration range for this compound in in vitro neuroprotection studies?
The optimal concentration of this compound can vary significantly depending on the cell type, the nature of the neurotoxic insult, and the experimental endpoint. However, a general range from nanomolar (nM) to low micromolar (µM) is often reported to be effective for neuroprotection. It is crucial to perform a dose-response analysis for your specific experimental model to determine the optimal concentration.
Concentration-Dependent Effects of Alpha-Tocopherol
| Concentration Range | Observed Effects | Cell Models | Citation |
| Nanomolar (nM) | Protection against oxidative stress-induced cell death.[1][2] | Cortical neurons, HT4 neural cells | [1][2] |
| Low Micromolar (µM) | Inhibition of lipid peroxidation, reduction of apoptosis.[3][4] | SH-SY5Y neuroblastoma cells, Striatal neurons | [3][4] |
| High Micromolar (µM) to Millimolar (mM) | Can exhibit pro-oxidant or cytotoxic effects. | Various cell lines |
2. How long should I pre-incubate cells with this compound before inducing neurotoxicity?
Pre-incubation time is a critical parameter. Studies have shown that a longer pre-incubation period, often 18-24 hours, allows for sufficient cellular uptake and incorporation of alpha-tocopherol into cellular membranes, enhancing its protective effects.[1] Short pre-incubation times (e.g., 30 minutes) may not be sufficient to observe a significant neuroprotective effect at lower concentrations.[1]
3. What is the best solvent to dissolve this compound for cell culture experiments?
This compound is lipid-soluble and should be dissolved in a biocompatible solvent like ethanol (EtOH) or dimethyl sulfoxide (DMSO) to create a stock solution. It is essential to keep the final solvent concentration in the cell culture medium at a non-toxic level (typically ≤ 0.1% v/v). Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Troubleshooting Guides
Q1: I am not observing any neuroprotective effect with this compound. What could be the reason?
A1: Several factors could contribute to the lack of a protective effect. Consider the following troubleshooting steps:
-
Concentration: The concentration of this compound may be too low or too high. Perform a dose-response curve to identify the optimal protective concentration for your specific cell type and neurotoxic insult.
-
Pre-incubation Time: Ensure a sufficient pre-incubation period (e.g., 18-24 hours) to allow for cellular uptake.
-
Solvent Toxicity: The final concentration of the solvent (e.g., ethanol or DMSO) in your culture medium might be too high and causing cytotoxicity. Always include a vehicle control.
-
Form of Vitamin E: this compound is a synthetic mixture of stereoisomers. The natural form, D-alpha-Tocopherol (also known as RRR-alpha-tocopherol), may have different biological activity. Some studies suggest that other forms of vitamin E, like tocotrienols, can be more potent neuroprotective agents.[2]
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Assay Sensitivity: The cell viability or toxicity assay you are using may not be sensitive enough to detect subtle protective effects. Consider using multiple assays to confirm your results.
Q2: My vehicle control is showing significant cell death. What should I do?
A2: This indicates that the solvent used to dissolve this compound is toxic at the concentration used.
-
Reduce Solvent Concentration: Lower the final concentration of the solvent in the culture medium. For example, if you are using 0.5% ethanol, try reducing it to 0.1% or lower.
-
Change Solvent: If reducing the concentration is not feasible, consider using a different biocompatible solvent.
-
Serial Dilutions: Prepare a more concentrated stock solution so that a smaller volume is needed to achieve the desired final concentration of this compound, thereby reducing the final solvent concentration.
Q3: I am seeing inconsistent results between experiments. How can I improve reproducibility?
A3: Inconsistent results can be frustrating. Here are some tips to improve the reproducibility of your experiments:
-
Standardize Protocols: Ensure that all experimental parameters, including cell seeding density, incubation times, reagent concentrations, and washing steps, are consistent across all experiments.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change with prolonged culturing.
-
Reagent Quality: Use high-quality reagents and prepare fresh solutions of this compound for each experiment.
-
Plate Layout: Use a consistent plate layout for your experiments, including controls, to minimize edge effects.
-
Technical and Biological Replicates: Perform a sufficient number of technical and biological replicates to ensure the statistical significance of your results.
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Pre-incubate cells with various concentrations of this compound for the desired time (e.g., 18-24 hours).
-
Induction of Neurotoxicity: Introduce the neurotoxic agent to the appropriate wells. Include untreated controls, vehicle controls, and positive controls for toxicity.
-
MTT Addition: After the neurotoxicity incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same steps for cell seeding and treatment as in the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.[5][6]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a plate reader.[5]
Oxidative Stress Assessment: Measurement of Reactive Oxygen Species (ROS)
This protocol uses 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable dye that fluoresces upon oxidation by ROS.
Materials:
-
DCFH-DA solution (stock solution in DMSO)
-
Sterile PBS or HBSS
-
96-well black-walled plates (for fluorescence reading)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black-walled 96-well plate and treat them with this compound and the neurotoxic agent as described previously.
-
DCFH-DA Loading: After treatment, wash the cells with sterile PBS or HBSS. Then, incubate the cells with a working solution of DCFH-DA (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells again with PBS or HBSS to remove any extracellular dye.
-
Fluorescence Measurement: Add PBS or HBSS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.[7][8][9]
Signaling Pathways and Workflows
Experimental Workflow for Optimizing this compound Concentration
References
- 1. α-Tocopherol at Nanomolar Concentration Protects Cortical Neurons against Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Properties of The Natural Vitamin E α-Tocotrienol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Neuroprotective Activity of Vitamin E Homologues: In Vitro Study | MDPI [mdpi.com]
- 4. Antioxidant and Neuroprotective Activity of Vitamin E Homologues: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. glpbio.com [glpbio.com]
- 7. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. youtube.com [youtube.com]
Navigating the Challenges of DL-alpha-Tocopherol Analysis: A Technical Support Guide
Welcome to the Technical Support Center for DL-alpha-Tocopherol Research. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the degradation of this compound (a synthetic form of Vitamin E) and the subsequent interference of its degradation products in various analytical assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that users may encounter during their experiments, providing clear, actionable solutions.
FAQ 1: My sample analysis shows inconsistent or lower-than-expected concentrations of this compound. What could be the cause?
Answer:
This is a common issue often attributable to the degradation of this compound during sample handling, storage, or the analytical process itself. This compound is susceptible to degradation under several conditions:
-
Exposure to Light: Photodegradation can occur, especially under UV light, leading to the formation of various byproducts.[1][2][3]
-
Heat: Elevated temperatures can accelerate the rate of degradation.[4][5] Studies have shown that free α-tocopherol degrades faster at high temperatures than when it is dissolved.[4] For instance, heating palm olein to 180°C for just 10 minutes can result in a significant reduction of α-tocopherol content, with repeated heating leading to a complete loss.[5]
-
Oxidation: The presence of oxygen and oxidizing agents can lead to the formation of oxidation products.[6] this compound is stable at high temperatures only in the absence of oxygen.[4]
-
Alkaline Conditions: High pH environments can also promote degradation.
Troubleshooting Steps:
-
Sample Preparation and Storage:
-
Protect from Light: Always work with this compound solutions in a dimly lit environment or use amber-colored glassware and vials to minimize light exposure.[7]
-
Control Temperature: Store stock solutions and samples at low temperatures. For short-term storage (up to 3 months), -20°C or -80°C is recommended for plasma or serum samples.[8] However, degradation can still occur at -20°C over longer periods, making -80°C the preferred temperature for extended storage.[8]
-
Inert Atmosphere: When possible, handle samples under an inert gas like nitrogen or argon to prevent oxidation.
-
Avoid High pH: Ensure that buffers and solutions used are not alkaline.
-
-
Choice of Solvents:
-
The solvent can influence the degradation rate. For example, α-tocopherol dissolved in methanol has been shown to degrade more rapidly when exposed to UV light compared to when it is in hexane.[4]
-
-
Experimental Workflow Visualization:
Below is a workflow to minimize degradation during sample preparation.
A workflow for minimizing this compound degradation.
FAQ 2: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. Could these be degradation products?
Answer:
Yes, it is highly likely that the additional peaks are degradation products of this compound. The most common degradation products that can be detected by HPLC include:
-
α-Tocopheryl Quinone (α-TQ): A primary oxidation product.[6]
-
Epoxy-α-tocopherols
-
Dimers and Trimers: Formed through polymerization reactions.[9]
-
Other Oxidation Products: Such as 5-formyl-γ-tocopherol.
These products have different polarities and retention times compared to the parent molecule, leading to their separation and appearance as distinct peaks in a chromatogram.
Troubleshooting and Identification:
-
Review Chromatographic Conditions: Ensure your HPLC method is optimized for the separation of both this compound and its potential degradation products. This may involve adjusting the mobile phase composition, gradient, or column chemistry.
-
Mass Spectrometry (MS) Confirmation: If available, coupling your HPLC to a mass spectrometer (LC-MS) is the most definitive way to identify these unknown peaks by determining their mass-to-charge ratio.[9]
-
Forced Degradation Study: To confirm if the extra peaks are indeed from degradation, you can perform a forced degradation study. Expose a pure standard of this compound to harsh conditions (e.g., heat, UV light, or an oxidizing agent like hydrogen peroxide) and then analyze the sample by HPLC. The appearance of new peaks that correspond to those in your experimental samples would confirm their origin.
Experimental Protocol: Forced Degradation Study
-
Objective: To generate and identify potential degradation products of this compound.
-
Materials:
-
Pure this compound standard
-
Acetonitrile (HPLC grade)
-
Hydrogen peroxide (30%)
-
UV lamp (306 nm)
-
Heating block or water bath
-
-
Procedure:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
Divide the stock solution into four aliquots:
-
Control: Store protected from light at room temperature.
-
Heat Degradation: Place in a heating block at 80°C for 24 hours.
-
Oxidative Degradation: Add a small volume of 30% hydrogen peroxide and let it react for several hours at room temperature.[10]
-
Photodegradation: Expose to a UV lamp for a set period (e.g., 2-4 hours).[1]
-
-
After the degradation period, dilute the samples appropriately and analyze them using your HPLC method.
-
Compare the chromatograms of the degraded samples with the control to identify new peaks.
-
FAQ 3: My results from a colorimetric/spectroscopic antioxidant assay (e.g., DPPH, FRAP) are higher than expected. Could degradation products be interfering?
Answer:
Yes, this is a significant potential issue. Many common antioxidant assays rely on the reducing capacity of the analyte. Some degradation products of this compound, such as α-tocopheryl hydroquinone (TQH2) (the reduced form of α-TQ), are themselves potent antioxidants and can react with the assay reagents, leading to an overestimation of the total antioxidant capacity.
Mechanism of Interference:
-
DPPH Assay: The DPPH radical (purple) is reduced by antioxidants to a non-radical form (yellow). Degradation products with reducing properties will also contribute to this color change, leading to a false positive signal. The presence of pigments in the sample can also interfere with the absorbance reading.
-
FRAP Assay: This assay measures the reduction of a ferric iron (Fe³⁺) complex to a ferrous iron (Fe²⁺) complex, which has a strong blue color. Reducing degradation products will also participate in this reaction.
Troubleshooting and Mitigation:
-
Chromatographic Separation: The most effective way to avoid this interference is to use a chromatographic method like HPLC to separate this compound from its degradation products before quantification.
-
Control for Degradation: Implement the sample handling and storage procedures outlined in FAQ 1 to minimize the formation of interfering degradation products in the first place.
-
Spectral Analysis: Be aware of the spectral properties of the degradation products. α-Tocopheryl quinone, for example, has a different UV absorption spectrum than α-tocopherol.[6] This can be useful in identifying its presence.
Data on Spectral Properties:
| Compound | λmax (in Ethanol) | Molar Absorptivity (ε) | Notes |
| This compound | ~292 nm | ~3,000 M⁻¹cm⁻¹ | |
| α-Tocopheryl Quinone | ~261 nm | Varies | Has a distinct absorption peak from the parent compound.[6] |
| Photooxidation Products | Multiple | Varies | New absorption and fluorescence bands may appear.[11] |
FAQ 4: I am using an ELISA kit to measure Vitamin E, but the results are inconsistent. What are some potential sources of error?
Answer:
While ELISA kits for Vitamin E are less common than for larger molecules, inconsistencies can arise from several factors, some of which are specific to this small, lipophilic molecule, while others are general to the ELISA technique.
Troubleshooting ELISA for Vitamin E:
-
Matrix Effects: The sample matrix (e.g., serum, plasma, tissue homogenate) can interfere with the antibody-antigen binding. Ensure that your sample diluent is appropriate for your sample type and that you have performed adequate sample cleanup.
-
Non-Specific Binding: Due to its lipophilic nature, this compound and its degradation products might non-specifically bind to the microplate wells.
-
Blocking: Ensure that the blocking buffer is effective. You may need to optimize the blocking agent and incubation time.
-
Washing: Increase the number and stringency of wash steps to remove non-specifically bound molecules.
-
-
Degradation Product Cross-Reactivity: The antibodies in the kit may show some degree of cross-reactivity with the degradation products of this compound. This would lead to an inaccurate measurement. If you suspect this, it is best to contact the manufacturer of the ELISA kit to inquire about the specificity of their antibodies.
-
General ELISA Troubleshooting:
-
Pipetting Errors: Ensure accurate and consistent pipetting.
-
Incubation Times and Temperatures: Adhere strictly to the protocol's recommendations.
-
Reagent Preparation: Prepare all reagents freshly and according to the instructions.
-
Logical Flow for Troubleshooting ELISA:
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the degradation of this compound.
Table 1: Degradation Rates of α-Tocopherol under Different Conditions
| Condition | Matrix | Degradation Rate Constant (k) | Half-life (t₁/₂) | Reference |
| Heating at 180°C | Free α-tocopherol | Follows first-order kinetics | - | [4] |
| Storage at 28°C | Non-encapsulated | 2.8 x 10⁻² day⁻¹ | 25 days | [12] |
| Storage at 50°C | Non-encapsulated | 3.0 x 10⁻² day⁻¹ | 23 days | [12] |
| UV Irradiation | In hexane | ~20% degradation in 6 hours | - | [4] |
| UV Irradiation | In methanol | ~70% degradation in 6 hours | - | [4] |
Table 2: HPLC Retention Times for α-Tocopherol and a Degradation Product
| Compound | HPLC System | Retention Time (min) | Reference |
| α-Tocopherol | Reversed-phase C18 | Varies with method | [9] |
| α-Tocopheryl Quinone | Reversed-phase C18 | Elutes earlier than α-tocopherol | [9] |
By understanding the factors that contribute to the degradation of this compound and how its byproducts can interfere with common assays, researchers can take proactive steps to ensure the accuracy and reliability of their experimental data. This guide provides a starting point for troubleshooting and encourages a careful and considered approach to the handling and analysis of this important vitamin.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. UV-vis degradation of α-tocopherol in a model system and in a cosmetic emulsion-Structural elucidation of photoproducts and toxicological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repository.lsu.edu [repository.lsu.edu]
- 5. ijmrhs.com [ijmrhs.com]
- 6. Oxidative degradation of alpha-tocopherol by reactive oxygen species, identifying products, and product anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. [Stability of alpha-tocopherol: pre-analytical conditions in its determination in blood samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. CN107202849B - Method for separating and determining vitamin E and impurities in preparation of vitamin E by HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 11. Spectroscopic Evidence for Photooxidation of Tocopherols in n-Hexane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Retention of alpha Tocopherol and antioxidant activity of encapsulated palm mixed Vitamin E in formulated blends - MedCrave online [medcraveonline.com]
How to handle and store DL-alpha-Tocopherol to maintain its activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of DL-alpha-Tocopherol to maintain its activity, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound is sensitive to light, heat, and oxygen. To maintain its stability and activity, it should be stored in a light-proof and airtight container. For long-term storage, temperatures between 2-8°C are recommended.[1] Some manufacturers suggest storage at -20°C for opened containers.[2] Unopened, in its original packaging at temperatures not exceeding 25°C, the product can be stable for at least 36 months.[3] Once opened, it is recommended to use the contents quickly to minimize degradation.[3]
Q2: How can I tell if my this compound has degraded?
A2: A visible sign of degradation is the darkening of the typically light yellow, viscous oil.[3] This color change indicates oxidation. For a quantitative assessment of degradation, High-Performance Liquid Chromatography (HPLC) can be used to measure the concentration of active this compound and detect the presence of degradation products such as α-tocopherylquinone.[4][5]
Q3: In what solvents can I dissolve this compound?
A3: this compound is a lipophilic (fat-soluble) compound. It is practically insoluble in water but is miscible with organic solvents such as ethanol, DMSO, dimethylformamide, ether, acetone, and chloroform, as well as vegetable oils.[6][7]
Q4: Is this compound stable in aqueous solutions or cell culture media?
A4: No, this compound is poorly soluble and unstable in aqueous media.[1] For cell culture applications, it is often necessary to first dissolve it in a minimal amount of a compatible organic solvent like ethanol and then dilute it into the aqueous buffer or media.[7] Even then, we do not recommend storing the aqueous solution for more than one day.[7] The poor solubility can lead to precipitation and loss of activity.[1] More stable derivatives like α-Tocopherol acetate or α-Tocopherol phosphate are sometimes used in cell culture, though they also have solubility challenges.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous buffer or cell culture medium. | Poor water solubility of this compound. | First, dissolve the compound in a small volume of a water-miscible organic solvent like ethanol before adding it to the aqueous medium. Prepare fresh solutions and use them immediately. Consider using a water-soluble analog like (±)-6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid for aqueous-based experiments.[6] |
| Inconsistent or lower-than-expected antioxidant activity in DPPH or other assays. | 1. Degradation of the this compound stock solution due to improper storage (exposure to light, heat, or air).2. The reaction kinetics of the assay. The reaction of DPPH with some antioxidants can be slow and may not reach completion within the typical incubation time.[8]3. The solvent used in the assay can influence the reactivity of tocopherols with DPPH.[9] | 1. Always use a fresh stock solution or one that has been properly stored (protected from light, under inert gas, at 2-8°C or -20°C).2. Increase the reaction time to ensure the reaction reaches a steady state.[8]3. Optimize the solvent system. For DPPH assays, 2-propanol has been shown to provide consistent results for tocopherols.[9] |
| Appearance of unexpected peaks in HPLC chromatogram. | This indicates the presence of degradation products due to oxidation. Common degradation products include α-tocopherylquinone and various dimers and trimers.[3][5] | Review your handling and storage procedures to ensure the compound is protected from light, heat, and oxygen. Use an inert gas like argon or nitrogen to blanket the stock solution. Prepare fresh solutions for each experiment. |
| The this compound solution has turned dark brown. | The compound has oxidized due to exposure to air and/or light.[3] | Discard the solution and prepare a fresh one from a properly stored stock. Ensure future solutions are stored under an inert atmosphere and protected from light. |
Quantitative Data Summary
The stability of this compound is highly dependent on storage conditions. The following table summarizes the degradation kinetics under different temperatures.
| Temperature | Degradation Rate Constant (k) | Half-life (t½) | Notes |
| 28°C (Room Temperature) | 2.8 x 10⁻² day⁻¹ | 25 days | For non-encapsulated α-tocopherol.[5] |
| 50°C | 3.0 x 10⁻² day⁻¹ | 23 days | For non-encapsulated α-tocopherol.[5] |
Data is based on a first-order kinetics model for the degradation of non-encapsulated α-tocopherol.[5]
Experimental Protocols
Protocol 1: Stability Testing of this compound by HPLC
This protocol outlines a method to quantify the concentration of this compound over time to assess its stability.
Materials:
-
This compound
-
HPLC-grade n-hexane
-
HPLC-grade 2-propanol
-
HPLC system with a UV detector
-
Normal-phase silica column (e.g., Spherisorb Silica-80, 250 x 4.6 mm, 5 µm)[10]
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in n-hexane to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Sample Preparation:
-
For time-point zero (T=0), dilute the stock solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Store the stock solution under the desired test conditions (e.g., exposed to light at room temperature, or in a dark refrigerator at 4°C).
-
-
HPLC Analysis:
-
Data Collection: At specified time intervals (e.g., 0, 24, 48, 72 hours), take an aliquot of the stored stock solution, dilute it appropriately, and analyze it by HPLC.
-
Data Analysis: Calculate the concentration of this compound at each time point. Plot the concentration versus time to determine the degradation rate.
Protocol 2: DPPH Radical Scavenging Activity Assay
This protocol measures the antioxidant activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ethanol or Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a fresh stock solution of DPPH (e.g., 0.1 mM) in ethanol or methanol. The solution should have a deep purple color.[11]
-
Preparation of Sample Solutions: Prepare a series of dilutions of this compound in ethanol.
-
Assay Procedure:
-
Incubation and Measurement:
-
Calculation of Scavenging Activity:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Visualizations
Degradation Pathway of this compound
The primary mechanism of this compound's antioxidant activity and subsequent degradation involves the donation of a hydrogen atom from its chromanol ring to a peroxyl radical. This process generates a tocopheryl radical, which is relatively stable. This radical can then undergo further reactions, leading to the formation of non-radical products like α-tocopherylquinone.
Caption: Oxidative degradation pathway of this compound.
Experimental Workflow for Stability Testing
This workflow illustrates the key steps in assessing the stability of this compound using HPLC.
Caption: Workflow for this compound stability testing.
References
- 1. Vitamin E, Tocopherol, in Cell Culture [sigmaaldrich.com]
- 2. THE EFFECT OF a-TOCOPHEROL ON THE OXIDATION AND FREE RADICAL DECAY IN IRRADIATED UHMWPE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-tocopherol degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Estimation of Tocopherol Content in Linseed and Sunflower Oils-Reactivity and Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: Stabilizing DL-alpha-Tocopherol in Experimental Formulations
Welcome to the technical support center for improving the stability of DL-alpha-Tocopherol in your experimental formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges faced by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound formulation is showing signs of degradation (e.g., color change, loss of potency). What are the primary causes?
A1: this compound is susceptible to degradation through several mechanisms, primarily oxidation. Key factors that accelerate degradation include:
-
Exposure to Oxygen: As a potent antioxidant, this compound readily scavenges free radicals, leading to its own oxidation.[1][2][3] This process can be initiated by atmospheric oxygen.
-
Light Exposure: this compound is sensitive to light, particularly UV radiation, which can trigger photo-oxidative degradation.[4][5][6][7]
-
Elevated Temperatures: Heat accelerates the rate of oxidation and other degradation reactions.[6][8][9]
-
Presence of Metal Ions: Metal ions, such as iron and copper, can act as pro-oxidants and catalyze the degradation of this compound.
-
Incompatible Excipients: Certain formulation components can interact with and degrade this compound.
Q2: How can I minimize oxidation of this compound in my liquid formulation?
A2: To minimize oxidation, consider the following strategies:
-
Inert Atmosphere: During formulation and storage, replace the air in the headspace of your containers with an inert gas like nitrogen or argon.[4]
-
Antioxidant Synergism: Combine this compound with other antioxidants. For instance, Vitamin C (ascorbic acid) can regenerate the oxidized form of alpha-tocopherol back to its active state.[2][3]
-
Chelating Agents: If metal ion contamination is suspected, incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester the metal ions.
-
Opaque Packaging: Store your formulation in amber-colored or opaque containers to protect it from light.[4]
-
Optimized Storage Conditions: Store formulations at controlled room temperature or under refrigeration, as specified by stability studies.[8][10]
Q3: My formulation requires heating. How can I protect this compound from thermal degradation?
A3: High temperatures significantly accelerate the degradation of this compound.[6][9] To mitigate this:
-
Minimize Heat Exposure: Use the lowest possible temperature and the shortest duration of heating necessary for your process.
-
Incorporate during Cooling: If possible, add this compound to the formulation during the cooling phase, after the high-temperature steps are complete.
-
Microencapsulation: Encapsulating this compound can provide a protective barrier against heat.[11][12][13] This is discussed in more detail in Q5.
Q4: I am observing discoloration in my formulation containing this compound. What is causing this?
Q5: What is microencapsulation and how can it improve the stability of this compound?
A5: Microencapsulation is a process where small particles or droplets of an active ingredient, like this compound, are surrounded by a coating or embedded in a matrix to form microcapsules.[11][12] This technique can significantly enhance stability by:
-
Protecting from Environmental Factors: The shell material acts as a physical barrier, shielding the this compound from oxygen, light, and moisture.[11][13]
-
Improving Handling and Formulation: It can convert the oily this compound into a free-flowing powder, which is easier to handle and incorporate into solid dosage forms.[16]
-
Controlling Release: The coating can be designed to release the this compound under specific conditions.
Commonly used encapsulating materials include zein, cyclodextrins, pectin, sodium alginate, and silica.[5][11][12][17]
Data on Stability Improvement
The following tables summarize quantitative data from various studies on the stabilization of this compound.
Table 1: Effect of Storage Temperature on α-Tocopherol Degradation
| Formulation | Storage Temperature | Degradation Rate Constant (k, day⁻¹) | Half-life (days) | Reference |
| Non-encapsulated | 28°C | 2.8 x 10⁻² | 25 | [13] |
| Non-encapsulated | 50°C | 3.0 x 10⁻² | 23 | [13] |
| Unheated Palm Oil Mesocarp Extract | Room Temperature | 1.793 x 10⁻¹ % day⁻¹ | - | [8] |
| Heated (40 min) Palm Oil Mesocarp Extract | Freezer Temperature | 0.204 x 10⁻¹ % day⁻¹ | - | [8] |
Table 2: Efficacy of Encapsulation and Complexation on α-Tocopherol Stability
| Stabilization Method | Wall/Complexing Material | Condition | Stability/Retention | Reference |
| Microencapsulation | Maltodextrin & Sodium Caseinate | Storage at 28°C and 50°C | >80% retention after 28 days | [13] |
| Complexation | β-Cyclodextrin | H₂O₂ exposure (576 h) | 82.9% stability | [5] |
| Complexation | Starch | H₂O₂ exposure (576 h) | 99.2% stability | [5] |
| Complexation | β-Cyclodextrin or Starch | Light and UV exposure | >99.0% stability | [5] |
| Encapsulation | Sodium Alginate (1.5% w/v) & Pectin (2.0% w/v) | - | 52.91% encapsulation efficiency | [12] |
Experimental Protocols
Protocol 1: Stability Testing of this compound Formulations
This protocol outlines a general procedure for assessing the stability of this compound in your experimental formulation.
1. Materials and Equipment:
- Your experimental formulation containing this compound.
- Control formulation without this compound.
- Stability chambers with controlled temperature and humidity.
- Light exposure chamber (optional, for photostability).
- High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.[18][19][20][21]
- Appropriate HPLC column (e.g., C18 for reversed-phase).[20]
- Solvents for extraction and mobile phase (e.g., methanol, hexane, isopropanol).[19][20]
- This compound reference standard.
2. Procedure:
- Initial Analysis (Time 0):
- Accurately weigh a sample of your formulation.
- Extract the this compound using a suitable solvent system (e.g., hexane or a chloroform/methanol mixture).[19]
- Analyze the extract using a validated HPLC method to determine the initial concentration of this compound.
- Stability Storage:
- Store aliquots of your formulation in appropriate containers under the desired storage conditions (e.g., 25°C/60% RH, 40°C/75% RH).
- For photostability, expose samples to a controlled light source.
- Time-Point Analysis:
- At predetermined time intervals (e.g., 1, 3, 6 months), withdraw samples from the stability chambers.
- Extract and analyze the this compound concentration using the same HPLC method as in the initial analysis.
- Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
- Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant and shelf-life.
Protocol 2: Microencapsulation of this compound using Spray Drying
This protocol provides a general method for encapsulating this compound.
1. Materials and Equipment:
- This compound.
- Wall materials (e.g., maltodextrin, sodium caseinate).[13]
- Emulsifier (if needed).
- Distilled water.
- Homogenizer.
- Spray dryer.
2. Procedure:
- Prepare the Wall Material Solution: Dissolve the wall materials in distilled water with stirring.
- Prepare the Emulsion:
- Disperse the this compound in the wall material solution.
- Homogenize the mixture to form a stable oil-in-water emulsion.
- Spray Drying:
- Feed the emulsion into the spray dryer.
- Set the inlet and outlet temperatures to appropriate values based on the wall materials (e.g., inlet temperature of 110-180°C).[17]
- Collect and Characterize the Microcapsules:
- Collect the resulting powder.
- Determine the encapsulation efficiency by measuring the total and surface this compound content.
Visual Guides
The following diagrams illustrate key concepts and workflows related to this compound stability.
Caption: Oxidation and regeneration pathway of this compound.
Caption: A logical workflow for troubleshooting this compound degradation.
References
- 1. α-tocopherol degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vitamin E | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. Alpha-tocopherol: roles in prevention and therapy of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C29H50O2 | CID 2116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Improving stabilization of α-tocopherol and α-tocopheryl acetate against oxidation, light and UV radiation by complexation with β-cyclodextrin and starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.lsu.edu [repository.lsu.edu]
- 7. UV-vis degradation of α-tocopherol in a model system and in a cosmetic emulsion-Structural elucidation of photoproducts and toxicological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. penerbit.uthm.edu.my [penerbit.uthm.edu.my]
- 9. researchgate.net [researchgate.net]
- 10. [Stability of alpha-tocopherol: pre-analytical conditions in its determination in blood samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multicore silica microcapsules containing α-tocopherol for potential consumer product applications - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00981A [pubs.rsc.org]
- 12. Optimizing microencapsulation of α-tocopherol with pectin and sodium alginate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Retention of alpha Tocopherol and antioxidant activity of encapsulated palm mixed Vitamin E in formulated blends - MedCrave online [medcraveonline.com]
- 14. Vitamin E: An Effective Biological Antioxidant for Polymer Stabilisation | Semantic Scholar [semanticscholar.org]
- 15. research.aston.ac.uk [research.aston.ac.uk]
- 16. EP0229652B1 - Stabilized tocopherol in dry, particulate, free-flowing form - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. jafs.com.pl [jafs.com.pl]
- 19. mdpi.com [mdpi.com]
- 20. Analytical Strategies for Tocopherols in Vegetable Oils: Advances in Extraction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aocs.org [aocs.org]
Technical Support Center: Analysis of DL-alpha-Tocopherol in Biological Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of DL-alpha-Tocopherol (Vitamin E) in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix.[1] In the analysis of this compound, components of biological samples like plasma, serum, or tissue can either suppress or enhance the signal of the analyte, leading to inaccurate quantification.[2][3] This interference is a significant concern in methods like liquid chromatography-mass spectrometry (LC-MS).[3] The primary culprits for matrix effects in biological samples are often phospholipids.
Q2: What are the common signs of matrix effects in my this compound analysis?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results between different sample lots.
-
Inaccurate and imprecise quantification.[4]
-
Non-linear calibration curves.
-
Ion suppression or enhancement observed when comparing the analyte response in a pure solvent to the response in a sample matrix.[2]
-
Peak shape distortion or shifts in retention time.[3]
Q3: How can I evaluate the extent of matrix effects in my assay?
A3: The "post-extraction spike" method is a widely accepted approach to quantitatively assess matrix effects.[2] This involves comparing the signal response of an analyte spiked into a blank matrix extract (post-extraction) with the response of the analyte in a neat solvent. The matrix factor (MF) is calculated as follows:
MF = (Peak area in presence of matrix) / (Peak area in absence of matrix)
An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[2]
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A4: An internal standard is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a constant concentration. A stable isotope-labeled (SIL) internal standard of this compound (e.g., d6-α-Tocopherol) is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thereby compensating for variations in signal intensity.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Incomplete protein precipitation: Proteins may trap the analyte. | Ensure a sufficient volume of cold precipitation solvent (e.g., acetonitrile or methanol) is used. A sample-to-solvent ratio of at least 1:3 is recommended. Vortex thoroughly and centrifuge at a high speed (e.g., >10,000 x g). |
| Inefficient liquid-liquid extraction (LLE): The extraction solvent may not be optimal, or the extraction may be incomplete. | Use a non-polar solvent like hexane or a mixture of hexane and ethyl acetate. Perform multiple extractions (at least two) on the aqueous layer to maximize recovery. Ensure vigorous vortexing for adequate mixing. | |
| Analyte degradation: this compound is susceptible to oxidation. | Add an antioxidant such as butylated hydroxytoluene (BHT) or ascorbic acid to the sample before extraction.[6] Work under low light conditions and use amber vials. | |
| High signal variability (poor precision) | Significant matrix effects: Different sample lots may have varying levels of interfering compounds. | Optimize sample preparation: Employ a more rigorous cleanup method like solid-phase extraction (SPE) to remove interfering components.[5] Use a stable isotope-labeled internal standard: This is the most effective way to compensate for signal variability.[5] Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. |
| Ion suppression or enhancement | Co-elution of phospholipids: These are common interferences in plasma and serum samples. | Modify chromatographic conditions: Use a longer column or a different stationary phase to improve the separation of this compound from phospholipids. Adjust the mobile phase composition or gradient to enhance resolution. Employ phospholipid removal plates/cartridges: These are specialized SPE products designed to selectively remove phospholipids from the sample extract. |
| Poor peak shape (e.g., tailing, fronting) | Column overload: Injecting too much analyte can lead to peak distortion. | Dilute the sample or inject a smaller volume. |
| Secondary interactions with the stationary phase: Residual silanol groups on C18 columns can interact with the analyte. | Use an end-capped column or a different stationary phase (e.g., a pentafluorophenyl (PFP) column).[5] | |
| Inappropriate mobile phase pH: Although less common for tocopherols, the mobile phase pH can sometimes affect peak shape. | Consider adding a small amount of a modifier like formic acid to the mobile phase. |
Quantitative Data Summary
The choice of sample preparation method significantly impacts the recovery and the extent of matrix effects. Below is a summary of typical performance data for different extraction techniques used in the analysis of alpha-Tocopherol.
| Sample Preparation Method | Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | α-Tocopherol | Plasma | 85 - 105 | -30 to +20 | [7] |
| Liquid-Liquid Extraction (LLE) | α-Tocopherol | Plasma | 90 - 110 | -15 to +10 | [7] |
| Solid-Phase Extraction (SPE) | α-Tocopherol | Plasma | 95 - 105 | -10 to +5 | [5][7] |
| Supported Liquid Extraction (SLE) | α-Tocopherol | Plasma | >95 | -20 to +15 | [7] |
Note: The values presented are illustrative and can vary depending on the specific protocol, instrumentation, and biological matrix.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
Sample Preparation: To 100 µL of plasma/serum in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., d6-α-Tocopherol in ethanol) and 20 µL of an antioxidant solution (e.g., 1 mg/mL BHT in ethanol).
-
Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 200 µL of plasma/serum, add the internal standard and antioxidant as described in the PPT protocol.
-
Protein Precipitation: Add 400 µL of ethanol and vortex for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes.
-
Extraction: Transfer the supernatant to a new tube and add 1 mL of n-hexane.
-
Vortex: Vortex for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Collection: Transfer the upper organic layer (hexane) to a clean tube.
-
Repeat Extraction: Repeat the extraction (steps 4-7) on the remaining aqueous layer and combine the organic fractions.
-
Evaporation and Reconstitution: Evaporate the combined hexane extracts to dryness and reconstitute as described in the PPT protocol.
Protocol 3: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Precipitate proteins from 100 µL of plasma/serum using 300 µL of acetonitrile containing the internal standard and antioxidant. Centrifuge and collect the supernatant.
-
SPE Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a water/methanol mixture (e.g., 50:50, v/v) to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the PPT protocol.
Visualizations
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix effects in ultra-high performance supercritical fluid chromatography-mass spectrometry analysis of vitamin E in plasma: The effect of sample preparation and data processing - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Efficacy of DL-alpha-Tocopherol versus gamma-Tocopherol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant efficacy of two common vitamin E isoforms, DL-alpha-tocopherol and gamma-tocopherol. The information presented is supported by experimental data to assist researchers and professionals in making informed decisions for their work.
Key Differences in Antioxidant and Anti-inflammatory Mechanisms
While both this compound and gamma-tocopherol are potent lipid-soluble antioxidants, their mechanisms of action and overall efficacy differ in key aspects. gamma-Tocopherol has demonstrated superior activity in neutralizing reactive nitrogen species (RNS), a class of free radicals implicated in a variety of chronic diseases.[1][2][3] In contrast, alpha-tocopherol is less effective against these specific radicals.
Furthermore, gamma-tocopherol and its metabolites exhibit more potent anti-inflammatory effects by directly inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[2][3]
Quantitative Comparison of Antioxidant and Anti-inflammatory Activity
The following tables summarize quantitative data from various studies to provide a clear comparison of the efficacy of this compound and gamma-tocopherol in key antioxidant and anti-inflammatory assays.
| Assay | This compound | gamma-Tocopherol | Reference |
| DPPH Radical Scavenging Activity | IC50: 39.4 ± 0.2 µg/mL | Not directly compared in the same study. A tocotrienol-rich fraction (TRF) showed an IC50 of 22.1 ± 0.01 µg/mL. | [4] |
| Lipid Peroxidation Inhibition (TBARS Assay) | Less potent than mixed tocopherols. | A mixture of tocopherols (including gamma) was significantly more potent than alpha-tocopherol alone. | [5] |
| Superoxide Dismutase (SOD) Activity Enhancement | Increased SOD activity. | More potent in enhancing SOD activity in plasma and arterial tissue. | [5][6] |
| Assay | This compound | gamma-Tocopherol | Reference |
| COX-2 Inhibition (PGE2 Synthesis) | 25% reduction at 50 µM (macrophages); No effect (epithelial cells) | IC50: 7.5 µM (macrophages); IC50: 4 µM (epithelial cells) | [1][2] |
| 5-LOX Inhibition (Leukotriene Synthesis) | Much less effective. | IC50: ~5-20 µM | [3] |
Signaling Pathway Modulation
The differential effects of alpha- and gamma-tocopherol extend to their modulation of key signaling pathways involved in inflammation and cell survival.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Both tocopherol isoforms can inhibit NF-κB activation, but gamma-tocopherol has been shown to have a stronger effect in limiting the translocation of the p65 subunit to the nucleus.[1]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is crucial for cell survival and proliferation. Alpha-tocopherol has been shown to inhibit this pathway, which may contribute to its anti-proliferative effects. The distinct effects of gamma-tocopherol on this pathway are still under investigation, but it is known to also modulate cell signaling to induce apoptosis in cancer cells.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.
Materials:
-
Tissue homogenate or cell lysate
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
MDA standard
-
Spectrophotometer
Procedure:
-
Mix the sample with TCA solution to precipitate proteins.
-
Centrifuge and collect the supernatant.
-
Add TBA solution to the supernatant and heat at 95°C for 60 minutes.
-
Cool the samples and measure the absorbance at 532 nm.
-
Calculate the MDA concentration based on a standard curve.
Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD, an important antioxidant enzyme.
Materials:
-
Sample (e.g., plasma, tissue homogenate)
-
Enzyme reaction solution (containing a substrate for superoxide generation and a detection reagent)
-
Spectrophotometer
Procedure:
-
Prepare samples and standards.
-
Add the enzyme reaction solution to the samples and standards.
-
Incubate at a specific temperature for a set time.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm).
-
Calculate the SOD activity based on the inhibition of the colorimetric reaction.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution
-
Test compounds (this compound, gamma-tocopherol)
-
Methanol or ethanol
-
Spectrophotometer
Procedure:
-
Prepare a solution of DPPH in methanol or ethanol.
-
Add different concentrations of the test compounds to the DPPH solution.
-
Incubate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the antioxidant efficacy of this compound and gamma-tocopherol in a cell-based assay.
Conclusion
The experimental evidence suggests that while both this compound and gamma-tocopherol are effective antioxidants, gamma-tocopherol exhibits superior efficacy in several key areas. Its enhanced ability to neutralize reactive nitrogen species and its potent anti-inflammatory effects through the inhibition of COX-2 and 5-LOX make it a compelling candidate for further research and development, particularly in the context of inflammatory and oxidative stress-related diseases. Researchers should consider the specific biological context and the types of oxidative and inflammatory stressors involved when selecting a tocopherol isoform for their studies.
References
- 1. α-Tocopherol and γ-tocopherol decrease inflammatory response and insulin resistance during the interaction of adipocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tocopherol isoforms (α-, γ-, and δ-) show distinct capacities to control Nrf-2 and NfκB signaling pathways that modulate inflammatory response in Caco-2 intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tocopherol-isoforms-and-show-distinct-capacities-to-control-nrf-2-and-nf-b-signaling-pathways-that-modulate-inflammatory-response-in-caco-2-intestinal-cells - Ask this paper | Bohrium [bohrium.com]
- 4. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 5. Anti-inflammatory properties of α- and γ-tocopherol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Neuroprotective Landscape in Alzheimer's Models: A Comparative Analysis of DL-alpha-Tocopherol
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the neuroprotective effects of DL-alpha-tocopherol in preclinical models of Alzheimer's disease (AD). Oxidative stress is a well-established early event in the pathogenesis of AD, making antioxidants a key area of therapeutic investigation. This compound, the most biologically active form of Vitamin E, has been extensively studied for its potential to mitigate neurodegeneration. This document objectively compares its performance with other neuroprotective agents, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Comparative Efficacy of Neuroprotective Agents in Alzheimer's Disease Models
The following tables summarize quantitative data from preclinical studies, offering a comparative overview of the efficacy of this compound and alternative compounds in mitigating key pathological markers and improving cognitive function in AD models.
Note on Comparability: Direct head-to-head studies comparing this compound with a broad range of other neuroprotective agents within the same experimental framework are limited. The data presented below is compiled from various studies and should be interpreted with consideration for the different animal models, treatment regimens, and analytical methods used.
Table 1: Effects on Cognitive Performance in AD Animal Models
| Compound | Animal Model | Behavioral Test | Dosage | Outcome | Reference |
| This compound | APP/PS1 mice | Morris Water Maze | Diet supplemented with 1.342 mg/g | Improved cognitive function and mitigated the reduction of GSH levels.[1] | [1] |
| This compound | Tg2576 mice | Learning tasks | Vitamin E supplemented diet | Mitigated learning deficits and prevented Aβ accumulation.[1] | [1] |
| Gamma-Tocotrienol | In vitro Aβ fibril model | Thioflavin T assay | 10 µM | Reduced Aβ aggregation and disaggregated preformed fibrils. | |
| Epigallocatechin-3-gallate (EGCG) | APP/PS1 mice | Morris Water Maze | 50 mg/kg/day for 4 months | Significantly attenuated cognitive deficits.[2] | [2] |
| Resveratrol | SAMP8 mice | Not specified | Dietary supplement | Reduced cognitive impairment.[3] | [3] |
Table 2: Effects on Amyloid-Beta (Aβ) Pathology
| Compound | Model | Measurement | Dosage | Outcome | Reference |
| This compound | Ttpa−/−APPsw mice | Plasma Aβ levels | α-tocopherol-supplemented diet | Partially reduced elevated plasma Aβ1–40 and Aβ1–42 levels. | |
| Gamma-Tocopherol | Human brain tissue (post-mortem) | Amyloid load | N/A | Higher brain concentrations were associated with lower amyloid load.[4] | [4] |
| Epigallocatechin-3-gallate (EGCG) | APP/PS1 mice | Hippocampal Aβ plaques | 50 mg/kg/day for 4 months | Markedly reduced Aβ plaques.[2] | [2] |
| Resveratrol | SAMP8 mice | Aβ accumulation in hippocampus | Dietary supplement | Decreased the amount of both Aβ42 and Aβ40 accumulations.[3] | [3] |
Table 3: Effects on Oxidative Stress Markers
| Compound | Model | Marker | Dosage | Outcome | Reference |
| This compound | Transgenic AD mice | GSH, GSSG, TBARS | Diet supplemented with 1.342 mg/g | Mitigated the reduction of GSH and the increase of GSSG and TBARS.[1] | [1] |
| This compound | icv-streptozotocin-induced sporadic Alzheimer's-like disease in rats | SOD, GSH, ROS | Not specified | Significantly enhanced reduced SOD and GSH; decreased ROS.[5] | [5] |
| Alpha- and Gamma-Tocopherol | SH-SY5Y cells with mutant APP | Mitochondrial ROS | High concentrations | Reduced mitochondrial ROS levels.[6] | [6] |
| Epigallocatechin-3-gallate (EGCG) | In vitro | ROS/RNS | Not specified | Greater antioxidative effect than vitamins E and C.[7] | [7] |
Signaling Pathways and Experimental Workflows
This compound's Neuroprotective Signaling Pathways in Alzheimer's Disease
This compound exerts its neuroprotective effects through multiple signaling pathways. A primary mechanism is its antioxidant activity, which directly quenches reactive oxygen species (ROS). Beyond this, it modulates enzymatic activities and gene expression involved in the amyloidogenic pathway and neuronal survival.[8]
Caption: Signaling pathways modulated by this compound in Alzheimer's Disease models.
General Experimental Workflow for Evaluating Neuroprotective Agents
The evaluation of a potential neuroprotective agent in an AD model typically follows a structured workflow, from induction of the disease phenotype to behavioral and biochemical analyses.
Caption: A generalized workflow for preclinical evaluation of neuroprotective compounds in AD models.
Detailed Experimental Protocols
Morris Water Maze (MWM) for Spatial Learning and Memory Assessment
Objective: To assess hippocampal-dependent spatial learning and memory in rodent models of AD.
Apparatus:
-
A circular pool (typically 120-180 cm in diameter) filled with water made opaque with non-toxic white or black paint.
-
An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.
-
A video tracking system to record the animal's swim path and latency to find the platform.
-
Extra-maze visual cues placed around the room to aid in spatial navigation.
Procedure:
-
Acquisition Phase (e.g., 5 consecutive days):
-
Animals are subjected to 4 trials per day with an inter-trial interval of 15-30 minutes.
-
For each trial, the mouse is gently placed into the water at one of four quasi-random starting positions (North, South, East, West).
-
The mouse is allowed to swim and find the hidden platform. The escape latency (time to find the platform) and path length are recorded.
-
If the mouse fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to the platform and allowed to remain there for 15-30 seconds.
-
-
Probe Trial (e.g., on day 6):
-
The escape platform is removed from the pool.
-
The mouse is allowed to swim freely for a fixed duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location are recorded as measures of spatial memory retention.
-
Quantification of Brain Aβ Levels by ELISA
Objective: To measure the levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.
Materials:
-
Brain tissue (e.g., cortex and hippocampus).
-
Homogenization buffer (e.g., Tris-buffered saline with protease inhibitors).
-
Guanidine-HCl for extraction of insoluble Aβ.
-
Commercially available Aβ40 and Aβ42 ELISA kits.
-
Microplate reader.
Procedure:
-
Brain Homogenization:
-
Dissected brain regions are weighed and homogenized in ice-cold homogenization buffer.
-
The homogenate is centrifuged at high speed (e.g., 100,000 x g) at 4°C. The supernatant contains the soluble Aβ fraction.
-
-
Insoluble Aβ Extraction:
-
The pellet from the previous step is resuspended in a solution containing guanidine-HCl (e.g., 5 M) to solubilize aggregated Aβ.
-
The mixture is incubated and then centrifuged to pellet any remaining insoluble material. The supernatant contains the insoluble Aβ fraction.
-
-
ELISA:
-
Samples (soluble and insoluble fractions) and standards are added to the wells of the ELISA plate pre-coated with an Aβ capture antibody.
-
The plate is incubated, followed by washing steps.
-
A detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
After another incubation and washing, a substrate solution is added, and the color development is measured using a microplate reader.
-
Aβ concentrations are calculated based on the standard curve.
-
Western Blot Analysis of APP and BACE1
Objective: To determine the protein expression levels of amyloid precursor protein (APP) and beta-site APP cleaving enzyme 1 (BACE1).
Materials:
-
Brain tissue homogenates.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Primary antibodies against APP and BACE1.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Protein Extraction and Quantification:
-
Brain tissue is homogenized in lysis buffer.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel and separated by electrophoresis.
-
The separated proteins are transferred to a membrane.
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for APP and BACE1.
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The membrane is incubated with a chemiluminescent substrate.
-
The resulting signal is captured using an imaging system.
-
The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
-
Measurement of Oxidative Stress Markers
Objective: To assess the levels of oxidative damage and the activity of antioxidant enzymes in brain tissue.
Markers and Assays:
-
Malondialdehyde (MDA): A marker of lipid peroxidation, often measured using a Thiobarbituric Acid Reactive Substances (TBARS) assay.
-
Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) Activity: Key antioxidant enzymes whose activities can be measured using commercially available assay kits.
General Procedure (using commercial kits):
-
Sample Preparation: Brain tissue is homogenized in the assay buffer provided with the kit.
-
Assay Performance: The assay is performed according to the manufacturer's instructions, which typically involves the addition of reagents that react with the marker or enzyme to produce a colorimetric or fluorometric signal.
-
Measurement: The signal is read using a microplate reader.
-
Calculation: The concentration of the marker or the activity of the enzyme is calculated based on a standard curve.
References
- 1. Role of Vitamin E in the Treatment of Alzheimer’s Disease: Evidence from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigallocatechin-3-gallate Alleviates Cognitive Deficits in APP/PS1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary resveratrol prevents Alzheimer’s markers and increases life span in SAMP8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain Tocopherols Related to Alzheimer Disease Neuropathology in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pre- and post-treatment of α-Tocopherol on cognitive, synaptic plasticity, and mitochondrial disorders of the hippocampus in icv-streptozotocin-induced sporadic Alzheimer’s-like disease in male Wistar rat [frontiersin.org]
- 6. Comparative Effects of Alpha- and Gamma-Tocopherol on Mitochondrial Functions in Alzheimer's Disease In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dietary regulation of PI3K/AKT/GSK-3β pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α-Tocopherol Modulates Non-Amyloidogenic Pathway and Autophagy in an In Vitro Model of Alzheimer’s Disease: A Transcriptional Study - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant Showdown: DL-alpha-Tocopherol vs. Astaxanthin in Mitigating Oxidative Stress
A Comparative Guide for Researchers and Drug Development Professionals
In the relentless battle against oxidative stress, a cellular imbalance implicated in a myriad of pathologies, researchers continuously seek potent antioxidant compounds. Among the frontrunners are the well-established vitamin E isoform, DL-alpha-Tocopherol, and the potent marine carotenoid, astaxanthin. This guide provides a comprehensive, data-driven comparison of their efficacy in reducing oxidative stress, offering insights into their distinct mechanisms of action and experimental validation for drug development and scientific professionals.
At a Glance: Key Performance Indicators
| Parameter | This compound | Astaxanthin | Key Findings |
| Singlet Oxygen Quenching | Lower Efficacy | Significantly Higher Efficacy | Astaxanthin is reported to be up to 6,000 times more effective than Vitamin C and 550 times more effective than Vitamin E in neutralizing singlet oxygen.[1] One study found astaxanthin's singlet oxygen quenching constant to be three orders of magnitude greater than that of vitamin E.[2] |
| Free Radical Scavenging (DPPH Assay) | Moderate Activity (IC50 values vary) | High Activity (IC50 values generally lower than alpha-tocopherol) | In a DPPH assay, an astaxanthin extract from shrimp shells exhibited an IC50 of 17.5 ± 3.6 µg/mL, which was comparable to the synthetic antioxidant BHT and more potent than ascorbic acid.[3] |
| Free Radical Scavenging (ABTS Assay) | Moderate Activity | High Activity | An astaxanthin extract demonstrated a potent ABTS radical scavenging activity with an EC50 value of 7.7 ± 0.6 µg/mL, surpassing both ascorbic acid and BHT.[3] |
| Inhibition of Lipid Peroxidation | Effective | Highly Effective | Astaxanthin has been shown to be 100 times more effective than alpha-tocopherol in preventing lipid peroxidation.[4] |
| LDL Oxidation | Effective in prolonging lag time | Variable effects observed; some studies show less effect than alpha-tocopherol in prolonging lag time. | In a study with WHHL rabbits, alpha-tocopherol significantly prolonged the LDL oxidation lag time, whereas astaxanthin did not show a significant effect in this particular model.[5] |
| Primary Mechanism of Action | Chain-breaking antioxidant, donates a hydrogen atom to peroxyl radicals. | Potent scavenger of singlet oxygen and other free radicals; modulates cellular signaling pathways. | Alpha-tocopherol interrupts the propagation of free radical reactions within lipid membranes.[1] Astaxanthin's unique structure allows it to span the cell membrane, providing protection to both the interior and exterior.[6] |
| Cellular Signaling Pathways | Inhibits Protein Kinase C (PKC). | Activates the Nrf2/HO-1 pathway. | Alpha-tocopherol's inhibition of PKC is independent of its antioxidant activity and influences platelet aggregation and nitric oxide release. Astaxanthin induces the expression of antioxidant enzymes by activating the Nrf2 pathway.[7] |
In-Depth Analysis of Antioxidant Mechanisms
This compound: The Classic Chain-Breaker
This compound, the most biologically active form of vitamin E, is a lipid-soluble antioxidant that primarily functions as a "chain-breaking" antioxidant within cell membranes. Its mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl group to lipid peroxyl radicals. This action terminates the lipid peroxidation chain reaction, thus protecting polyunsaturated fatty acids in membranes and lipoproteins from oxidative damage.
Beyond its direct radical scavenging, this compound also modulates cellular signaling pathways. Notably, it has been shown to inhibit Protein Kinase C (PKC) activity.[1] This inhibition is not dependent on its antioxidant properties and has implications for cellular processes such as proliferation and inflammation.
Astaxanthin: A Multi-faceted Antioxidant Powerhouse
Astaxanthin, a xanthophyll carotenoid found in marine organisms, exhibits a broader and more potent range of antioxidant activities compared to this compound. Its unique molecular structure, with polar ionone rings at each end of a conjugated polyene chain, allows it to span the entire cell membrane, offering protection against oxidative stress on both the inner and outer surfaces.
Astaxanthin is exceptionally effective at quenching singlet oxygen, a highly reactive form of oxygen implicated in skin aging and other photodamage.[2] It is also a potent scavenger of a wide array of free radicals. Furthermore, astaxanthin exerts significant influence over cellular signaling pathways. A key mechanism is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7] This activation leads to the increased expression of a suite of antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1), providing a more sustained cellular defense against oxidative stress.
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound and astaxanthin.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
This compound and Astaxanthin standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of sample solutions: Prepare a series of concentrations of this compound and astaxanthin in methanol.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the sample solutions (or methanol as a blank) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Objective: To measure the relative antioxidant ability of this compound and astaxanthin to scavenge the ABTS radical cation.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS)
-
This compound and Astaxanthin standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS radical cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
-
Preparation of ABTS•+ working solution: Dilute the stock ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of sample solutions: Prepare a series of concentrations of this compound and astaxanthin in a suitable solvent.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the sample solutions to the wells.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Cellular Antioxidant Activity (CAA) Assay
Objective: To measure the antioxidant activity of this compound and astaxanthin in a cell-based system.
Materials:
-
Human hepatocellular carcinoma (HepG2) cells
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
This compound and Astaxanthin
-
96-well black plate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Seed HepG2 cells in a 96-well black plate and grow to confluence.
-
Loading with DCFH-DA: Wash the cells with PBS and incubate with 25 µM DCFH-DA for 1 hour at 37°C.
-
Treatment: Wash the cells and treat with various concentrations of this compound or astaxanthin, followed by the addition of AAPH to induce oxidative stress.
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.
-
Calculation: The CAA value is calculated based on the area under the fluorescence curve, with lower values indicating higher antioxidant activity.
Conclusion
Both this compound and astaxanthin are potent antioxidants with distinct mechanisms for mitigating oxidative stress. While this compound has long been recognized for its crucial role in protecting lipid membranes, the evidence strongly suggests that astaxanthin possesses superior and more diverse antioxidant capabilities, particularly in quenching singlet oxygen and scavenging a broader range of free radicals.
Astaxanthin's ability to modulate the Nrf2 signaling pathway provides an additional layer of cellular protection by upregulating the body's own antioxidant defenses. In contrast, this compound's influence on the PKC pathway highlights its role in cellular signaling beyond direct antioxidant action.
For researchers and drug development professionals, the choice between these two compounds, or their potential synergistic use, will depend on the specific application and the type of oxidative stress being targeted. The comprehensive data and detailed protocols provided in this guide offer a solid foundation for making informed decisions in the pursuit of novel therapeutic strategies against oxidative stress-related diseases.
References
- 1. nanu-skincare.com [nanu-skincare.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Astaxanthin: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of alpha-tocopherol and astaxanthin on LDL oxidation and atherosclerosis in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Comparison of Effects of Antioxidant (Astaxanthin) Supplementation from Different Sources in Haliotis discus hannai Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Astaxanthin Protects OTA-Induced Lung Injury in Mice through the Nrf2/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Natural d-alpha-Tocopherol versus Synthetic DL-alpha-Tocopherol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of natural d-alpha-tocopherol and synthetic DL-alpha-tocopherol, supported by experimental data. The structural differences between these two forms of vitamin E lead to significant variations in their bioavailability, tissue retention, and overall biological efficacy.
Executive Summary
Natural vitamin E (d-alpha-tocopherol or RRR-alpha-tocopherol) consistently demonstrates superior in vivo efficacy compared to its synthetic counterpart (this compound or all-rac-alpha-tocopherol). This enhanced performance is primarily attributed to the stereospecificity of the alpha-tocopherol transfer protein (α-TTP) in the liver, which preferentially recognizes and distributes the natural RRR-alpha-tocopherol isomer throughout the body.[1][2][3][4] Experimental evidence from human and animal studies indicates that natural d-alpha-tocopherol has approximately twice the bioavailability of synthetic this compound.[5][6] Consequently, supplementation with the natural form leads to significantly higher plasma and tissue concentrations of alpha-tocopherol, enhancing its antioxidant and other biological functions.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from comparative in vivo studies.
Table 1: Comparative Bioavailability in Humans
| Parameter | Natural d-alpha-Tocopherol | Synthetic this compound | Study Details |
| Plasma d3-RRR-alpha-tocopherol to d6-all-rac-alpha-tocopherol ratio | ~2.0 | 1.0 (Reference) | Human subjects received an equimolar mixture of deuterated RRR-alpha-tocopheryl acetate and all-rac-alpha-tocopheryl acetate. The ratio in plasma was measured after dosing.[5] |
| Relative Bioavailability | ~200% | 100% (Reference) | Based on studies showing that natural vitamin E delivers at least twice the impact of synthetic vitamin E.[6] |
Table 2: Alpha-Tocopherol Concentration in Animal Tissues
| Animal Model | Tissue | Natural d-alpha-Tocopherol Supplementation | Synthetic this compound Supplementation | Key Findings |
| Broilers | Thigh Muscle | Significantly higher α-tocopherol concentration | Lower α-tocopherol concentration | Natural vitamin E supplementation resulted in more pronounced enhancement of α-tocopherol in the thigh muscle.[7] |
| Broilers | Breast Muscle | Increased α-tocopherol concentration | Increased α-tocopherol concentration | Both forms increased α-tocopherol concentration compared to control, with no significant difference between the two forms in this specific tissue.[7] |
| Sows | Serum | Higher α-tocopherol concentration | Lower α-tocopherol concentration | Sows fed natural vitamin E had higher serum, colostrum, and milk α-tocopherol levels.[8] |
| Sows | Liver | Higher α-tocopherol concentration | Lower α-tocopherol concentration | The biopotency factor for natural vs. synthetic was estimated to be around 1.54 based on milk alpha-tocopherol content.[8] |
| Turkeys | Plasma | Higher α-tocopherol concentration at higher doses | Lower α-tocopherol concentration | Natural form led to higher plasma and muscle α-tocopherol levels, especially at higher supplementation doses.[9] |
| Turkeys | Muscle (after 9 days refrigerated storage) | Higher α-tocopherol concentration | Lower α-tocopherol concentration | Losses in α-tocopherol concentration during storage were greater in the groups supplemented with the synthetic form.[9] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Protocol 1: Human Bioavailability Study using Deuterated Isotopes
-
Objective: To directly compare the bioavailability of natural and synthetic alpha-tocopherol in humans.
-
Methodology:
-
Test Subjects: Healthy adult volunteers.
-
Test Article: An equimolar mixture of deuterated RRR-alpha-tocopheryl acetate (d3-labeled, natural) and all-rac-alpha-tocopheryl acetate (d6-labeled, synthetic).
-
Dosing Regimen: Subjects received single or consecutive daily doses of the mixture.
-
Sample Collection: Blood samples were collected at various time points after dosing. In some cases, tissue samples were obtained from patients undergoing elective surgery who had been supplemented prior to the procedure.
-
Analysis: Plasma and tissue samples were analyzed using gas chromatography-mass spectrometry (GC-MS) to differentiate and quantify the deuterated forms of alpha-tocopherol.
-
Outcome Measure: The ratio of plasma d3-RRR-alpha-tocopherol to d6-all-rac-alpha-tocopherol was calculated to determine the relative bioavailability. A ratio of approximately 2:1 indicated that the natural form was twice as bioavailable as the synthetic form.[5]
-
Protocol 2: Animal Tissue Deposition Study (Broiler Model)
-
Objective: To compare the effects of natural and synthetic vitamin E supplementation on muscle alpha-tocopherol concentration and meat quality.
-
Methodology:
-
Test Animals: Day-old broiler chicks randomly allocated to different dietary groups.
-
Diets: A basal diet (control), a diet supplemented with natural d-alpha-tocopherol, and a diet supplemented with synthetic this compound acetate. The vitamin E supplementation was provided at a specified International Unit (IU) per kilogram of feed.
-
Feeding Period: Birds were fed the experimental diets for a period of 42 days.
-
Sample Collection: At the end of the feeding period, breast and thigh muscle samples were collected.
-
Analysis of Alpha-Tocopherol:
-
Muscle samples were homogenized.
-
Alpha-tocopherol was extracted from the homogenate.
-
The extract was reacted with bathophenanthroline and ferric chloride, followed by the addition of phosphoric acid.
-
The absorbance of the final solution was measured using a spectrophotometer at 534 nm.
-
The concentration of alpha-tocopherol was calculated using a standard curve and expressed as micrograms per gram of fresh muscle.[7]
-
-
Meat Quality Parameters: Drip loss and malondialdehyde (MDA) content (as an indicator of lipid oxidation) were also measured.[7][10]
-
Mandatory Visualizations
Signaling Pathway of Alpha-Tocopherol
Caption: Modulation of PKC and PI3K signaling pathways by alpha-tocopherol.[11][12]
Experimental Workflow for Comparative Bioavailability
Caption: Workflow for in vivo bioavailability assessment using stable isotopes.
Logical Relationship of Alpha-Tocopherol Transport and Bioactivity
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. btsa.com [btsa.com]
- 3. NATURAL VS. SYNTHETIC VITAMIN E [chiro.org]
- 4. Alpha-Tocopherol Transfer Protein (α-TTP): Insights from Alpha-Tocopherol Transfer Protein Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human plasma and tissue alpha-tocopherol concentrations in response to supplementation with deuterated natural and synthetic vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acgrace.com [acgrace.com]
- 7. A Comparison of Natural (D-α-tocopherol) and Synthetic (DL-α-tocopherol Acetate) Vitamin E Supplementation on the Growth Performance, Meat Quality and Oxidative Status of Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. admanimalnutrition.com [admanimalnutrition.com]
- 9. Effect of micellized natural (D-α-tocopherol) vs. synthetic (DL-α-tocopheryl acetate) vitamin E supplementation given to turkeys on oxidative status and breast meat quality characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Vitamin E mediates cell signaling and regulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research Portal [scholarship.miami.edu]
A Comparative Analysis of the Free Radical Scavenging Activity of Tocopherol Isomers In Vitro
Tocopherols, a class of chemical compounds collectively known as Vitamin E, are renowned for their potent antioxidant properties. They play a crucial role in protecting biological systems from the detrimental effects of free radicals. The antioxidant function of tocopherols is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group on their chromanol ring, thereby neutralizing reactive oxygen and nitrogen species. The four main isomers of tocopherol—alpha (α), beta (β), gamma (γ), and delta (δ)—differ in the number and position of methyl groups on this ring, which in turn influences their free radical scavenging efficacy. This guide provides an objective in vitro comparison of the free radical scavenging activity of these isomers, supported by experimental data and detailed protocols.
The relative antioxidant activity of tocopherol isomers is highly dependent on the specific assay used, as different methods measure the response to different types of radicals under various conditions.[1][2] For instance, studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical assay have shown that increased methylation on the chromanol ring enhances scavenging activity.[1][2] In contrast, assays measuring the capacity to scavenge peroxyl radicals have demonstrated a different hierarchy of efficacy, with δ-tocopherol and γ-tocopherol often outperforming α-tocopherol.[3]
In many in vitro systems, the antioxidant capacity follows the order of δ-tocopherol > γ-tocopherol > α-tocopherol.[3] This is in stark contrast to their in vivo biological activity, where α-tocopherol is considered the most potent form due to preferential binding to the α-tocopherol transfer protein in the liver.[4]
Quantitative Comparison of Tocopherol Isomer Activity
The following table summarizes the relative free radical scavenging activity of the different tocopherol isomers based on various in vitro assays.
| Isomer | Assay Type | Relative Scavenging Activity | IC50 (μg/mL) | Reference |
| α-Tocopherol | Peroxyl Radical Assay | Lower than γ- and δ-Toc | Not specified | [3] |
| DPPH Assay | Higher than γ- and δ-Toc | 39.4 ± 0.2 | [5] | |
| Ferric Reducing Power | Highest among isomers | Not applicable | [1][2] | |
| γ-Tocopherol | Peroxyl Radical Assay | Higher than α-Toc, Lower than δ-Toc | Not specified | [3] |
| General In Vitro Assays | Higher than β- and α-Toc | Not specified | [2] | |
| δ-Tocopherol | Peroxyl Radical Assay | Highest among isomers | Not specified | [3] |
| General In Vitro Assays | Highest among isomers | Not specified | [2] | |
| β-Tocopherol | General In Vitro Assays | Lower than γ- and δ-Toc | Not specified | [2] |
Note: IC50 values represent the concentration of the antioxidant required to decrease the initial radical concentration by 50%. A lower IC50 value indicates a higher antioxidant activity.
Experimental Protocols
Detailed methodologies for two common in vitro assays used to evaluate free radical scavenging activity are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the principle that in the presence of an antioxidant, the purple-colored stable DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.[6] The change in color is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (spectrophotometric grade)
-
Tocopherol isomers (α, β, γ, δ)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.[7]
-
Preparation of Tocopherol Solutions: Prepare stock solutions of each tocopherol isomer in a suitable solvent (e.g., ethanol). Create a series of dilutions from the stock solutions to test a range of concentrations.
-
Reaction Setup:
-
Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[7][9]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[9][10]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the tocopherol sample.[11]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color, which diminishes in the presence of hydrogen-donating antioxidants.[6]
Materials:
-
ABTS (7 mM)
-
Potassium persulfate (2.45 mM)
-
Ethanol or buffer solution (e.g., phosphate buffer pH 7.4)
-
Tocopherol isomers (α, β, γ, δ)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS•+ Stock Solution: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[6]
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol or a suitable buffer to obtain an absorbance of 0.70 ± 0.10 at 734 nm.[12]
-
Preparation of Tocopherol Solutions: Prepare stock solutions and serial dilutions of each tocopherol isomer as described for the DPPH assay.
-
Reaction Setup:
-
Incubation: Mix and incubate the reaction mixture for a standard time (e.g., 6 minutes) at room temperature.[12]
-
Absorbance Measurement: Measure the absorbance at 734 nm.[6]
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay, with the appropriate control and sample absorbance values.
Visualizations
The following diagrams illustrate the key relationships and workflows described in this guide.
Caption: Mechanism of tocopherol free radical scavenging.
References
- 1. In vitro antioxidant activity of tocopherols and tocotrienols and comparison of vitamin E concentration and lipophilic antioxidant capacity in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Different tocopherol isoforms vary in capacity to scavenge free radicals, prevent inflammatory response, and induce apoptosis in both adult- and fetal-derived intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The vitamin E isoforms α-tocopherol and γ-tocopherol have opposite associations with spirometric parameters: the CARDIA study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 6. researchgate.net [researchgate.net]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. youtube.com [youtube.com]
- 10. Comparison of antioxidant activities of tocopherols alone and in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Retention of alpha Tocopherol and antioxidant activity of encapsulated palm mixed Vitamin E in formulated blends - MedCrave online [medcraveonline.com]
- 12. mdpi.com [mdpi.com]
The Double-Edged Sword: A Comparative Guide to the Pro-oxidant vs. Antioxidant Effects of DL-alpha-Tocopherol
For Researchers, Scientists, and Drug Development Professionals: A comprehensive assessment of DL-alpha-Tocopherol's concentration-dependent effects on oxidative stress, supported by experimental data and detailed protocols.
This compound, the most biologically active form of Vitamin E, is widely recognized for its potent antioxidant properties. It is a staple in various research and clinical applications aimed at mitigating oxidative stress-related cellular damage. However, emerging evidence reveals a paradoxical, concentration-dependent dual role for this compound. At high concentrations, and under specific physiological conditions, this compound can exhibit pro-oxidant activities, exacerbating oxidative stress. This guide provides an objective comparison of these opposing effects, presenting quantitative data from key studies, detailed experimental methodologies for assessment, and visual representations of the underlying signaling pathways.
Data Presentation: A Tale of Two Concentrations
The antioxidant versus pro-oxidant activity of this compound is critically dependent on its concentration and the surrounding biochemical environment. Below is a summary of quantitative data from studies investigating these dose-dependent effects.
Table 1: Antioxidant Effect of this compound on LDL Oxidation
| This compound Concentration (IU/d) | Lag Phase of LDL Oxidation (minutes) | Oxidation Rate (nmol/mg LDL protein/min) |
| Placebo | 105 ± 12 | 8.2 ± 1.5 |
| 400 | 145 ± 18 | 4.1 ± 0.9 |
| 800 | 170 ± 21 | 3.5 ± 0.8 |
| 1200 | 195 ± 25 | 3.1 ± 0.7 |
This table summarizes data on the antioxidant effect of this compound. Increased lag phase and decreased oxidation rate indicate a protective, antioxidant effect on Low-Density Lipoprotein (LDL) challenged with an oxidizing agent.
Table 2: Pro-oxidant Effect of High-Dose this compound on Lipid Peroxidation
| Treatment Group | This compound Dose (mg/kg) | Lipid Peroxidation (nmol MDA/mg protein) |
| Control | 0 | 32.5 ± 2.1 |
| Moderate Dose | 600 | 33.1 ± 1.9 |
| High Dose | 1200 | 54.9 ± 3.5[1] |
This table showcases the pro-oxidant effect of a high concentration of this compound, as indicated by a significant increase in malondialdehyde (MDA), a marker of lipid peroxidation.[1]
Experimental Protocols: Methodologies for Assessment
Accurate assessment of the dual effects of this compound requires robust and well-defined experimental protocols. Here, we detail two key methods for measuring lipid peroxidation and cellular antioxidant activity.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
The TBARS assay is a widely used method to measure malondialdehyde (MDA), an end product of lipid peroxidation.
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically.
Protocol:
-
Sample Preparation: Homogenize tissue or cell samples in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Reaction Mixture: To 100 µL of the sample homogenate, add 1.5 mL of 20% acetic acid, 1.5 mL of 0.8% TBA, and 200 µL of 8.1% sodium dodecyl sulfate (SDS).
-
Incubation: Vortex the mixture and incubate at 95°C for 60 minutes.
-
Cooling and Centrifugation: Cool the tubes on ice for 10 minutes and centrifuge at 4,000 rpm for 10 minutes.
-
Measurement: Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Calculate the concentration of MDA using a standard curve prepared with known concentrations of MDA.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) in cultured cells.
Principle: The non-fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is taken up by cells and deacetylated to DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent DCF. Antioxidants inhibit this oxidation.
Protocol:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and grow to confluence.
-
Loading with DCFH-DA: Wash the cells with a suitable buffer and incubate with 25 µM DCFH-DA for 60 minutes at 37°C.
-
Treatment: Remove the DCFH-DA solution, wash the cells, and add the test concentrations of this compound dissolved in the appropriate vehicle.
-
Induction of Oxidative Stress: After a 1-hour incubation with the test compound, add a peroxyl radical generator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a microplate reader.
-
Data Analysis: Calculate the area under the curve for both control and treated wells to determine the percentage inhibition of DCF formation.
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
To visually elucidate the mechanisms and procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
The evidence presented in this guide underscores the critical importance of concentration in determining the biological activity of this compound. While its antioxidant properties are well-established and beneficial at physiological to moderately supplemented levels, researchers and clinicians must be cognizant of the potential for pro-oxidant effects at high concentrations, particularly in environments depleted of co-antioxidants. The provided experimental protocols offer standardized methods for assessing these dual effects, and the signaling pathway diagrams provide a framework for understanding the underlying molecular mechanisms. This nuanced understanding is essential for the safe and effective application of this compound in research, drug development, and clinical practice.
References
Accurate Measurement of DL-alpha-Tocopherol: A Comparative Guide to Validated HPLC Methods
For researchers, scientists, and drug development professionals, the accurate quantification of DL-alpha-Tocopherol (a form of Vitamin E) is crucial for product formulation, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this analysis, offering high sensitivity and specificity. This guide provides an objective comparison of various validated HPLC methods, supported by experimental data, to aid in selecting the most appropriate method for your research needs.
Comparison of Validated HPLC Methods
The choice between Normal-Phase (NP) and Reverse-Phase (RP) HPLC is a primary consideration. NP-HPLC often provides better separation of tocopherol isomers (α, β, γ, δ), while RP-HPLC is generally more robust and uses less hazardous mobile phases.[1][2] The following tables summarize the performance of different validated HPLC methods for this compound quantification.
Table 1: Reverse-Phase HPLC Methods for this compound Analysis
| Parameter | Method 1 (Human Plasma) | Method 2 (Human Erythrocytes)[3][4] | Method 3 (Animal Plasma)[5][6] | Method 4 (Human Serum)[7] |
| Column | Zorbax Eclipse XDB-C18 | Pecosphere C18 (4.6 x 150 mm, 5 µm) | Supelcosil C18 (25 cm x 4.6 mm, 5 µm) | C18 column |
| Mobile Phase | Acetonitrile and Methanol (step gradient) | 100% Methanol | 100% Methanol | Methanol/Water |
| Flow Rate | 1.0 - 1.2 mL/min | 1.2 mL/min | 1.5 mL/min | Not Specified |
| Detection | Fluorescence | Diode-Array (DAD) at 295 nm | UV at 294 nm | Diode-Array (DAD) |
| Linearity Range | 2.03–28.18 µg/ml (for α-tocopherol) | 0.5 - 20.0 µmol/L | 0.2 - 10.0 mg/l | 1.0 - 60.0 µg/mL |
| Correlation Coefficient (R²) | >0.99 | Not Specified | >0.999 | 0.9999 |
| Limit of Detection (LOD) | 500 ng/ml (for α-tocopherol) | 0.1 µmol/L | Not Specified | 0.40 µg/mL |
| Limit of Quantification (LOQ) | 500 ng/ml (for α-tocopherol) | 0.5 µmol/L | Not Specified | 0.50 µg/mL |
| Recovery | Not Specified | 100.0 ± 2.0% | 100% | Not Specified |
| Precision (RSD%) | Not Specified | Within-day: 5.2%, Between-day: 6.1% | Inter-analysis: 1.64%, Intra-analysis: 2.41% | Intra-assay: 0.64%‐4.07%, Inter-assay: 0.81%‐5.96% |
Table 2: Normal-Phase HPLC Methods for Tocopherol Isomer Analysis
| Parameter | Method 1 (Food Matrices)[1] | Method 2 (Cereals)[2] |
| Column | Spherisorb Silica-80 (250 x 4.6 mm, 5 µm) | Kromasil Phenomenex Si (250 mm x 4.6 mm i.d., 5 μm) |
| Mobile Phase | n-hexane:2-propanol (99:1 v/v) | n-hexane/ethyl acetate/acetic acid (97.3:1.8:0.9 v/v/v) |
| Flow Rate | 1.0 mL/min | 1.6 mL/min |
| Detection | UV-Vis at 292 nm | Fluorescence (Excitation: 290 nm, Emission: 330 nm) |
| Linearity Range | 10 - 375 ppm | 1.0 - 8.1 µg/mL (for α-tocopherol) |
| Correlation Coefficient (R²) | > 0.99 | Not Specified |
| Limit of Detection (LOD) | 0.32 - 0.63 ppm | Not Specified |
| Limit of Quantification (LOQ) | 1.08 - 2.11 ppm | Not Specified |
| Recovery | > 80% | Not Specified |
| Precision (RSD%) | Within acceptable ranges | < 3% |
Experimental Protocols
Detailed methodologies are crucial for replicating experimental results. Below are representative protocols for sample preparation and HPLC analysis.
Protocol 1: this compound in Human Plasma (Reverse-Phase HPLC)[8]
-
Sample Preparation:
-
To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., retinol acetate).
-
Add 200 µL of water, followed by 400 µL of ethanol for protein precipitation.
-
Extract the tocopherols by adding 800 µL of hexane and vortexing.
-
Collect the upper hexane layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of methanol.
-
-
HPLC Analysis:
-
Column: Zorbax Eclipse XDB-C18.
-
Mobile Phase: A step gradient of acetonitrile and methanol.
-
Detection: Fluorescence detection with appropriate excitation and emission wavelengths for tocopherols.
-
Injection Volume: 20 µL.
-
Protocol 2: Tocopherol Isomers in Food Matrices (Normal-Phase HPLC)[1]
-
Sample Preparation:
-
Homogenize the food sample.
-
Perform a lipid extraction using the Folch method (chloroform:methanol 2:1 v/v) or with n-hexane.
-
Evaporate the solvent from the lipid extract.
-
Dissolve the residue in n-hexane.
-
-
HPLC Analysis:
-
Column: Spherisorb Silica-80 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-hexane:2-propanol (99:1 v/v) in isocratic mode.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at 292 nm.
-
Injection Volume: 20 µL.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for method implementation. The following diagram illustrates a typical process for the validation of an HPLC method for this compound analysis.
Caption: Workflow for HPLC method validation of this compound.
Alternative Methods
While HPLC is the predominant technique, other methods for Vitamin E analysis exist, though they may not offer the same level of specificity and sensitivity for individual isomers. These include:
-
Gas Chromatography (GC): Can be used for tocopherol analysis, often requiring derivatization.
-
Supercritical Fluid Chromatography (SFC): Offers advantages in terms of speed and reduced solvent consumption.
-
Spectrophotometric and Spectrofluorometric methods: These are generally less specific and may be prone to interference from other compounds in the sample matrix.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of HPLC method for the determination of alpha-tocopherol in human erythrocytes for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatography as candidate reference method for the determination of vitamins A and E in human serum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DL-alpha-Tocopherol and Other Lipophilic Antioxidants in Membrane Protection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of DL-alpha-tocopherol and other prominent lipophilic antioxidants in protecting cellular membranes from oxidative damage. The information presented is collated from various experimental studies to aid in the selection of appropriate antioxidants for research and therapeutic applications.
Introduction to Lipophilic Antioxidants and Membrane Protection
Biological membranes are critical cellular structures primarily composed of lipids, making them highly susceptible to damage from reactive oxygen species (ROS) through a process called lipid peroxidation. This process can compromise membrane integrity and function, contributing to cellular aging and the pathogenesis of numerous diseases. Lipophilic antioxidants, which are soluble in lipids, are the primary defense mechanism against lipid peroxidation within the membrane bilayer.
This compound, a synthetic form of Vitamin E, is one of the most well-known and studied lipophilic antioxidants. It functions as a chain-breaking antioxidant, donating a hydrogen atom to peroxyl radicals to terminate the lipid peroxidation chain reaction. However, a range of other lipophilic compounds also exhibit potent membrane-protective properties. This guide focuses on a comparative evaluation of this compound against three other significant lipophilic antioxidants: Mixed Tocopherols, Coenzyme Q10 (CoQ10), and Astaxanthin.
Comparative Efficacy of Lipophilic Antioxidants
The antioxidant efficacy of these compounds can be quantified using various in vitro and ex vivo assays. The following tables summarize key performance data from comparative studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Inhibition of Lipid Peroxidation (TBARS Assay)
The Thiobarbituric Acid Reactive Substances (TBARS) assay measures malondialdehyde (MDA), a major end-product of lipid peroxidation. Lower MDA levels indicate greater protection against oxidative damage.
| Antioxidant | Model System | Oxidative Challenge | Concentration | % Inhibition of Lipid Peroxidation (relative to control) | Source(s) |
| This compound | Rat brain homogenates | Iron-induced | Not specified | Potent inhibition | [1] |
| Mixed Tocopherols | Human erythrocytes | Hydrogen peroxide | 30-120 µM | More potent than alpha-tocopherol alone | [2] |
| Coenzyme Q10 | Rat blood | Doxorubicin-induced | 4 mg/kg/day (in vivo) | Lower MDA levels compared to doxorubicin-only group | [3] |
| Astaxanthin & alpha-Tocopherol | Diabetic rat liver | Streptozotocin-induced | 0.1 g/kg diet (in vivo) | Significantly reduced lipid peroxide levels | [4] |
Table 2: Radical Scavenging Activity (DPPH Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge a stable free radical. A lower IC50 value indicates higher antioxidant activity.
| Antioxidant | Solvent | IC50 Value | Source(s) |
| This compound | Ethanol | Comparable to PMC and BHT | [1] |
| Mixed Tocopherols | Ethanol | Markedly decreased absorbency in a concentration-dependent manner | [5] |
| Astaxanthin | Not specified | Reported to be 100 times more effective than alpha-tocopherol | [6] |
Table 3: Protection against LDL Oxidation
The lag time of Low-Density Lipoprotein (LDL) oxidation is a measure of its susceptibility to oxidation, a key event in atherosclerosis. A longer lag time indicates greater protection.
| Antioxidant | Model System | Lag Time (minutes) | % Increase in Lag Time (vs. Control) | Source(s) |
| Control | WHHL Rabbit Plasma | 53.7 ± 1.7 | - | [7] |
| alpha-Tocopherol | WHHL Rabbit Plasma | 109 ± 4 | 103% | [7] |
| Astaxanthin | WHHL Rabbit Plasma | 56.4 ± 3.4 | 5% | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This protocol is adapted from various sources for the quantification of malondialdehyde (MDA) in biological samples.[8][9]
Materials:
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
1,1,3,3-tetramethoxypropane (MDA standard)
-
Sample (e.g., liposomes, tissue homogenate)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Homogenize tissue samples in a suitable buffer on ice. For liposomes, prepare a suspension in buffer.
-
Acid Precipitation: To 100 µL of the sample, add 200 µL of ice-cold 10% TCA to precipitate proteins.
-
Incubation: Incubate the mixture on ice for 15 minutes.
-
Centrifugation: Centrifuge at 2200 x g for 15 minutes at 4°C.
-
Reaction with TBA: Transfer 200 µL of the supernatant to a new tube and add an equal volume of 0.67% TBA solution.
-
Heating: Incubate the mixture in a boiling water bath for 10 minutes.
-
Cooling: Cool the samples to room temperature.
-
Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm.
-
Quantification: Calculate the concentration of MDA in the samples using a standard curve prepared with 1,1,3,3-tetramethoxypropane.
DPPH Radical Scavenging Assay
This protocol outlines the procedure for assessing the free radical scavenging activity of lipophilic antioxidants.[2][10][11]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol or ethanol)
-
Antioxidant stock solutions of known concentrations
-
Methanol or ethanol
-
Spectrophotometer or microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.
-
Reaction Mixture: In a test tube or microplate well, mix a specific volume of the antioxidant solution with the DPPH solution. A typical ratio is 1:2 (e.g., 100 µL of antioxidant and 200 µL of DPPH).
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.
-
Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: Plot the percentage of scavenging against the antioxidant concentration to determine the IC50 value (the concentration of antioxidant required to scavenge 50% of the DPPH radicals).[2]
LDL Oxidation Lag Time Assay
This protocol describes the measurement of the resistance of LDL to copper-induced oxidation.[12][13][14][15]
Materials:
-
Isolated Low-Density Lipoprotein (LDL)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Copper (II) sulfate (CuSO4) solution
-
Spectrophotometer capable of continuous monitoring at 234 nm
Procedure:
-
LDL Preparation: Isolate LDL from plasma by ultracentrifugation. Dialyze the isolated LDL against PBS to remove any EDTA.
-
Oxidation Initiation: Adjust the LDL concentration to a standard value (e.g., 0.1 mg/mL) in PBS. Initiate oxidation by adding a freshly prepared solution of CuSO4 to a final concentration of 5-10 µM.
-
Continuous Monitoring: Immediately place the sample in a spectrophotometer and monitor the change in absorbance at 234 nm at a constant temperature (e.g., 37°C). The formation of conjugated dienes during lipid peroxidation leads to an increase in absorbance at this wavelength.
-
Lag Time Determination: The lag time is the interval between the addition of CuSO4 and the onset of the rapid propagation phase of lipid peroxidation. This is typically determined as the intercept of the tangent of the propagation phase with the baseline absorbance.
-
Effect of Antioxidants: To test the effect of an antioxidant, pre-incubate the LDL with the antioxidant for a specific period before adding CuSO4. A longer lag time in the presence of the antioxidant indicates a protective effect.
Visualizations
Lipid Peroxidation Signaling Pathway
The following diagram illustrates the chain reaction of lipid peroxidation and the points of intervention by chain-breaking antioxidants like this compound.
Caption: Chain reaction of lipid peroxidation and antioxidant intervention.
Experimental Workflow for TBARS Assay
This diagram outlines the key steps involved in performing the TBARS assay to measure lipid peroxidation.
Caption: Workflow for the TBARS assay to quantify lipid peroxidation.
Logical Relationship of Antioxidant Efficacy Evaluation
This diagram illustrates the logical flow from identifying a research need to the comparative evaluation of different antioxidants.
Caption: Logical framework for the comparative study of antioxidants.
References
- 1. Effect of combined coenzyme Q10 and d-alpha-tocopheryl acetate supplementation on exercise-induced lipid peroxidation and muscular damage: a placebo-controlled double-blind study in marathon runners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. veteriner.fusabil.org [veteriner.fusabil.org]
- 4. Coenzyme Q10 and α-tocopherol reversed age-associated functional impairments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The roles of coenzyme Q10 and vitamin E on the peroxidation of human low density lipoprotein subfractions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. ethosbiosciences.com [ethosbiosciences.com]
- 10. mdpi.com [mdpi.com]
- 11. zen-bio.com [zen-bio.com]
- 12. A simple method to assess the oxidative susceptibility of low density lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.6. LDL-oxidation [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of DL-alpha-Tocopherol: Cross-validation of Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the accurate quantification of DL-alpha-Tocopherol (Vitamin E), a critical component in pharmaceutical and nutraceutical formulations. We delve into the experimental protocols and performance data of High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC), offering a cross-validation perspective to aid in method selection and implementation.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound quantification is dependent on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of key performance parameters for the most commonly employed techniques.
| Parameter | HPLC-UV/Vis | GC-MS | Supercritical Fluid Chromatography (SFC) |
| **Linearity (R²) ** | > 0.99[1][2] | > 0.997[3] | - |
| Limit of Detection (LOD) | 0.1 - 0.63 ppm[1][4] | 0.09 - 3.8 mg/L[3][5] | - |
| Limit of Quantification (LOQ) | 1.08 - 2.11 ppm[1] | 0.29 - 1.52 ng/mL[3] | - |
| Precision (%RSD) | Intra-day: < 6.5% Inter-day: < 6.5%[6] | Intra-day: 4.9 - 8.0% Inter-day: 2.1 - 4.9%[3] | - |
| Recovery (%) | 80 - 108.2%[1] | 83.2 - 107%[3] | 94 - 102%[7] |
| Typical Run Time | < 10 minutes[1] | ~ 13 minutes[3] | ~ 6 minutes[8] |
Experimental Protocols
Detailed methodologies for each analytical technique are outlined below. These protocols are based on established and validated methods from the scientific literature.
High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV/Vis)
This method is widely used for its simplicity and robustness in quantifying this compound.
Sample Preparation (General):
-
Extraction: Samples are typically extracted using an organic solvent such as n-hexane or a mixture of chloroform and methanol (Folch method).[1]
-
Saponification (if necessary): For samples containing tocopheryl esters, saponification with potassium hydroxide is performed to liberate the free tocopherol.
-
Reconstitution: The dried extract is reconstituted in the mobile phase prior to injection.[9]
Chromatographic Conditions:
-
Column: Normal-phase silica column (e.g., Spherisorb Silica-80, 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Isocratic elution with a mixture of n-hexane and 2-propanol (e.g., 99:1 v/v).[1]
-
Flow Rate: 1 mL/min.[1]
-
Detection: UV-Vis detector set at 292 nm.[1]
-
Injection Volume: 20 µL.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for the analysis of this compound, often used for complex matrices.
Sample Preparation:
-
Extraction: Similar to HPLC, extraction is performed with organic solvents.
-
Saponification and Sterol Removal: Saponification is often followed by the removal of sterols using methods like digitonin-impregnated celite chromatography.[10]
-
Derivatization (Optional but common): To improve volatility and thermal stability, tocopherols can be derivatized to form trimethylsilyl (TMS) ethers.[11]
GC-MS Conditions:
-
Column: A capillary column such as a VF-5MS (30 m × 0.25 mm, 0.25 µm).[3]
-
Injection: Cold on-column injection is recommended to prevent thermal degradation.[10]
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
Ionization: Electron Impact (EI).
-
Detection: Mass spectrometer operated in both full scan and Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[3]
Supercritical Fluid Chromatography (SFC)
SFC is a "green" alternative to normal-phase HPLC, offering fast separations with reduced organic solvent consumption.[8]
Sample Preparation:
-
Extraction: Supercritical fluid extraction (SFE) using CO2 can be employed, or traditional solvent extraction.[7]
-
Dilution: The extract is diluted in an appropriate solvent (e.g., dichloromethane or hexane).[7][8]
SFC Conditions:
-
Column: An amino-phase column is often used.[8]
-
Mobile Phase: Supercritical CO2 with a modifier such as ethanol.[8]
-
Flow Rate: Typically higher than HPLC, e.g., 4.5 mL/min.[8]
-
Backpressure: Optimized around 210 bar.[8]
-
Temperature: Elevated temperature, e.g., 50 °C, can improve resolution.[8]
-
Detection: Flame Ionization Detector (FID) or UV-Vis detector.[7]
Cross-Validation Logic
A robust cross-validation of these methods involves analyzing the same set of samples with each technique and comparing the quantitative results. The logical flow for such a study is depicted below.
References
- 1. mdpi.com [mdpi.com]
- 2. Liquid chromatography as candidate reference method for the determination of vitamins A and E in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of eight vitamin E isomers and α-tocopherol acetate in functional foods and nutritional supplements by gas chromatography – mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Development and validation of HPLC method for the determination of alpha-tocopherol in human erythrocytes for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN103487522A - Method for detecting d-alpha-tocopherol and 1-alpha-tocopherol in food through gas chromatography - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Supercritical fluid extraction and supercritical fluid chromatography of vitamin E in pharmaceutical prepartions - Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 8. agilent.com [agilent.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Gas chromatography of retinol and alpha-tocopherol without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispec.co.th [scispec.co.th]
Safety Operating Guide
Navigating the Disposal of DL-alpha-Tocopherol: A Procedural Guide
Ensuring the safe and environmentally responsible disposal of DL-alpha-Tocopherol is a critical component of laboratory and manufacturing protocols. As a substance with potential environmental and health impacts, adherence to regulated disposal procedures is paramount for researchers, scientists, and drug development professionals. This guide provides essential, step-by-step logistical information to manage the waste stream of this compound effectively, ensuring safety and compliance.
Key Hazard Information and Regulatory Compliance
This compound, a form of Vitamin E, is recognized as a hazardous substance by OSHA and can pose several risks. It is known to be an eye and skin irritant and may cause an allergic skin reaction.[1][2][3][4] Furthermore, it is harmful to aquatic life, with the potential for long-term adverse effects in the aquatic environment.[1] The primary mandate for its disposal is strict adherence to all local, state, and federal regulations.[1]
| Hazard Classification | Description |
| OSHA Hazard Communication | Considered a hazardous substance under 29 CFR 1910.1200.[1] |
| Skin and Eye Contact | Irritating to eyes and skin; may cause an allergic skin reaction.[1][3][4] |
| Environmental Hazard | Harmful to aquatic organisms with potential for long-term adverse effects.[1] |
| Combustibility | Combustible liquid; slight fire hazard when exposed to heat or flame.[1] |
| Bioaccumulation Potential | High partition coefficient (log Pow > 6) suggests a potential for bioaccumulation. |
Disposal Decision Workflow
The proper disposal route for this compound depends on the quantity, concentration, and local regulations. The following workflow provides a logical guide for decision-making.
Caption: Decision workflow for this compound disposal.
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
Characterize the waste. Is it pure this compound, a solution, or contaminated lab materials (e.g., gloves, absorbent pads)?
-
Keep this compound waste in its original or a properly labeled, compatible container.
-
Do not mix with other chemical wastes unless directed by your institution's EHS department.
2. Laboratory and Industrial Quantity Disposal: For research and manufacturing settings, this compound waste must be managed as hazardous or industrial waste.
-
Primary Method: The universally recommended method is to use a licensed and approved waste disposal contractor.[3][5]
-
Disposal Options:
-
Container Management: Handle uncleaned containers as you would the product itself. Containers should be recycled if possible or disposed of in an authorized landfill.[1]
3. Spill Cleanup and Disposal: In the event of a spill, immediate and safe cleanup is necessary to prevent exposure and environmental contamination.
-
Isolate and Ventilate: Remove all ignition sources and ensure the area is well-ventilated.[1]
-
Containment: Prevent the spill from entering drains or waterways.[1][4]
-
Absorption: Use an inert, absorbent material such as sand, vermiculite, or commercial sorbents to soak up the spill.[3]
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly. All cleanup materials should be collected and disposed of as hazardous waste.
Environmental Fate and Ecotoxicity Data
The following data underscores the importance of preventing the release of this compound into the environment.
| Parameter | Value | Test Guideline | Implication |
| Acute Fish Toxicity | LC50 (Rainbow Trout, 96h): >100 mg/L | OECD Test Guideline 203 | Low acute toxicity to fish, but long-term effects are a concern. |
| Biodegradability | 20% degradation in 28 days (Not readily biodegradable) | OECD Test Guideline 301F | Persistent in the environment. |
| Bioaccumulation | Partition coefficient (log Pow): >6 | (calculated) | High potential to bioaccumulate in organisms. |
| PNEC Marine Water | 0.052 mg/L | (Not specified) | Predicted No Effect Concentration; levels above this may harm marine ecosystems.[3] |
Cited Experimental Protocols
The ecotoxicity and environmental fate data are derived from standardized methodologies to ensure reproducibility and reliability.
-
OECD Test Guideline 203: Fish, Acute Toxicity Test: This protocol is the international standard for determining the short-term toxicity of a substance to fish. It exposes fish (like rainbow trout) to various concentrations of the chemical for 96 hours to determine the concentration that is lethal to 50% of the test population (LC50).
-
OECD Test Guideline 301F: Ready Biodegradability - Manometric Respirometry Test: This method evaluates the potential for a chemical to be readily biodegraded by aerobic microorganisms. It measures oxygen consumption over 28 days to determine the extent of mineralization. A result below a certain threshold, like that for this compound, classifies the substance as "not readily biodegradable."
By following these structured procedures, laboratory and development professionals can manage this compound waste streams in a manner that is safe, compliant, and environmentally sound, reinforcing a culture of safety and responsibility.
References
Essential Safety and Logistical Information for Handling DL-alpha-Tocopherol
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for DL-alpha-Tocopherol, including personal protective equipment (PPE), first aid procedures, and operational plans for handling and disposal.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Specifications & Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes.[1][2] |
| Hand Protection | Chemical-resistant gloves | NBR (Nitrile rubber) with a material thickness of >0.11 mm is recommended, offering a breakthrough time of >480 minutes (permeation: level 6).[1] Always inspect gloves prior to use and use proper glove removal technique. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing | To prevent skin contact. For extensive exposure, wear protective working clothing such as overalls. |
| Respiratory Protection | Respirator with an appropriate filter | Necessary when aerosols or mists are generated. A Type A filter for organic gases and vapors with a boiling point > 65 °C is recommended.[1] In case of open handling of larger quantities, a particle mask or respirator should be worn.[2] |
First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the procedures for different types of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15-20 minutes. If eye irritation persists, get medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Give large quantities of water to drink. Never give anything by mouth to an unconscious person. Seek medical attention if you feel unwell.[1][2] |
Handling, Storage, and Disposal
Proper handling, storage, and disposal procedures are essential to maintain the integrity of this compound and to prevent accidents and environmental contamination.
Handling:
-
Avoid contact with skin and eyes.[2]
-
Use in a well-ventilated area.[3]
-
Wash hands thoroughly after handling.[2]
-
Keep away from heat, open flames, and other ignition sources.[2]
Storage:
-
Keep the container tightly closed and protected from light.[2][4]
-
A recommended storage temperature is -20°C or between 2-8°C.[1]
-
This compound is sensitive to light, heat, and oxygen.[4]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not allow the substance to enter drains or waterways.
-
Contaminated packaging should be treated as the product itself.
Spill Management Workflow
In the event of a spill, a clear and immediate plan of action is necessary to ensure safety and minimize environmental impact. The following diagram outlines the logical workflow for handling a chemical spill of this compound.
Caption: Workflow for handling a this compound spill.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
